molecular formula C8H4F3NO B1586635 4-Hydroxy-2-(trifluoromethyl)benzonitrile CAS No. 320-42-3

4-Hydroxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1586635
CAS No.: 320-42-3
M. Wt: 187.12 g/mol
InChI Key: MDBVIOUGHSKRMT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H4F3NO and its molecular weight is 187.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F3NO/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBVIOUGHSKRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382466
Record name 4-hydroxy-2-(trifluoromethyl)benzonitrile
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Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-42-3
Record name 4-hydroxy-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
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Record name 320-42-3
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and materials science. This document delves into its structural features, physicochemical parameters, and spectral characteristics. Detailed experimental protocols for the determination of its core properties are provided, underpinned by the principles of scientific integrity and reproducibility. Furthermore, this guide explores a plausible synthetic route and discusses the significant role of this molecule in drug discovery, particularly in the context of structure-activity relationship (SAR) studies.

Introduction

This compound, with the CAS Number 320-42-3, is a substituted aromatic compound of significant interest in the field of organic synthesis.[1][2] Its unique molecular architecture, featuring a hydroxyl group, a nitrile moiety, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] This guide serves as a detailed resource for researchers, providing critical data and methodologies to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Chemical Identifiers

The structural integrity of a molecule is fundamental to its chemical behavior and biological activity. Understanding its various identifiers is crucial for accurate documentation and communication in a research setting.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Cyano-5-hydroxybenzotrifluoride[2]

  • CAS Number: 320-42-3[1][2]

  • Molecular Formula: C₈H₄F₃NO[1][2]

  • Molecular Weight: 187.12 g/mol [2]

  • SMILES: OC1=CC(=C(C=C1)C#N)C(F)(F)F[1]

  • InChI Key: MDBVIOUGHSKRMT-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are critical for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Appearance White to pale cream powder/solid[1]
Melting Point 119.5-125.5 °C[1]
Boiling Point (Predicted) 297.9 ± 40.0 °C[4]
Density (Predicted) 1.44 ± 0.1 g/cm³[4]
Solubility Insoluble in water; Soluble in organic solvents such as methanol, ethanol, and DMSO.[5]
pKa (Predicted) 6.60 ± 0.35[6]

Spectral Data

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (hydroxyl)~3600-3200Broad peak, indicating hydrogen bonding
C≡N (nitrile)~2240-2220Sharp, medium intensity peak
C-F (trifluoromethyl)~1350-1150Strong, broad absorptions
C=C (aromatic)~1600-1450Multiple sharp peaks
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would likely involve the loss of small molecules or radicals such as HCN, CO, and CF₃.

Experimental Protocols for Physical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and capillary tube assembly are immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Observation: The Thiele tube is heated gently and evenly. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

G A Add Excess Solute to Solvent B Equilibrate in Shaker Bath A->B C Separate Solid and Liquid Phases B->C D Analyze Solute Concentration C->D Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Promotes Benzonitrile Derivative Benzonitrile Derivative Benzonitrile Derivative->Receptor Tyrosine Kinase Inhibits

Sources

An In-depth Technical Guide to the Chemical Structure and Analysis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable building blocks. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, can profoundly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding affinity.[1][2] 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands out as a pivotal intermediate in this domain. Its unique trifunctional architecture—comprising a hydroxyl, a cyano, and a trifluoromethyl group on a benzene ring—makes it a versatile precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs).[3] For instance, the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is a known pharmacophore in the anticancer drug bicalutamide and a precursor for non-steroidal androgen receptor modulators.[3][4]

This guide provides an in-depth exploration of the chemical structure and comprehensive analytical characterization of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality, purity, and integrity of this critical chemical entity.

Molecular Architecture and Physicochemical Profile

The identity and properties of this compound are dictated by its distinct molecular structure.

Chemical Identifiers

Property Value Source(s)
CAS Number 320-42-3 [5][6]
IUPAC Name This compound [5]
Molecular Formula C₈H₄F₃NO [5][6]
Molecular Weight 187.12 g/mol [6]
SMILES OC1=CC(=C(C=C1)C#N)C(F)(F)F [5]

| InChI Key | MDBVIOUGHSKRMT-UHFFFAOYSA-N |[5] |

chemical_structure cluster_ring C1 C C2 C C1->C2 C6 C C1->C6 C1_sub C≡N C1->C1_sub C3 C C2->C3 C2->C3 C2_sub CF₃ C2->C2_sub C4 C C3->C4 C5 C C4->C5 C4->C5 C4_sub OH C4->C4_sub C5->C6 C6->C1 synthesis_workflow start Starting Material (e.g., m-Trifluoromethyl Fluorobenzene) step1 Step 1: Regioselective Halogenation start->step1 intermediate1 Halogenated Intermediate step1->intermediate1 step2 Step 2: Cyanation (e.g., Rosenmund-von Braun reaction) intermediate1->step2 intermediate2 Fluorinated Benzonitrile Intermediate step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution / Hydrolysis intermediate2->step3 product Final Product: This compound step3->product

Caption: Conceptual workflow for the synthesis of the target compound.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous identification, structure elucidation, and purity assessment of this compound.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture.

  • ¹H NMR (Proton NMR): The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, they will form a complex splitting pattern (e.g., a doublet, a doublet of doublets). The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be concentration-dependent and affected by the solvent.

  • ¹³C NMR (Carbon NMR): This spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbon of the -CF₃ group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The cyano carbon will appear in the typical downfield region for nitriles.

  • ¹⁹F NMR (Fluorine NMR): This is a simple yet powerful experiment for this molecule. It will show a single, sharp singlet, confirming the presence of a single type of trifluoromethyl group.

Predicted NMR Spectral Data (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~11.0 - 12.0 broad s -OH
~7.8 - 8.0 d Aromatic H
~7.2 - 7.4 d Aromatic H
~7.0 - 7.2 dd Aromatic H
¹³C ~160 s C-OH
~135 q C-CF₃
~134 s Aromatic C-H
~124 q -CF₃
~120 s Aromatic C-H
~117 s -C≡N
~116 s Aromatic C-H
~105 s C-C≡N

| ¹⁹F | ~ -60 to -65 | s | -CF₃ |

Note: Predicted values are illustrative and based on typical ranges for these functional groups. Actual values must be determined experimentally.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad) O-H stretch Phenolic Hydroxyl
2240 - 2220 (sharp) C≡N stretch Nitrile
1620 - 1580 C=C stretch Aromatic Ring
1350 - 1150 (strong) C-F stretch Trifluoromethyl

| 1250 - 1200 | C-O stretch | Phenolic C-O |

The presence of strong bands in all these regions provides compelling evidence for the compound's structure. [7][8][9] C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying impurities.

  • Molecular Ion Peak (M⁺): The primary peak expected in the mass spectrum corresponds to the molecular weight of the compound, m/z 187.12. High-resolution mass spectrometry (HRMS) can confirm the elemental formula C₈H₄F₃NO with high accuracy.

  • Fragmentation: Common fragmentation pathways may include the loss of HCN or CO, leading to characteristic daughter ions that can be used for structural confirmation. Predicted collision cross-section (CCS) values can also aid in identification. [10][11]

Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds in the pharmaceutical industry. [12]A validated reversed-phase HPLC (RP-HPLC) method is critical for quantifying this compound and separating it from any starting materials, intermediates, or degradation products.

Rationale for Method Selection:

  • Reversed-Phase (RP) Chromatography: The compound has moderate polarity, making it ideally suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The aromatic ring is a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 230-270 nm.

hplc_workflow cluster_prep 1. Sample & Mobile Phase Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing sample_prep Dissolve sample accurately in a suitable solvent (e.g., Acetonitrile/Water) injection Inject prepared sample sample_prep->injection mobile_phase_prep Prepare and degas Mobile Phase A (e.g., 0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile) instrument HPLC System with C18 Column, UV Detector mobile_phase_prep->instrument instrument->injection separation Elute with gradient program injection->separation detection Detect eluting peaks via UV absorbance separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Standard workflow for purity analysis by reversed-phase HPLC.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol represents a robust starting point for method development and validation.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. Causality: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method must be fully validated according to ICH guidelines (covering specificity, linearity, accuracy, precision, and robustness) before use in a regulated environment. [13]

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its robust characterization is not merely an academic exercise but a critical requirement for ensuring the quality and safety of downstream products. A synergistic application of NMR for definitive structure elucidation, IR for functional group confirmation, MS for molecular weight verification, and a validated HPLC method for purity assessment forms a self-validating system of analysis. This comprehensive analytical toolkit empowers researchers and developers to use this versatile building block with confidence, paving the way for innovation in medicinal chemistry.

References

  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Benzonitrile, 4-(trifluoromethyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

  • Receptor Chem - Innovation in Life Science Research. ReceptorChem. [Link]

  • Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. ChemBK. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. EASTFINE. [Link]

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile. NIST WebBook. [Link]

  • ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. ResearchGate. [Link]

  • This compound (C8H4F3NO). PubChemLite. [Link]

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. [Link]

  • Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Center for Biotechnology Information. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • Liquid chromatography-tandem mass spectrometry analysis of oxidation of 2'-, 3'-, 4'- and 6-hydroxyflavanones by human cytochrome P450 enzymes. PubMed. [Link]

  • Benzonitrile, 4-hydroxy-. NIST WebBook. [Link]

Sources

Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is a critical pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document details a strategic synthesis commencing from the readily accessible precursor, 4-nitro-3-(trifluoromethyl)phenol. The core of this strategy hinges on a catalytic reduction followed by a classic Sandmeyer reaction. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present a logical framework for the synthesis, designed for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The synthesis of complex aromatic building blocks is a cornerstone of modern chemical research. This compound presents a unique synthetic challenge due to the specific ortho/para relationship of its three distinct functional groups: a hydroxyl, a trifluoromethyl, and a nitrile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring.[3]

Our selected strategy employs a linear synthesis that leverages well-established, high-yielding transformations. The core logic is to begin with a precursor that already contains the trifluoromethyl and a masked amino group (as a nitro group) in the correct positions, and then unmask the amine to facilitate the introduction of the nitrile group via a diazonium salt intermediate. This approach avoids the complexities of direct ortho-trifluoromethylation of a phenol, which can be challenging.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to commercially available starting materials. The nitrile group is identified as a prime candidate for introduction via a Sandmeyer reaction, a reliable method for converting an aromatic amine into a variety of functional groups.[4][5] This disconnection points to 4-amino-3-(trifluoromethyl)phenol as the key intermediate. This intermediate, in turn, can be readily prepared by the reduction of its corresponding nitro-analogue, 4-nitro-3-(trifluoromethyl)phenol.

G Target This compound Intermediate1 Aryl Diazonium Salt Target->Intermediate1 Sandmeyer Cyanation (CuCN) Intermediate2 4-Amino-3-(trifluoromethyl)phenol Intermediate1->Intermediate2 Diazotization (NaNO2, H+) Intermediate3 4-Nitro-3-(trifluoromethyl)phenol Intermediate2->Intermediate3 Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Retrosynthetic pathway for this compound.

In-Depth Mechanistic Discussion and Rationale

Pillar 1: Synthesis of the Key Amine Intermediate

The synthesis begins with the reduction of 4-nitro-3-(trifluoromethyl)phenol. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the only byproduct.

  • Reaction: 4-nitro-3-(trifluoromethyl)phenol to 4-amino-3-(trifluoromethyl)phenol.

  • Causality: A heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed. The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the palladium surface.[6] This facilitates the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the desired amino group (-NH₂). The choice of a neutral solvent like methanol or ethanol is critical to prevent unwanted side reactions.

Pillar 2: The Diazotization of 4-amino-3-(trifluoromethyl)phenol

The conversion of the primary aromatic amine to a diazonium salt is a pivotal step. This reaction transforms the amino group into an excellent leaving group (molecular nitrogen, N₂), which is essential for the subsequent substitution.

  • Mechanism: The reaction is initiated by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7] The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from protonated nitrous acid. A series of proton transfers and dehydration steps follow, ultimately leading to the formation of the aryl diazonium salt.[7]

  • Critical Parameters: Temperature control is paramount. Diazotization reactions are typically conducted between 0–5 °C.[8] At higher temperatures, the highly unstable diazonium salt can prematurely decompose, potentially leading to undesired side products (e.g., phenol formation via reaction with water) and posing a safety risk due to the rapid evolution of nitrogen gas.

Pillar 3: The Sandmeyer Cyanation

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile, in this case, a cyanide group, using a copper(I) salt as a catalyst.[5][9]

  • Mechanism: The reaction is initiated by a single-electron transfer (SET) from the copper(I) cyanide to the diazonium salt.[9] This reduces the diazonium species and oxidizes copper(I) to copper(II). The resulting aryl diazonium radical rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. This aryl radical then abstracts a cyanide group from the copper(II) cyanide complex, yielding the final product, this compound, and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[5][9]

  • Experimental Choice: The use of copper(I) cyanide is crucial for the success of the reaction. It serves both as the source of the cyanide nucleophile and as the catalyst for the radical process. The reaction must be performed with care, as copper cyanide is highly toxic.

Overall Synthetic Workflow

The complete synthetic process is a well-defined, three-stage workflow that transforms a readily available nitro-phenol into the desired trifluoromethylated benzonitrile.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Sandmeyer Cyanation A 4-Nitro-3-(trifluoromethyl)phenol B 4-Amino-3-(trifluoromethyl)phenol A->B H2, Pd/C Methanol C Aryl Diazonium Salt B->C NaNO2, HCl 0-5 °C D This compound C->D CuCN Heat

Sources

An In-depth Technical Guide to 3-Methyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the compound 3-Methyl-5-nitro-1H-pyrazole . Initial topic research indicated a potential discrepancy with CAS number 320-42-3. For clarity, the correct and primary CAS number for 3-Methyl-5-nitro-1H-pyrazole is 34334-96-8 . This document will exclusively refer to the properties and applications associated with this correct compound.

Section 1: Introduction and Strategic Importance

3-Methyl-5-nitro-1H-pyrazole is a heterocyclic organic compound that holds significant value as a versatile building block in both medicinal chemistry and materials science. As a member of the nitropyrazole family, its structure is characterized by a five-membered pyrazole ring functionalized with both a methyl and a nitro group. This substitution pattern imparts specific reactivity and electronic properties that make it a crucial intermediate for synthesizing more complex molecules.

In the realm of drug discovery, the pyrazole scaffold is a "biologically privileged" structure, appearing in numerous FDA-approved drugs.[1] The introduction of a nitro group to this scaffold, as seen in 3-Methyl-5-nitro-1H-pyrazole, provides a key reactive handle for further chemical modification, enabling the development of novel therapeutic agents, such as kinase inhibitors.[2]

Concurrently, in materials science, nitrated pyrazoles are foundational precursors for the synthesis of advanced energetic materials.[3][4] While simple mononitropyrazoles may have modest energetic properties on their own, they are indispensable for constructing more complex, high-performance energetic compounds sought for applications in propellants and explosives.[3] This guide offers a comprehensive overview of its synthesis, properties, and core applications for professionals in research and development.

Section 2: Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Methyl-5-nitro-1H-pyrazole are critical for its handling, reaction setup, and characterization. It typically appears as a colorless to light yellow solid and is sparingly soluble in water but shows good solubility in common organic solvents like alcohols and ethers.[5]

Core Properties
PropertyValueSource(s)
CAS Number 34334-96-8[6][7][8]
Molecular Formula C₄H₅N₃O₂[5][7][8]
Molecular Weight 127.10 g/mol [8]
Appearance Colorless to light yellow solid[5]
Solubility Almost insoluble in water; Soluble in organic solvents (alcohols, ethers)[5]
Spectroscopic Characterization

Accurate spectroscopic analysis is essential for confirming the identity and purity of 3-Methyl-5-nitro-1H-pyrazole following its synthesis.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary technique for structural verification. The spectrum provides characteristic signals for the protons on the pyrazole ring and the methyl group.

Protons Approx. Chemical Shift (δ, ppm) Solvent Source(s)
Pyrazole-HVariesDMSO-d6[9]
Methyl (-CH₃)VariesDMSO-d6[9]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of synthesized 3-Methyl-5-nitro-1H-pyrazole.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Analysis: Process the data to identify the chemical shifts and multiplicities of the pyrazole ring proton and the methyl group protons, confirming the target structure.

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The nitro (NO₂) and C-N bonds of the pyrazole ring will show characteristic absorption bands.

Functional Group Expected Wavenumber Range (cm⁻¹)
N-H Stretch (pyrazole ring)3100 - 3300
C-H Stretch (methyl & ring)2850 - 3000
C=N Stretch (pyrazole ring)1550 - 1650
N-O Stretch (asymmetric, nitro)1500 - 1570
N-O Stretch (symmetric, nitro)1300 - 1370

Section 3: Synthesis and Reaction Mechanism

The synthesis of 3-Methyl-5-nitro-1H-pyrazole is a multi-step process that requires careful control of reaction conditions, particularly temperature, due to the highly exothermic nature of nitration reactions. The established method involves the nitration of 3-methylpyrazole via an N-nitro intermediate, followed by thermal rearrangement.

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process: formation of an N-nitro intermediate and its subsequent rearrangement to the final product.

G cluster_0 Stage 1: Acetyl Nitrate Formation & N-Nitration cluster_1 Stage 2: Thermal Rearrangement Acetic_Anhydride Acetic_Anhydride Acetyl_Nitrate Acetyl_Nitrate Acetic_Anhydride->Acetyl_Nitrate <0°C Fuming_HNO3 Fuming_HNO3 Fuming_HNO3->Acetyl_Nitrate N_Nitro_Intermediate N_Nitro_Intermediate Acetyl_Nitrate->N_Nitro_Intermediate 3_Methylpyrazole 3_Methylpyrazole 3_Methylpyrazole->N_Nitro_Intermediate <5°C N_Nitro_Intermediate_2 N-Nitro Intermediate Solvent_Heat Perchloroethylene ~140-165°C Final_Product 3-Methyl-5-nitro-1H-pyrazole Solvent_Heat->Final_Product N_Nitro_Intermediate_2->Final_Product

Caption: Synthesis workflow for 3-Methyl-5-nitro-1H-pyrazole.

Causality in Experimental Design

The choice of reagents and conditions is critical for success and safety. Direct nitration of methylpyrazoles with nitric acid often fails to proceed at the desired position and can lead to dinitration.[10] Therefore, acetyl nitrate is generated in situ to first form N-nitro compounds. These intermediates are then thermally rearranged to yield the desired C-nitrated product, 3-Methyl-5-nitro-1H-pyrazole.[10] The use of a high-boiling solvent like perchloroethylene is necessary to achieve the high temperatures required for this rearrangement.

Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-pyrazole [10]

  • Acetyl Nitrate Preparation (Caution: Highly Exothermic): Cool acetic anhydride (1.02 mol) to -15°C using an ice/NaCl bath. Very slowly, add red fuming nitric acid (0.98 mmol) dropwise, ensuring the internal temperature remains below 0°C at all times.

  • Nitration Reaction: In a separate flask, dissolve 3-methylpyrazole (0.427 mol) in glacial acetic acid at -5°C. Transfer the chilled acetyl nitrate solution to a cooled addition funnel and add it dropwise to the methylpyrazole solution. The reaction temperature must not exceed 5°C. Stir the mixture at 0°C for 3 hours.

  • Workup: Pour the reaction mixture into 500 mL of an ice/water slurry and neutralize to approximately pH 7 with sodium carbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 200 mL). Dry the combined organic layers with sodium sulfate and evaporate the solvent in vacuo to yield the N-nitro intermediate.

  • Thermal Rearrangement: Dissolve the N-nitro intermediate in perchloroethylene (4 L). Heat the solution at 140°C for 18 hours, followed by 5 hours at 165°C.

  • Isolation: Evaporate the solvent and dry the resulting solid in vacuo to obtain pure 3-Methyl-5-nitro-1H-pyrazole.

Section 4: Applications in Research and Development

The utility of 3-Methyl-5-nitro-1H-pyrazole stems from its identity as a functionalized heterocycle, making it a valuable starting material in two primary domains: medicinal chemistry and energetic materials science.

Intermediate in Medicinal Chemistry

The pyrazole ring is a cornerstone in drug design, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][11][12] 3-Methyl-5-nitro-1H-pyrazole serves as a key intermediate for creating more complex, biologically active molecules. The nitro group can be reduced to an amine, which then serves as a versatile point for further chemical elaboration to build novel drug candidates.

A notable application is its use as a reagent in the preparation of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK), a target for autoimmune diseases and certain cancers.[2] It has also been used as a scaffold for synthesizing 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, another class of compounds with potential therapeutic applications.[2]

G Start 3-Methyl-5-nitro-1H-pyrazole Step1 Chemical Modification (e.g., Nitro Reduction) Start->Step1 Intermediate Functionalized Pyrazole (e.g., Aminopyrazole) Step1->Intermediate Step2 Coupling / Cyclization Reactions Intermediate->Step2 Final Biologically Active Molecules (e.g., Kinase Inhibitors) Step2->Final

Caption: Role as an intermediate in drug discovery workflows.

Precursor for Energetic Materials

Nitrated heterocyclic compounds are a major focus in the development of high-energy-density materials (HEDMs) due to their high heats of formation, density, and the generation of environmentally friendly N₂ gas upon decomposition.[3][4][13] While 3-Methyl-5-nitro-1H-pyrazole itself is considered an intermediate with relatively low energy, it is a critical building block.[3] It can be subjected to further nitration or used in condensation reactions to synthesize more complex structures like bispyrazoles or other polynitro compounds with superior energetic performance, including enhanced detonation velocity and pressure.[3][14]

Section 5: Safety and Handling

Working with nitrated organic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for 3-Methyl-5-nitro-1H-pyrazole is not widely available, data from closely related nitropyrazoles provides essential guidance.[15][16][17]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[15][17] Facilities should be equipped with an eyewash station.[15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[15][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent dust formation and accumulation. Keep away from all sources of ignition, as nitrated compounds can be flammable or explosive under certain conditions.[15][17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and heat sources.[15]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[15]

    • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Section 6: Conclusion

3-Methyl-5-nitro-1H-pyrazole (CAS: 34334-96-8) is a compound of significant synthetic utility. Its value lies not in its end-use properties but in its role as a highly effective and versatile intermediate. For medicinal chemists, it provides a functionalized pyrazole core for the construction of novel therapeutics. For materials scientists, it is a foundational element in the rational design of next-generation energetic materials. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in advanced research and development applications.

References

  • Li, Y., Wang, F., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3498. Available at: [Link]

  • Boron Molecular. (n.d.). 3-methyl-5-nitro-1H-pyrazole. Retrieved from [Link]

  • ChemBK. (2024). 1H-Pyrazole,3-methyl-5-nitro-(9CI). Retrieved from [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][6]triazin-7(6 H)-ones and Derivatives. Molecules, 30(18), 3792. Available at: [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Available at: [Link]

  • Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1568-1575. Available at: [Link]

  • Yin, P., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 2098-2105. Available at: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][6]triazin-7(6H). National Institutes of Health. Available at: [Link]

  • PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(11), 1363. Available at: [Link]

  • PubChem. (n.d.). 4-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-5-nitro-1H-pyrazole [1H NMR]. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 198-223. Available at: [Link]

  • Alam, M. A., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]

Sources

The Trifluoromethylated Benzonitrile Core: A Technical Guide to Unlocking Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of drug discovery and agrochemical development, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, represents a cornerstone of modern medicinal and agricultural chemistry.[1][2] This is not a matter of arbitrary substitution; it is a deliberate, mechanistically-driven choice to enhance the intrinsic properties of a bioactive molecule. When this potent functional group is appended to a benzonitrile scaffold, it creates a class of compounds with remarkable versatility and biological significance. The benzonitrile core provides a rigid, aromatic platform and a versatile nitrile functional group—a reactive handle for a myriad of chemical transformations—while the CF3 group profoundly modulates the molecule's physicochemical and pharmacokinetic profile.[3][4]

This guide provides an in-depth technical exploration of the biological activities of trifluoromethylated benzonitriles. We will move beyond simple descriptions to explore the underlying causality—the "why" behind the "what"—elucidating how the unique properties of the CF3 group translate into tangible biological outcomes. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application, synthesis, and evaluation of these powerful chemical entities.

Part 1: The Physicochemical Impact of the Trifluoromethyl Group

The decision to incorporate a trifluoromethyl group is driven by its predictable and powerful influence on a molecule's fundamental properties. Understanding these effects is critical to rationally designing effective and safe therapeutic agents and agrochemicals. The CF3 group is often used as a bioisostere for a methyl or chloro group, but its impact extends far beyond simple steric replacement.[2]

Key Physicochemical Alterations:
  • Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property that significantly enhances a molecule's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier.[5] This is a direct consequence of the high electronegativity of the fluorine atoms, which creates a lipid-soluble surface. This improved membrane penetration can lead to better absorption, wider distribution within the body, and ultimately, greater access to intracellular targets.[3][6]

  • Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5] This inherent strength makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a primary route of drug clearance in the liver.[5][6] By replacing a metabolically vulnerable site (e.g., a methyl group) with a CF3 group, a drug's half-life can be significantly extended, leading to more sustained therapeutic effects and potentially less frequent dosing.[3][7]

  • Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety has a profound impact on the electron density of the entire molecule.[2] This can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms. This modulation is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and transport properties.

  • Improved Target Binding Affinity: The electronic and steric properties of the CF3 group can lead to more potent and selective interactions with biological targets like enzymes or receptors.[3][8] Its electron-withdrawing nature can enhance electrostatic or hydrogen bonding interactions, while its size can promote favorable hydrophobic (lipophilic) interactions within a target's binding pocket.[7][8]

The following diagram illustrates the causal relationships between the properties of the CF3 group and its downstream biological advantages.

G CF3 Trifluoromethyl (CF3) Group Prop1 High Electronegativity CF3->Prop1 Prop2 Strong C-F Bond CF3->Prop2 Prop3 Increased Lipophilicity CF3->Prop3 Effect1 Electron-Withdrawing Effect Prop1->Effect1 Effect2 Resistance to Oxidation Prop2->Effect2 Effect3 Membrane Permeability Prop3->Effect3 Outcome1 Enhanced Binding Affinity Prop3->Outcome1 Hydrophobic Interactions Effect4 Modulated pKa Effect1->Effect4 Effect1->Outcome1 Electrostatics Outcome2 Improved Metabolic Stability Effect2->Outcome2 Outcome3 Increased Bioavailability Effect3->Outcome3 Outcome2->Outcome3

Caption: Physicochemical effects of the trifluoromethyl group.

Part 2: Biological Activities and Therapeutic Applications

The unique properties conferred by the trifluoromethyl group translate into a wide spectrum of biological activities. Trifluoromethylated benzonitriles serve as both final active molecules and, more commonly, as critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals.

Application I: Enzyme Inhibition in Pharmacology

Enzymes are primary targets in drug discovery, and inhibiting their function is a key mechanism for treating numerous diseases.[9] The introduction of a CF3 group can produce highly potent enzyme inhibitors. A prime example is the development of inhibitors for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

While specific IC50 values for trifluoromethylated benzonitrile ACE inhibitors are proprietary, the principle has been demonstrated with related structures where replacing a methyl group with a trifluoromethyl group resulted in a potent captopril analog with an IC50 of 3 x 10⁻¹⁰ M. The enhanced potency is attributed to the hydrophobicity and conformational effects of the CF3 group.

G cluster_pathway Biological Pathway Substrate Substrate (e.g., Angiotensin I) Enzyme Enzyme (e.g., ACE) Substrate->Enzyme Binds Product Active Product (e.g., Angiotensin II) Enzyme->Product Converts Response Biological Response (e.g., Vasoconstriction) Product->Response Triggers Inhibitor CF3-Benzonitrile Inhibitor Inhibitor->Enzyme Blocks Active Site

Caption: Simplified pathway of enzyme inhibition.

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10] A lower IC50 value indicates a more potent inhibitor.

Inhibitor ClassRepresentative IC50 RangeKey Advantage of CF3 Group
CF3-Containing ACE Inhibitors10⁻¹⁰ to 10⁻⁸ MEnhanced hydrophobic interactions in the active site.
Non-Fluorinated Analogs10⁻⁸ to 10⁻⁶ MLower binding affinity.

Note: Data is representative and illustrates the principle of potency enhancement.

Application II: Oncology and Advanced Pharmaceutical Intermediates

Trifluoromethylated benzonitriles are indispensable building blocks for several modern oncology drugs. Their value lies in providing a stable, pre-functionalized core that simplifies the synthesis of complex molecular architectures.

A prominent example is Enzalutamide , a second-generation non-steroidal androgen receptor (AR) antagonist used to treat castration-resistant prostate cancer.[11] The synthesis of Enzalutamide critically relies on 4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key intermediate.[12] The trifluoromethylated benzonitrile portion of this intermediate forms a core part of the final drug structure, where the CF3 group contributes to the high binding affinity for the androgen receptor.

G start 4-Amino-2-(trifluoromethyl) benzonitrile intermediate 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile start->intermediate Thiocarbonylation reagent1 Thiophosgene or equivalent cyclization Cyclization Reaction intermediate->cyclization reagent2 Amine Precursor (e.g., Compound 6) reagent2->cyclization final Enzalutamide (Final API) cyclization->final

Caption: Synthetic workflow for Enzalutamide.

Application III: Agrochemicals

In agriculture, trifluoromethylated benzonitriles are vital intermediates for next-generation herbicides, insecticides, and fungicides.[13][14] The CF3 group enhances the biological activity of pesticides by improving their interaction with target enzymes or receptors in pests and weeds.[14]

For example, certain neonicotinoid insecticides , which act as agonists on insect nicotinic acetylcholine receptors (nAChRs), can be synthesized using trifluoromethylated precursors.[15] The electronegative pharmacophore (in this case, the cyano group of the benzonitrile) interacts with a cationic subsite on the insect's receptor, causing nervous system blockage, paralysis, and death.[15] The CF3 group enhances the overall lipophilicity and stability of the molecule, improving its penetration through the insect cuticle and its persistence, thereby increasing efficacy.[16][17]

Part 3: Experimental Protocols & Methodologies

A core tenet of scientific integrity is the use of robust, self-validating experimental systems. This section details validated protocols for assessing the biological activity of novel trifluoromethylated benzonitrile compounds.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental for early-stage drug discovery to predict a compound's metabolic fate.[18] It measures the rate at which a compound is metabolized by liver enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[19] A compound with high metabolic stability will be degraded slowly, suggesting a longer half-life in vivo.

Causality: We use liver microsomes because they are subcellular fractions containing a high concentration of the Phase I metabolic enzymes (CYPs) responsible for the majority of drug metabolism.[4][20] An NADPH regenerating system is included because CYP enzymes require NADPH as a cofactor to function.[21] By measuring the disappearance of the parent compound over time, we directly assess its susceptibility to this primary clearance pathway.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[4]

    • Prepare a working stock of pooled human liver microsomes (e.g., 3 mg/mL in buffer). Thaw microsomes quickly at 37°C and immediately place on ice.[4]

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[22]

    • Prepare a 20 mM stock solution of the test trifluoromethylated benzonitrile and positive control compounds (e.g., Midazolam, a high-clearance compound) in DMSO.[22]

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsome working stock to a final protein concentration of 0.5 mg/mL.[4]

    • Add the test compound stock solution to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is < 0.5%.[4]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

    • Incubate at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), terminate the reaction in the designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[22]

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of this line (k) represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[19]

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

G prep 1. Reagent Preparation (Microsomes, NADPH, Buffer, Compound) mix 2. Create Reaction Mixture (Compound + Microsomes in Buffer) prep->mix preinc 3. Pre-incubate at 37°C mix->preinc start 4. Initiate Reaction (Add NADPH) preinc->start incubate 5. Incubate at 37°C start->incubate quench 6. Quench Reaction at Time Points (Add Acetonitrile + Internal Std) incubate->quench centrifuge 7. Centrifuge to Precipitate Protein quench->centrifuge analyze 8. Analyze Supernatant via LC-MS/MS centrifuge->analyze data 9. Calculate t½ and Clint analyze->data

Sources

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-hydroxy-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines robust experimental methodologies for solubility determination, and offers insights into its expected behavior in various organic solvents.

Introduction: The Significance of Solubility in Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for:

  • Reaction Kinetics and Process Optimization: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for achieving optimal reaction rates and yields.

  • Purification and Crystallization: The selection of appropriate solvents and anti-solvents, based on differential solubility, is fundamental to obtaining high-purity crystalline material.

  • Formulation and Drug Delivery: In drug development, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the design of effective dosage forms.

  • Analytical Method Development: Accurate solubility data is essential for developing reliable analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

Molecular Structure and Physicochemical Properties

This compound possesses a nuanced molecular structure that dictates its interactions with various solvents. Its key physicochemical properties are summarized below:

PropertyValueSource
Molecular Formula C₈H₄F₃NO[1][2]
Molecular Weight 187.12 g/mol [2]
Appearance White to pale cream powder/solid[1][3]
Melting Point 119.5-125.5 °C[1][4]
CAS Number 320-42-3[1][2]

The molecule's structure features a polar hydroxyl (-OH) group, a moderately polar nitrile (-C≡N) group, and a nonpolar aromatic benzene ring substituted with a highly electronegative trifluoromethyl (-CF₃) group. The interplay of these functional groups governs its solubility behavior. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents. The nitrile group primarily acts as a hydrogen bond acceptor. The trifluoromethyl group, while contributing to the overall polarity of the molecule, can also engage in dipole-dipole interactions. The aromatic ring provides a nonpolar surface, favoring interactions with nonpolar solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5][6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Solvent Polarity and Intermolecular Forces

The solubility of this compound can be anticipated across a spectrum of organic solvents based on their polarity:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. While some sources suggest insolubility in water for a similar isomer, the presence of the hydroxyl group on the target molecule indicates that at least partial solubility in polar protic organic solvents is expected.[7][8]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions with the nitrile and trifluoromethyl groups. Therefore, good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The nonpolar aromatic ring of the solute will favor interaction with these solvents, but the polar functional groups will likely limit overall solubility.

The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create space for the solute molecules within the solvent.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise and quantitative solubility data must be determined experimentally. The isothermal shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[5]

Isothermal Shake-Flask Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is achieved.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

  • Filtration: Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl group.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateHigh to ModerateHydrogen bond acceptance and strong dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneModerate to LowVan der Waals interactions with the benzene ring are favorable, but polar groups may limit solubility.
Nonpolar Aliphatic Hexane, HeptaneLowMismatch in polarity; weak intermolecular forces.
Chlorinated Dichloromethane, ChloroformModerateDipole-dipole interactions can facilitate dissolution.

Visualizing Key Concepts and Workflows

To further elucidate the principles and processes discussed, the following diagrams are provided.

Intermolecular Interactions

cluster_solute This compound cluster_solvent Solvent Solute C₈H₄F₃NO OH -OH Group Solute->OH CN -C≡N Group Solute->CN CF3 -CF₃ Group Solute->CF3 Ring Aromatic Ring Solute->Ring Solvent Solvent Molecule OH->Solvent H-Bonding (Donor/Acceptor) CN->Solvent H-Bonding (Acceptor) Dipole-Dipole CF3->Solvent Dipole-Dipole Ring->Solvent Van der Waals

Caption: Intermolecular forces governing solubility.

Experimental Workflow for Solubility Determination

A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-72h) A->B C 3. Settle and Separate Phases B->C D 4. Sample Supernatant C->D E 5. Filter Sample (e.g., 0.22 µm) D->E F 6. Quantify by Analytical Method (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: Isothermal shake-flask solubility workflow.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By understanding its molecular structure and the governing principles of intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The outlined experimental protocol for the isothermal shake-flask method provides a robust framework for obtaining accurate and reproducible quantitative solubility data. While a comprehensive set of experimental data is not yet widely published, the predictive analysis herein offers a strong foundation for laboratory work.

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. Retrieved from [Link]

  • Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. (2024, April 9). ChemBK. Retrieved from [Link]

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A Comprehensive Spectroscopic and Analytical Guide to 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and nitrile groups, combined with the hydrogen-bonding capability of the hydroxyl group, make it a versatile building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic and analytical characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the principles of spectroscopic interpretation, with comparative analysis to structurally related molecules to provide a robust framework for understanding the data. Furthermore, this guide details the experimental protocols for acquiring high-quality spectroscopic data, ensuring that researchers can confidently apply these techniques in their own laboratories.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the IUPAC name also being this compound and the CAS number 320-42-3, is presented below.[1][2][3] The strategic placement of the substituents on the benzene ring gives rise to a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, along with the electron-donating hydroxyl group, will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Data:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J)
Ar-H7.0 - 8.0m
OH5.0 - 10.0br s

Note: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature.

Interpretation:

The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent aromatic protons. The exact chemical shifts and coupling constants will be influenced by the solvent. For comparison, in 4-methoxy-2-(trifluoromethyl)benzonitrile, the aromatic protons appear in the range of 7.0-7.8 ppm. The hydroxyl proton will typically appear as a broad singlet, and its chemical shift is highly dependent on hydrogen bonding interactions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in a quartet for the carbon to which it is attached, due to C-F coupling.

Expected ¹³C NMR Data:

CarbonChemical Shift (ppm)Multiplicity (due to C-F coupling)
C-OH155 - 165s
C-CF₃120 - 130q
C-CN115 - 125s
C≡N110 - 120s
Aromatic CH110 - 140s
CF₃120 - 130q

Interpretation:

The carbon attached to the hydroxyl group (C-OH) will be deshielded and appear at a higher chemical shift. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet with a large coupling constant. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 110-120 ppm range. The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Expected ¹⁹F NMR Data:

FluorineChemical Shift (ppm)Multiplicity
-CF₃-60 to -65s

Interpretation:

The chemical shift of the trifluoromethyl group is sensitive to the electronic environment of the aromatic ring. In similar compounds such as 2-(trifluoromethyl)benzonitrile, the ¹⁹F signal appears at approximately -62 ppm. The absence of coupling in the ¹⁹F spectrum indicates that there are no adjacent fluorine or hydrogen atoms close enough to cause splitting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl, nitrile, and trifluoromethyl groups, as well as the aromatic ring.

Expected IR Data:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C≡N stretch (nitrile)2220 - 2240Sharp, Medium
C-F stretch (trifluoromethyl)1100 - 1350Strong
C=C stretch (aromatic)1450 - 1600Medium to Weak
C-H stretch (aromatic)3000 - 3100Medium to Weak

Interpretation:

The broad O-H stretching band is a hallmark of the hydroxyl group and its involvement in hydrogen bonding. The sharp C≡N stretch is characteristic of the nitrile functional group. The strong C-F stretching vibrations of the trifluoromethyl group will be prominent in the fingerprint region. The presence of the aromatic ring will be confirmed by the C=C and C-H stretching vibrations. The IR spectrum of the related compound 4-hydroxy-2,5-dimethylbenzonitrile shows a nitrile stretch at a similar wavenumber.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)
[M+H]⁺188.0318
[M+Na]⁺210.0137
[M-H]⁻186.0172

Data sourced from PubChem.[5]

Interpretation of Fragmentation:

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 187 would be expected. Common fragmentation pathways would likely involve the loss of small molecules or radicals. For instance, the loss of HCN (27 Da) from the molecular ion is a common fragmentation for benzonitriles. The trifluoromethyl group is relatively stable, but fragmentation involving the loss of a fluorine atom or the entire CF₃ group might also be observed under certain conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the use of appropriate instrumental parameters.

NMR Sample Preparation

G cluster_0 Sample Preparation Workflow weigh Weigh 5-25 mg of sample for ¹H NMR (50-100 mg for ¹³C NMR) dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve Accurate weighing is crucial for quantitative analysis transfer Transfer solution to a clean 5 mm NMR tube dissolve->transfer Use a Pasteur pipette to avoid spills mix Cap and invert several times to ensure homogeneity transfer->mix A vortex mixer can also be used G cluster_0 KBr Pellet Preparation grind_sample Grind 1-2 mg of sample to a fine powder mix_kbr Mix thoroughly with ~100 mg of dry KBr powder grind_sample->mix_kbr Use an agate mortar and pestle press Press the mixture in a pellet die under high pressure mix_kbr->press Ensure even distribution analyze Place the transparent pellet in the FTIR sample holder press->analyze A clear pellet is essential for good spectra G cluster_0 Direct Infusion MS Protocol prepare_solution Prepare a dilute solution of the sample (e.g., 1-10 µM in methanol or acetonitrile) load_syringe Load the solution into a syringe prepare_solution->load_syringe infuse Place the syringe in a syringe pump and infuse the sample into the mass spectrometer's ion source load_syringe->infuse Set a low, constant flow rate acquire_data Acquire the mass spectrum infuse->acquire_data

References

Topic: Potential Applications of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among fluorinated building blocks, 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands out as a particularly versatile intermediate. Its unique trifecta of functional groups—a nucleophilic hydroxyl, an electrophilic nitrile, and a metabolically robust, lipophilic trifluoromethyl group—creates a privileged scaffold for generating diverse compound libraries. This guide delves into the synthesis, chemical logic, and proven applications of this compound, providing researchers and drug development professionals with a comprehensive overview of its potential in designing next-generation therapeutics, particularly in the realms of kinase inhibition and nuclear receptor modulation.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" possess the ideal balance of structural rigidity, synthetic accessibility, and functional group handles to interact with multiple biological targets. This compound (CAS 320-42-3) has emerged as one such scaffold.

The value of this molecule is rooted in the distinct properties of its constituent parts:

  • Trifluoromethyl (CF₃) Group : This powerful electron-withdrawing group is a bioisostere for several functionalities and is renowned for its ability to enhance metabolic stability, increase binding affinity, and improve membrane permeability by increasing lipophilicity.[1][2]

  • Hydroxyl (-OH) Group : As a hydrogen bond donor and acceptor, the phenolic hydroxyl group is critical for anchoring the molecule within a protein's binding pocket. It also serves as a key synthetic handle for etherification, enabling the exploration of vast chemical space.

  • Nitrile (-C≡N) Group : The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or serve as a synthetic precursor that can be hydrolyzed to a carboxylic acid or reduced to an amine.

This guide will explore how these features are leveraged in medicinal chemistry, transforming this seemingly simple benzonitrile derivative into a powerful starting point for complex and potent therapeutic agents.

Physicochemical Characteristics

A molecule's potential in drug development is fundamentally governed by its physical and chemical properties. These parameters influence everything from solubility and cell permeability to its interaction with target proteins.

PropertyValueSource
CAS Number 320-42-3[3]
Molecular Formula C₈H₄F₃NO[4]
Molecular Weight 187.12 g/mol [4]
Appearance White to pale cream powder[3]
Melting Point 119.5-125.5 °C[3]
XLogP3 (Predicted) 2.2[4]
Solubility Insoluble in water; soluble in organic solvents.[5][5]

The predicted XLogP value of 2.2 indicates a moderate lipophilicity, a desirable trait for oral bioavailability, balancing aqueous solubility with the ability to cross cellular membranes.

Synthesis and Chemical Reactivity

The utility of a scaffold is directly tied to its synthetic accessibility. This compound can be prepared through various routes, often involving the strategic functionalization of a substituted benzene ring. A common conceptual approach involves the transformation of precursor molecules where the hydroxyl and nitrile groups are introduced onto a trifluoromethylated benzene core.

Below is a representative, conceptual protocol for a key synthetic transformation.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general method for synthesizing a phenoxy derivative from 4-fluoro-2-(trifluoromethyl)benzonitrile, a common precursor, illustrating the utility of the scaffold in library generation.

  • Reagent Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) and the desired phenol (1.1 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition : Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 eq), to the solution.[6] The base is crucial for deprotonating the phenol, forming the nucleophilic phenoxide.

  • Reaction Execution : Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds to completion within 4-12 hours.

  • Workup and Quenching : Upon completion, cool the reaction to room temperature and pour it into cold water. This step quenches the reaction and precipitates the product.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-phenoxy-2-(trifluoromethyl)benzonitrile derivative.[6]

Causality Note : The choice of a polar aprotic solvent (DMF/DMSO) is critical as it effectively solvates the cation of the base (e.g., K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the rate of the SₙAr reaction.

Visualization: Synthetic Utility Workflow

This diagram illustrates the role of this compound and its precursors in a typical medicinal chemistry workflow.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Drug Discovery Cascade start Precursor (e.g., 4-Fluoro-2-(trifluoromethyl)benzonitrile) scaffold This compound start->scaffold Hydrolysis or other transformation ether Etherification (O-alkylation) scaffold->ether nitrile_mod Nitrile Modification (e.g., reduction) scaffold->nitrile_mod library Diverse Compound Library ether->library Diverse R-groups nitrile_mod->library Diverse functionalities screening High-Throughput Screening (HTS) library->screening sar SAR Studies & Lead Optimization screening->sar candidate Preclinical Candidate sar->candidate

Caption: Workflow from scaffold synthesis to drug candidate.

Core Applications in Medicinal Chemistry

The true power of the this compound scaffold is demonstrated by its successful application in the design of potent and selective modulators of key biological targets.

A. Kinase Inhibitors: A Scaffold for Hinge Binding

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors are designed to be ATP-competitive, binding in the adenine-binding pocket and interacting with the "hinge" region that connects the N- and C-lobes of the kinase domain. The benzonitrile moiety is a well-established hinge-binding motif.

The this compound scaffold provides key features for kinase inhibition:

  • Hinge Interaction : The nitrile nitrogen and/or the phenolic oxygen can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region.

  • Structural Rigidity : The aromatic ring provides a rigid core, which is advantageous for minimizing the entropic penalty upon binding.[8][9]

  • Vectors for Exploration : The hydroxyl group serves as an attachment point for side chains that can extend into other regions of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets, to enhance potency and selectivity.[10]

Visualization: Hypothetical Kinase Binding Mode

This diagram illustrates how the scaffold might interact with a generic kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold hinge_nh1 NH hinge_co O hinge_nh2 NH scaffold F₃C⬡C≡NOH scaffold:cn->hinge_nh1 H-Bond scaffold:oh->hinge_co H-Bond G modulator NR Modulator (Scaffold-based) receptor Nuclear Receptor (LBD) modulator->receptor Binds to LBD complex Modulator-Receptor Complex receptor->complex dna DNA (Response Element) complex->dna Binds to DNA transcription Modulation of Gene Transcription dna->transcription

Caption: Ligand binding and subsequent gene modulation.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a validated, privileged scaffold in medicinal chemistry. Its unique combination of a metabolically stable trifluoromethyl group, a versatile nitrile handle, and a key hydrogen-bonding hydroxyl group provides an ideal starting point for the design of potent and selective kinase inhibitors and nuclear receptor modulators. The demonstrated success of related structures in clinically approved drugs underscores its immense value.

Future research will likely focus on using this scaffold to tackle more challenging drug targets, including orphan nuclear receptors and kinases for which selective inhibitors remain elusive. As synthetic methodologies become more advanced, the ability to rapidly and efficiently diversify this core will continue to fuel the discovery of novel therapeutics for a wide range of human diseases.

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Discovery and history of substituted benzonitrile compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Benzonitrile Compounds

Authored by: Gemini, Senior Application Scientist
Date: January 1, 2026

Abstract

Substituted benzonitriles represent a cornerstone in modern organic synthesis and medicinal chemistry. Characterized by a cyano group attached to a benzene ring, these compounds are not merely synthetic intermediates but are integral components of numerous pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive exploration of the discovery of benzonitrile, the historical evolution of its synthesis, and the development of key methodologies that enabled the creation of a diverse array of substituted derivatives. We will delve into the causality behind seminal synthetic strategies, provide detailed experimental protocols for foundational reactions, and illustrate the critical role of substituted benzonitriles in drug discovery, highlighting their function as key pharmacophores in modern therapeutics.

The Dawn of a New Functional Group: The Discovery of Benzonitrile

The journey of benzonitrile, and by extension the entire nitrile class of organic compounds, began in the mid-19th century. In 1844, German chemist Hermann Fehling reported the first successful synthesis and characterization of this novel compound.[1][2] His work stemmed from an investigation into the thermal dehydration of ammonium benzoate. Upon heating, he isolated a colorless, oily liquid with a distinct almond-like scent, which he named benzonitril.[2]

Fehling astutely deduced its structure by drawing an analogy to the known conversion of ammonium formate into formonitrile (hydrogen cyanide).[1][2] This intellectual leap was pivotal; Fehling's nomenclature gave rise to the term "nitrile" for all organic compounds containing the −C≡N functional group, thereby classifying a new family of molecules.[2] While Friedrich Wöhler and Justus von Liebig had likely produced trace amounts of benzonitrile as early as 1832, their yield was insufficient for proper characterization, leaving Fehling's work as the definitive discovery.[2]

The initial industrial production of benzonitrile involved a two-step process: the liquid-phase oxidation of toluene to benzoic acid, followed by its reaction with ammonia.[3] Today, the primary industrial method is the direct ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450 °C).[1]

The Evolution of Synthesis: Enabling Substitution

The true utility of benzonitriles for researchers, particularly in drug development, lies in the ability to place various substituents on the aromatic ring. The development of robust synthetic methods to achieve this was a multi-decade endeavor, with several key named reactions forming the bedrock of modern benzonitrile chemistry.

The Sandmeyer Reaction (1884): A Gateway from Anilines

Discovered by Swiss chemist Traugott Sandmeyer, this reaction was a landmark achievement, providing a versatile method to introduce a cyano group onto an aromatic ring.[4][5] The Sandmeyer reaction utilizes an aryl diazonium salt, readily prepared from a corresponding aniline, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst.[4][5][6] For the synthesis of benzonitriles, copper(I) cyanide is the reagent of choice.[5][6]

Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the loss of nitrogen gas (N₂). The aryl radical then reacts with the copper(II) species to form the final substituted benzonitrile and regenerate the copper(I) catalyst.[4][7]

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation Aniline Substituted Aniline (Ar-NH2) Reagents1 NaNO2, HCl (aq) 0-5 °C Aniline->Reagents1 Diazonium Aryl Diazonium Salt (Ar-N2+Cl-) Reagents1->Diazonium CuCN Copper(I) Cyanide (CuCN) Diazonium->CuCN Addition of Diazonium Salt Benzonitrile Substituted Benzonitrile (Ar-CN) CuCN->Benzonitrile N2 N2 gas

Experimental Protocol: Sandmeyer Cyanation of Aniline

  • Diazotization: In a 600 mL beaker, combine 20 mL of aniline with 57 mL of distilled water. While stirring, slowly add 57 mL of 37% hydrochloric acid. Cool the resulting suspension of aniline hydrochloride to 0°C or below in an ice-salt bath.[8] In a separate container, dissolve 16 g of sodium nitrite in 33 mL of water. Add this sodium nitrite solution dropwise to the cold aniline hydrochloride suspension, ensuring the temperature remains below 5°C.[8] Stir for an additional 10 minutes to ensure complete formation of the benzenediazonium chloride solution.

  • Cyanation: In a separate 1 L flask, prepare the copper(I) cyanide solution. Cool this solution to 0-5°C.[8] Slowly and with vigorous stirring, add the cold diazonium salt solution to the cyanide solution.

  • Reaction & Work-up: Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.[8] The product can then be isolated by extraction into an organic solvent, followed by washing and purification, typically via distillation.

The Rosenmund–von Braun Reaction (1919): Direct Halogen Replacement

Developed from the work of Karl Wilhelm Rosenmund and Erich Struck, and later improved by Julius von Braun, this reaction provides a direct route to aryl nitriles from aryl halides using cuprous cyanide.[2][9] While the Sandmeyer reaction starts from anilines, the Rosenmund-von Braun reaction offers a complementary pathway starting from aryl bromides or iodides, which are also common synthetic handles.

Mechanistic Insight: The reaction involves the reaction of an aryl halide with copper(I) cyanide, often at elevated temperatures.[10][11] The precise mechanism has been subject to study, but it is understood to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the C-CN bond. The reaction often exhibits an induction period, which can be overcome by the addition of a polar, high-boiling solvent like pyridine or DMF, or by the product nitrile itself.[12]

Rosenmund_von_Braun_Reaction ArylHalide Aryl Halide (Ar-X, where X = Br, I) Reagents CuCN High Temp (~200°C) (Optional: Solvent e.g., Pyridine) ArylHalide->Reagents Product Aryl Nitrile (Ar-CN) Reagents->Product Byproduct CuX

Experimental Protocol: General Procedure for Rosenmund-von Braun Reaction

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aryl halide and copper(I) cyanide (typically 1.1-1.5 equivalents). A high-boiling solvent such as DMF, NMP, or pyridine can be added, although some procedures are performed neat.[9]

  • Reaction: Heat the mixture to a high temperature (often 150-250°C) and maintain for several hours.[12] The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is typically treated with an aqueous solution of ferric chloride or ammonia/sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Modern Synthetic Approaches

While the Sandmeyer and Rosenmund-von Braun reactions remain classics, modern organic chemistry has introduced milder and more efficient methods.

  • From Benzaldehydes: A prominent route involves the conversion of a substituted benzaldehyde to a benzaldoxime, which is then dehydrated to the corresponding benzonitrile.[13] This can be performed as a two-step process or, more efficiently, as a one-pot reaction.[13][14] Recent innovations have focused on "green" chemistry approaches, using recyclable ionic liquids that act as both the solvent and catalyst, eliminating the need for metal catalysts and simplifying separation.[14][15]

Aldehyde_to_Nitrile_Workflow cluster_oximation Step 1: Oximation cluster_dehydration Step 2: Dehydration Aldehyde Substituted Benzaldehyde (Ar-CHO) Reagents1 Hydroxylamine (NH2OH·HCl) Aldehyde->Reagents1 Oxime Benzaldoxime (in situ) (Ar-CH=NOH) Reagents1->Oxime Reagents2 Dehydrating Agent (e.g., P2O5, Ac2O, or Catalyst) Oxime->Reagents2 One-Pot Reaction Benzonitrile Substituted Benzonitrile (Ar-CN) Reagents2->Benzonitrile H2O H2O

  • Palladium-Catalyzed Cyanation: Building on the success of palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), methods for the cyanation of aryl halides and triflates have been developed. These reactions often proceed under much milder conditions than the classic copper-mediated reactions and exhibit broad substrate scope and functional group tolerance.

Comparison of Key Synthetic Methods
MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
Sandmeyer Substituted AnilineNaNO₂, Acid, CuCN0-5°C, then RTVersatile, readily available starting materialsDiazonium salts can be unstable
Rosenmund-von Braun Substituted Aryl HalideCuCNHigh Temp (150-250°C)Direct halogen replacementHarsh conditions, stoichiometric copper
From Aldehyde Substituted BenzaldehydeNH₂OH·HCl, Dehydrating agentVaries (RT to 120°C)Avoids anilines/halides, "green" optionsRequires aldehyde availability
Pd-Catalyzed Substituted Aryl Halide/TriflatePd catalyst, Ligand, Cyanide sourceModerate Temp (80-120°C)Mild conditions, broad scopeCatalyst cost, ligand sensitivity

The Role of Substituted Benzonitriles in Drug Discovery

The availability of diverse synthetic routes has made substituted benzonitriles invaluable in medicinal chemistry. The nitrile group is not merely a synthetic handle but a crucial pharmacophore that imparts unique physicochemical properties to a drug molecule.

Properties of the Nitrile Pharmacophore:

  • Bioisostere: The nitrile group is often considered a bioisostere of carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor.[16][17]

  • Electronic Effects: As a strong electron-withdrawing group, it can significantly polarize the aromatic ring. This can enhance π-π stacking interactions with protein targets and make the aromatic ring less susceptible to oxidative metabolism.[17][18]

  • Metabolic Stability: In most cases, the nitrile group is metabolically stable and passes through the body unchanged, preventing the release of cyanide.[18]

Case Study: Aromatase Inhibitors for Breast Cancer

Several highly successful drugs for estrogen-dependent breast cancer are substituted benzonitriles that function as aromatase inhibitors. Aromatase is the enzyme responsible for the final step in estrogen synthesis.

  • Letrozole and Fadrozole: These are potent, non-steroidal aromatase inhibitors.[19] The key to their inhibitory activity is the para-substituted benzonitrile moiety.[16][18] The nitrogen of the nitrile group is believed to mimic the carbonyl group of the natural substrate (androstenedione) and coordinate to the heme iron atom in the enzyme's active site, thereby blocking its function.[16]

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase {Aromatase Enzyme | (CYP19A1)} Androgens->Aromatase Binds Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts Letrozole Letrozole (Benzonitrile Derivative) Letrozole->Aromatase Competitively Inhibits

Case Study: Androgen Receptor Antagonists for Prostate Cancer
  • Enzalutamide: This is a second-generation non-steroidal anti-androgen that has transformed the treatment of castration-resistant prostate cancer.[19][20] The synthesis of this complex molecule relies on a key substituted benzonitrile intermediate, 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-trifluoromethylbenzonitrile, which provides the core structure necessary for potent androgen receptor blockade.[20]

Other Therapeutic Areas

The application of substituted benzonitriles is widespread and continues to grow:

  • JAK Inhibitors: Drugs like Ruxolitinib and Tofacitinib, used to treat myelofibrosis and rheumatoid arthritis, feature a cyano group that is critical for binding to the Janus kinase (JAK) family of enzymes.[17]

  • Antipsychotics: The phenothiazine antipsychotic Pericyazine contains a benzonitrile moiety, demonstrating the utility of this functional group in CNS-acting drugs.[18]

  • Herbicides: In agrochemistry, benzonitrile derivatives like bromoxynil, ioxynil, and dichlobenil have been used as broad-spectrum herbicides.[21][22]

Conclusion and Future Perspectives

From its serendipitous discovery by Hermann Fehling, benzonitrile has evolved from a chemical curiosity into a fundamental building block in chemical science. The development of robust synthetic methodologies—from the classic Sandmeyer and Rosenmund-von Braun reactions to modern palladium-catalyzed couplings—has empowered chemists to design and create a vast chemical space of substituted benzonitriles. Their unique electronic properties and metabolic stability have cemented their role as a privileged pharmacophore in drug discovery, leading to life-saving therapies in oncology and beyond. As synthetic methods become more efficient, selective, and sustainable, the scope of substituted benzonitriles will undoubtedly continue to expand, paving the way for the next generation of innovative medicines and materials.

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A Comprehensive Technical Guide to the Safe Handling of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a hydroxyl group, a nitrile moiety, and a trifluoromethyl group, make it a versatile building block for the synthesis of novel therapeutic agents. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in authoritative safety data and field-proven best practices.

Hazard Identification and Classification

A comprehensive risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

This data is synthesized from multiple safety data sheets to provide a comprehensive overview.[1][2]

The GHS pictograms associated with these classifications are a critical visual reminder of the primary hazards.

GHS Hazard Pictograms

  • GHS07: Exclamation Mark [1]

This pictogram indicates that the substance may cause less serious health effects, such as skin and eye irritation, respiratory tract irritation, or acute toxicity (harmful).[1]

The causality behind these classifications lies in the chemical nature of the molecule. The nitrile group can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[3] The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its absorption through the skin. The phenolic hydroxyl group can also contribute to skin and eye irritation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to minimize the generation and dissemination of dusts and vapors.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][3][4] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[5][6]

  • Containment: For larger scale operations, the use of a glove box or other closed-system handling is recommended.[7]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum recommended PPE.

Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical safety goggles.[5][6][8] A face shield may be required for splash hazards.OSHA 29 CFR 1910.133 or European Standard EN166[5]Protects against dust particles and splashes that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile rubber).[1][3][4] A lab coat or chemical-resistant apron is also required.[5][6]ASTM D6978[9]Prevents skin contact, which can cause irritation and systemic toxicity through dermal absorption.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate or if dust is generated.[5]Varies based on exposure levels.Protects the respiratory tract from irritation and prevents inhalation, a primary route of toxic exposure.

PPE Selection and Use Workflow

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_procedure Procedural Phase Task Assess Experimental Task (e.g., weighing, dissolution, reaction) Risk Identify Potential Exposure Routes (Inhalation, Dermal, Ocular) Task->Risk determines Select_Resp Select Respiratory Protection (Fume Hood, Respirator) Risk->Select_Resp guides Select_Skin Select Skin Protection (Gloves, Lab Coat) Risk->Select_Skin guides Select_Eye Select Eye/Face Protection (Goggles, Face Shield) Risk->Select_Eye guides Don Don PPE Correctly Select_Resp->Don Select_Skin->Don Select_Eye->Don Handle Handle Chemical in Designated Area (Fume Hood) Don->Handle Doff Doff PPE Correctly (Avoid Contamination) Handle->Doff Dispose Dispose of Contaminated PPE as Hazardous Waste Doff->Dispose

Caption: A logical workflow for the assessment, selection, and use of PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the chemical's stability.

Handling
  • Avoid Dust Formation: This compound is a solid, and care must be taken to avoid the generation of dust.[3][5] Use appropriate weighing techniques, such as weighing in a fume hood or using a containment balance enclosure.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][5] Wash hands thoroughly after handling, even if gloves were worn.[3][4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][5]

Storage
  • Container: Store in a tightly closed container.[3][5][7]

  • Ventilation: Store in a cool, dry, and well-ventilated place.[3][5][7]

  • Security: The storage area should be locked to restrict access to authorized personnel only.[1][3][5]

Emergency Procedures

In the event of an accidental exposure or release, prompt and correct action is critical.

First-Aid Measures

The following table provides a summary of first-aid measures. In all cases of exposure, seek immediate medical attention and provide the safety data sheet to the responding medical personnel.[3]

First-Aid Measures Summary

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[6] Call a poison center or physician.[1][7]
Skin Contact Immediately remove all contaminated clothing.[3][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][6] If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Rinse mouth with water.[1][5] Do NOT induce vomiting.[4] Immediately call a poison center or physician.[1][5][7]
Accidental Release Measures
  • Personnel: Evacuate non-essential personnel from the area.[3] Ensure adequate ventilation.[3][5]

  • Containment: Prevent the further spread of the spill.[4] Do not let the product enter drains.[3]

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][10] Clean the affected area thoroughly.[3]

  • PPE: Responders must wear appropriate personal protective equipment as outlined in Section 2.2.[5]

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Sweep, Avoid Dust) Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: A step-by-step workflow for responding to a spill of this compound.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][7]

  • Unsuitable Extinguishing Media: No specific limitations are given.[3]

  • Hazardous Combustion Products: In the event of a fire, toxic fumes may be released, including carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][5]

Toxicological and Ecological Information

Toxicological Profile
  • Acute Effects: As indicated by the GHS classification, this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3]

  • Chronic Effects: There is currently no data available on the long-term toxicological effects, such as carcinogenicity, mutagenicity, or reproductive toxicity.[1]

  • General Nitrile Toxicity: It is important to handle all benzonitrile derivatives with caution due to the potential for the release of hydrocyanic acid upon decomposition or metabolism, which can lead to the blockade of cellular respiration.[3]

Ecological Information
  • Toxicity: There is limited data available on the ecotoxicity of this specific compound.[1] However, some related benzonitriles are classified as harmful to aquatic life.[3]

  • Persistence and Degradability: No data is available.[1]

  • Bioaccumulation: No data is available.[1]

  • Environmental Precautions: Due to the lack of data and the potential for harm, release into the environment should be strictly avoided.[3][4]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][3][5] Do not dispose of it with household waste or allow it to enter the sewage system.

  • Contaminated Packaging: Uncleaned containers should be treated as the product itself.[3]

Conclusion

This compound is a valuable research chemical, but it possesses significant health hazards that necessitate careful and informed handling. By understanding its toxicological profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource for fostering a strong safety culture in the laboratory and ensuring the well-being of all personnel working with this and similar chemical entities.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Strategy

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of both a nitrile and a trifluoromethyl group on a phenolic scaffold offers multiple reaction sites and imparts unique electronic properties, making it a key intermediate for the synthesis of complex pharmaceutical agents and specialty polymers. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

This guide provides a robust and detailed protocol for the synthesis of this compound, designed for researchers and drug development professionals. The selected method is the Sandmeyer reaction , a classic and reliable transformation in organic chemistry.[1] This two-step sequence involves:

  • Diazotization: Conversion of the primary aromatic amine, 4-Amino-2-(trifluoromethyl)phenol, into a reactive diazonium salt intermediate.

  • Cyanation: A copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile to yield the target benzonitrile.

This protocol emphasizes not just the procedural steps but the underlying chemical principles, ensuring both reproducibility and a deep understanding of the reaction dynamics.

Scientific Principles and Mechanistic Insights

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide variety of functionalities, including halogens and pseudohalogens like cyanide.[1][2] Its enduring utility lies in its reliability and broad scope.

2.1. The Diazotization Step

The first stage is the conversion of the primary amine, 4-Amino-2-(trifluoromethyl)phenol, into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid).[3]

Causality: The reaction must be conducted at low temperatures (0–5 °C) because arenediazonium salts are notoriously unstable at higher temperatures and can decompose violently if isolated.[4][5] The cold conditions ensure the intermediate remains in solution for the subsequent step without significant degradation.

2.2. The Copper-Catalyzed Cyanation Step

The core of the synthesis is the replacement of the diazonium group (–N₂⁺) with a nitrile group (–CN). The mechanism is an example of a radical-nucleophilic aromatic substitution.[1]

  • Step 1: Single-Electron Transfer (SET): The copper(I) cyanide catalyst donates a single electron to the diazonium salt.[5]

  • Step 2: Nitrogen Extrusion: The resulting diazonium radical rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1]

  • Step 3: Ligand Transfer: This highly reactive aryl radical then abstracts a cyanide ligand from the newly formed copper(II) species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[6]

Causality: The use of a copper(I) salt is critical; it is the catalyst that facilitates the electron transfer necessary to initiate the radical process.[1] The reaction's efficiency is rooted in the excellent leaving group ability of molecular nitrogen.

Visualizing the Synthesis Pathway

Overall Reaction Scheme

Caption: Overall two-step Sandmeyer reaction scheme.

Experimental Workflow

Workflow arrow arrow A Dissolve 4-Amino-2-(trifluoromethyl)phenol in aq. HCl B Cool solution to 0-5 °C (Ice Bath) A->B D Add NaNO₂ solution dropwise to amine solution (Maintain T < 5 °C) B->D C Prepare aq. NaNO₂ solution C->D E Stir for 30 min to form Diazonium Salt Solution D->E H Slowly add Diazonium Salt solution to CuCN solution E->H F Prepare aq. solution of CuCN and NaCN G Cool CuCN solution to 0-5 °C F->G G->H I Allow to warm to RT and stir (N₂ evolution observed) H->I J Reaction Work-up: - Quench - Extract with organic solvent - Wash & Dry I->J K Purify by Column Chromatography or Recrystallization J->K L Isolate Pure Product K->L

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Extreme Caution Advised: This procedure involves highly toxic cyanide salts and potentially unstable diazonium intermediates. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cyanide-rated gloves. An emergency cyanide exposure kit should be readily accessible.

Part A: Diazotization of 4-Amino-2-(trifluoromethyl)phenol
  • Preparation of Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 4-Amino-2-(trifluoromethyl)phenol (8.86 g, 50.0 mmol, 1.0 eq) and water (50 mL).

  • Slowly add concentrated hydrochloric acid (~12.5 mL, ~150 mmol, 3.0 eq) to the stirred suspension. The solid should dissolve to form a clear solution of the hydrochloride salt.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (NaNO₂) (3.62 g, 52.5 mmol, 1.05 eq) in 20 mL of cold water.

  • Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the cold amine salt solution over 30-40 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Completion: After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 30 minutes. The resulting cold solution contains the arenediazonium salt and should be used immediately in the next step.

Part B: Sandmeyer Cyanation
  • Preparation of Cyanide Solution: In a separate 1 L beaker, dissolve copper(I) cyanide (CuCN) (5.37 g, 60.0 mmol, 1.2 eq) and sodium cyanide (NaCN) (6.13 g, 125 mmol, 2.5 eq) in 100 mL of water. Note: This step is exothermic and generates a clear solution of sodium dicyanocuprate(I).

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Reaction: Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred copper cyanide solution over approximately 30 minutes.

  • A vigorous evolution of nitrogen gas will be observed, and a dark precipitate may form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours until gas evolution ceases.

Part C: Product Isolation and Purification
  • Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash them sequentially with 1 M NaOH solution (2 x 50 mL) to remove any remaining phenolic starting material, followed by a saturated brine solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford this compound as a crystalline solid.

Quantitative Data Summary

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-Amino-2-(trifluoromethyl)phenolC₇H₆F₃NO177.138.86 g50.01.0
Hydrochloric Acid (conc.)HCl36.46~12.5 mL~150~3.0
Sodium NitriteNaNO₂69.003.62 g52.51.05
Copper(I) CyanideCuCN89.565.37 g60.01.2
Sodium CyanideNaCN49.016.13 g1252.5

Expected Yield: 65-80%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Diazonium salt decomposition: Reaction temperature during diazotization exceeded 5 °C.Maintain strict temperature control (0-5 °C) using an ice-salt bath. Use the diazonium salt immediately after preparation.[3]
Inactive Cu(I) catalyst: Copper(I) cyanide has oxidized to Cu(II).Use freshly purchased or properly stored CuCN. The solution with NaCN should be clear or pale, not intensely blue/green.
Dark, Tarry Byproducts Side reactions: Diazonium salt decomposition leading to radical polymerization or phenol formation.Ensure efficient stirring and slow, controlled addition of reagents. Check that the pH is strongly acidic during diazotization.[7]
Incomplete Reaction Insufficient diazotizing agent: Not all of the starting amine was converted.Use a slight excess (1.05-1.1 eq) of sodium nitrite. Confirm excess nitrous acid with starch-iodide paper after addition.
Insufficient cyanide reagent: Incomplete substitution of the diazonium group.Ensure at least stoichiometric amounts of CuCN are used as per the protocol.

References

  • BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route.
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The Strategic Utility of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary chemical synthesis, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 4-Hydroxy-2-(trifluoromethyl)benzonitrile has emerged as a pivotal building block, particularly in the realms of pharmaceutical and agrochemical development. Its unique trifluoromethyl, nitrile, and hydroxyl moieties provide a versatile platform for a variety of chemical transformations, enabling the synthesis of high-value compounds. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application. This compound is a white to pale cream crystalline solid.[1] The trifluoromethyl group at the 2-position significantly influences the electronic properties of the aromatic ring, enhancing the acidity of the phenolic proton and activating the ring for certain nucleophilic substitution reactions.

PropertyValueReference
Molecular Formula C₈H₄F₃NO[1]
Molecular Weight 187.12 g/mol [2]
Melting Point 119.5-125.5 °C[1]
CAS Number 320-42-3[1]

Spectroscopic Data:

TechniqueData
¹H NMR Spectral data for related benzonitriles suggest characteristic aromatic proton signals.[3][4]
¹³C NMR Expected signals include those for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon with characteristic C-F coupling.[3][4]
IR Spectroscopy Key vibrational bands are expected for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-F stretches of the trifluoromethyl group.[5][6]
Mass Spectrometry The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.[7][8]

Synthetic Pathways and Methodologies

The strategic value of this compound lies in its capacity to serve as a precursor to a diverse array of more complex molecules. A key transformation is the O-alkylation of the phenolic hydroxyl group, which opens a gateway to a wide range of derivatives.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[9][10] In the context of this compound, this reaction allows for the introduction of various alkyl or aryl substituents at the 4-position, a critical step in the synthesis of many agrochemicals and pharmaceutical intermediates.[11][12]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) reactant2 R-X (Alkyl Halide) product 4-Alkoxy-2-(trifluoromethyl)benzonitrile reagents->product

Figure 1: General scheme for the Williamson ether synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF) or acetone to dissolve the starting material. Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution.[10] For more sensitive substrates, sodium hydride (NaH, 1.1 eq) can be used, added portion-wise at 0 °C.

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.[10]

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If acetone was used, filter off the inorganic salts and concentrate the filtrate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-alkoxy-2-(trifluoromethyl)benzonitrile.[13]

Causality in Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and cost-effective base suitable for most primary and some secondary alkyl halides. Stronger bases like sodium hydride are necessary for less reactive alkylating agents but can promote elimination side reactions with secondary and tertiary halides.[9]

  • Choice of Solvent: Polar aprotic solvents like DMF or acetone are preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, thus accelerating the Sₙ2 reaction.[14]

  • Reaction Temperature: The temperature is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions. For less reactive alkyl halides, higher temperatures may be required.[15]

Application in Agrochemical Synthesis: Precursor to Fungicides

A significant application of this compound is in the synthesis of fungicidal compounds. The resulting 4-phenoxy-2-(trifluoromethyl)benzonitrile core is a key structural motif in a number of modern fungicides.[11][15] The trifluoromethyl group often enhances the metabolic stability and bioavailability of the final product.[16]

G start This compound intermediate1 O-Alkylation start->intermediate1 Williamson Ether Synthesis intermediate2 4-Phenoxy-2-(trifluoromethyl)benzonitrile Derivatives product Fungicidal Active Ingredients intermediate2->product Further Synthetic Modifications

Figure 2: Synthetic pathway to fungicides.

Role in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

While direct applications in drug synthesis are less documented for the hydroxyl derivative compared to its amino counterpart, this compound can serve as a valuable intermediate. The phenolic hydroxyl group can be transformed into various other functionalities, or it can be used as a handle for linking to other molecular scaffolds. For instance, conversion to a triflate (trifluoromethanesulfonate) would render the 4-position susceptible to a range of palladium-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, this compound should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential building block for pharmaceuticals. The strategic positioning of its functional groups allows for a range of chemical modifications, with O-alkylation being a particularly powerful transformation. The protocols and insights provided in this guide are intended to facilitate the effective use of this important compound in research and development settings, ultimately contributing to the advancement of chemical synthesis and the discovery of new bioactive molecules.

References

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  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

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  • Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow. Google Patents.
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  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. NIH. Available at: [Link]

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  • Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. PMC - NIH. Available at: [Link]

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Application Notes and Protocols for Reactions Involving 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifluoromethylated benzonitrile scaffold offers a combination of desirable properties. The electron-withdrawing trifluoromethyl (-CF3) group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a privileged moiety in drug design.[1][2] The nitrile (-CN) and hydroxyl (-OH) functionalities provide versatile handles for a variety of chemical transformations, including nucleophilic aromatic substitution, etherification, and esterification.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for key reactions involving this compound. The protocols are designed with scientific integrity, explaining the causality behind experimental choices to ensure reproducibility and success.

Compound Profile and Safety

A thorough understanding of the reactant's properties and hazards is paramount before commencing any experimental work.

Physical and Chemical Properties

PropertyValueReference
CAS Number 320-42-3[3]
Molecular Formula C8H4F3NO[3][4]
Molecular Weight 187.12 g/mol [5]
Appearance White to pale cream powder[4]
Melting Point 119.5-125.5 °C[4]
Storage Store in a dark, dry place at 2-8°C.[6][7]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Mandatory Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.[8][9]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid breathing dust.[9]

  • Wash hands thoroughly after handling.[8][9]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[8][9]

Core Synthetic Applications and Protocols

The phenolic hydroxyl group of this compound is the primary site for the reactions detailed below. Its acidity is increased by the electron-withdrawing effects of the ortho-trifluoromethyl and para-cyano groups, facilitating its deprotonation to form a phenoxide, which is a potent nucleophile.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely applicable method for forming ethers. It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[6][10][11][12] For this compound, this involves the deprotonation of the phenolic hydroxyl group to generate a phenoxide ion, which then displaces a halide from an alkyl halide to form the desired ether.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the phenoxide salt and does not interfere with the nucleophilic substitution.

  • Alkyl Halide: Primary alkyl halides are the best electrophiles for this SN2 reaction to minimize competing elimination reactions.[6] Alkyl iodides are the most reactive, followed by bromides and chlorides.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve this compound in anhydrous DMF B 2. Add K₂CO₃ (base) A->B C 3. Stir mixture B->C D 4. Add alkyl halide dropwise at RT C->D Inert atmosphere (N₂ or Ar) E 5. Heat to 60-80°C D->E F 6. Monitor by TLC E->F G 7. Cool, quench with H₂O F->G Upon completion H 8. Extract with Ethyl Acetate G->H I 9. Wash organic layer, dry, concentrate H->I J 10. Purify by column chromatography I->J K K J->K Final Product: 4-Alkoxy-2-(trifluoromethyl)benzonitrile

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension vigorously for 15-20 minutes at room temperature. Then, add the desired primary alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water (2 x volumes) and then with brine (1 x volume) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-2-(trifluoromethyl)benzonitrile.

Protocol 2: O-Arylation/Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters and ethers, with inversion of stereochemistry.[4][13] For phenolic substrates like this compound, it provides a mild method for forming C-O bonds, particularly when the Williamson ether synthesis is not suitable (e.g., with secondary alcohols or more acidic pronucleophiles).

Causality of Experimental Choices:

  • Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] These reagents activate the hydroxyl group for nucleophilic attack.

  • Nucleophile: In this context, the this compound acts as the acidic component (the pronucleophile), and an external alcohol (primary or secondary) will be the species undergoing substitution.

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it is inert to the reaction conditions and dissolves the reagents well.

Reaction Pathway Diagram

G A PPh₃ + DEAD B Phosphonium Intermediate A->B Forms D Alkoxyphosphonium Salt B->D + R-OH I Reduced DEAD B->I Byproduct C Alcohol (R-OH) C->D G Final Ether (Ar-O-R) D->G + Phenoxide (SN2) H Triphenylphosphine oxide D->H Byproduct E This compound (Ar-OH) F Phenoxide E->F Deprotonation F->G

Caption: Simplified Mitsunobu Reaction Pathway.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary byproducts are triphenylphosphine oxide and the reduced hydrazine derivative, which can often be challenging to remove.

    • Method A (Direct Chromatography): Purify the crude residue directly by column chromatography on silica gel.

    • Method B (Precipitation): If triphenylphosphine oxide crystallizes out, the crude mixture can be diluted with a non-polar solvent (like hexanes or a mixture of ether/hexanes) to precipitate more of the byproduct, which can then be removed by filtration before chromatographic purification of the filtrate.[14]

Conclusion

This compound is a valuable and versatile intermediate. The protocols provided for Williamson ether synthesis and the Mitsunobu reaction offer reliable methods for the functionalization of its hydroxyl group. The choice between these methods will depend on the specific substrate (alkylating or acylating agent) and the desired reaction conditions. As with all chemical reactions, careful planning, adherence to safety protocols, and diligent monitoring are essential for achieving optimal results. These application notes serve as a foundational guide, and researchers are encouraged to optimize conditions for their specific substrates and applications.

References

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  • Harvard DASH. (2016, November 18).
  • Patent EP0004447.
  • ResearchGate. The Mitsunobu reaction of β‐hydroxy carbonyl compounds.
  • Benchchem.
  • Patent CN1810775B. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • MDPI. (2021, December 10).
  • PubChem. 4-(2-Hydroxyphenyl)-2-(trifluoromethyl)benzonitrile.
  • Patent US20060041161A1. Procedure for the synthesis of bicalutamide.
  • Journal of Biomedical Research & Environmental Sciences.
  • European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE.
  • Beilstein Journals.
  • Cardiff University - ORCA.

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Definitive Quantification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile: Advanced Chromatographic Protocols and Validation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This comprehensive application note provides detailed analytical methodologies for the precise and robust quantification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. We present field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from mobile phase composition to the necessity of derivatization, is thoroughly explained. All protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction and Strategic Importance

This compound is an aromatic nitrile compound whose precise quantification is critical for ensuring the quality, efficacy, and safety of final drug products.[6][7] As an organic building block, its purity and concentration must be meticulously controlled. Inconsistent quantification can lead to downstream impurities, variable yields, and potential safety risks.

This guide moves beyond simple procedural lists to provide a strategic framework for analytical method development. We will explore two orthogonal and powerful techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for its robustness and wide applicability to non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A confirmatory method offering high sensitivity and structural elucidation, particularly valuable for impurity profiling.[8]

The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[4][9][10][11] Our protocols are developed with the ICH Q2(R1) guideline as a foundational reference, ensuring that the methods are not just accurate but also demonstrably reliable and reproducible.[1][3][5]

Physicochemical Properties

A foundational understanding of the analyte's properties is the first step in sound method development.

PropertyValueSource
Chemical Formula C₈H₄F₃NO[12]
Molecular Weight 187.12 g/mol [6][13]
CAS Number 320-42-3[12]
Appearance White to pale cream powder/solid[12][14]
Melting Point 119.5 - 125.5 °C[12]
Solubility Insoluble in water; soluble in organic solvents[14]

The presence of a phenolic hydroxyl group and a trifluoromethyl group makes the molecule moderately polar, while the benzonitrile moiety provides a strong chromophore for UV detection. Its limited water solubility and solid form at room temperature guide our choices for solvent selection in sample preparation.

Primary Quantification Method: HPLC-UV

Reverse-phase HPLC is the method of choice due to the analyte's polarity and strong UV absorbance. The protocol below is a robust starting point, adaptable to various sample matrices. The selection of a C18 column is based on its versatility for separating moderately polar aromatic compounds.[15][16]

Causality of Method Design
  • Column: A C18 stationary phase provides the necessary hydrophobic interaction to retain the benzonitrile derivative.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the analyte with good peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) is critical.[15] The acidic pH suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring reproducible retention times.

  • Detection: The aromatic ring system allows for sensitive detection via UV spectrophotometry. A wavelength of approximately 230 nm is chosen as it provides a strong signal for this class of compounds.[15][16]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Visible or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Phosphoric Acid (ACS grade)

  • This compound reference standard (>99% purity)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is your Stock Solution A.

  • Working Standard Solutions:

    • Prepare a series of calibration standards (e.g., 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by serially diluting Stock Solution A with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~10 µg/mL).

    • Vortex/sonicate to ensure complete dissolution.

  • Chromatographic Conditions:

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

ParameterRecommended Setting
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 230 nm
Gradient Program 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)
  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration in the sample by interpolating its peak area against the calibration curve. The correlation coefficient (r²) should be >0.998.[16]

HPLC-UV Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock (100 µg/mL) Working_Standards Create Working Standards (0.5-25 µg/mL) Standard_Prep->Working_Standards Filter Filter All Solutions (0.45 µm Syringe Filter) Working_Standards->Filter Sample_Prep Prepare Sample Solution (Target ~10 µg/mL) Sample_Prep->Filter HPLC_Run Inject into HPLC System (C18 Column, 230 nm) Filter->HPLC_Run Data_Acq Acquire Chromatographic Data HPLC_Run->Data_Acq Calibration Generate Calibration Curve (Peak Area vs. Concentration) Data_Acq->Calibration Quantify Calculate Sample Concentration Calibration->Quantify Report Report Final Result Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Method Validation Framework

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[1][17]

Validation ParameterPurpose & Acceptance Criteria
Specificity Demonstrate that the analyte peak is free from interference from matrix components or impurities. (Peak purity analysis via DAD).
Linearity Confirm a direct proportional relationship between concentration and response. (r² > 0.998 over a defined range, e.g., 0.5-25 µg/mL).[15]
Accuracy Measure the closeness of experimental results to the true value. (Spike recovery of 98-102% at three concentration levels).
Precision Assess the degree of scatter between measurements. (Repeatability and intermediate precision RSD < 2.0%).[15]
LOD & LOQ Determine the lowest concentration that can be reliably detected and quantified. (LOD: S/N ≥ 3; LOQ: S/N ≥ 10).[16]
Robustness Evaluate the method's resilience to small, deliberate variations in parameters like flow rate (±0.1 mL/min) and column temperature (±5 °C).[15][16]

Confirmatory Method: GC-MS with Derivatization

GC-MS provides an orthogonal technique for confirmation and is highly effective for identifying and quantifying volatile impurities.[8] A key consideration for this compound is its phenolic hydroxyl group, which makes it polar and non-volatile. This necessitates a derivatization step to improve its chromatographic behavior.

The Rationale for Derivatization

Direct injection of this compound onto a GC column would result in poor peak shape (tailing) and potential thermal degradation. Silylation is a common and effective derivatization technique.[18] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the hydroxyl group, replacing it with a non-polar trimethylsilyl (TMS) group.[19]

This derivatization:

  • Increases Volatility: The TMS-ether is significantly more volatile than the parent phenol.

  • Improves Peak Shape: It eliminates the polar interactions that cause tailing.

  • Enhances Thermal Stability: Protects the analyte from degradation in the hot GC inlet.

Detailed Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with an autosampler, coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Standards:

  • Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Acetonitrile or Pyridine (anhydrous).

  • This compound reference standard.

Procedure:

  • Standard/Sample Preparation:

    • Prepare stock solutions in the chosen anhydrous solvent (e.g., Acetonitrile).

    • Aliquot a known volume (e.g., 100 µL) of the standard or sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the derivatizing reagent.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of BSTFA + 1% TMCS.[18]

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.

    • Cool the vial to room temperature before placing it in the autosampler.

  • GC-MS Conditions:

ParameterRecommended Setting
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 270 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
  • Data Analysis:

    • Identification: Confirm the identity of the derivatized analyte by comparing its retention time and mass spectrum to that of a derivatized reference standard.

    • Quantification: Use the Extracted Ion Chromatogram (EIC) of a characteristic, abundant ion from the mass spectrum for quantification to enhance selectivity and sensitivity.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Prep_Solutions Prepare Solutions in Anhydrous Solvent Dry_Down Evaporate to Dryness (Nitrogen Stream) Prep_Solutions->Dry_Down Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dry_Down->Derivatize GCMS_Run Inject into GC-MS System (HP-5MS Column) Derivatize->GCMS_Run Data_Acq Acquire Mass Spectra (EI, 50-400 m/z) GCMS_Run->Data_Acq Identify Confirm Identity (Retention Time & Mass Spectrum) Data_Acq->Identify Quantify Quantify using EIC (Extracted Ion Chromatogram) Identify->Quantify Report Report Final Result Quantify->Report

Caption: Workflow for GC-MS analysis with derivatization.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Kanwal, N. ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]

  • Lokhande, et al. (2018). Analytical method validation: A brief review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Gherman, C., et al. (2024). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

  • ChemBK. Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. ChemBK. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]

  • SIELC Technologies. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Wang, F., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances. [Link]

  • ResearchGate. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. ResearchGate. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research. [Link]

  • PubChem. 4-(2-Hydroxyphenyl)-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Shimadzu. [Link]

  • US EPA. Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media. U.S. Environmental Protection Agency. [Link]

  • American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

Sources

The Strategic Role of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agrochemical development, the strategic incorporation of fluorinated intermediates is a cornerstone of innovation. Among these, 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands out as a pivotal building block for a new generation of potent and selective herbicides. Its unique trifluoromethylbenzonitrile structure provides a reactive platform for creating agrochemicals that can be more effective at lower application rates, thereby potentially reducing environmental impact.[1] This technical guide delves into the application of this versatile intermediate, providing detailed protocols and insights for researchers and professionals in the field.

The significance of the trifluoromethyl (-CF3) group in agrochemical design cannot be overstated. This moiety is known to enhance the lipophilicity, metabolic stability, and bioavailability of the final pesticide molecule.[2] Increased lipophilicity can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of pests, leading to improved efficacy.[2]

Core Application: Synthesis of Diphenyl Ether Herbicides

A primary application of this compound is in the synthesis of diphenyl ether herbicides. This class of herbicides is renowned for its effectiveness against a broad spectrum of weeds. Many of these compounds act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants.[3]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is an enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[4] This product is a vital precursor for both chlorophyll and heme.[4] Inhibition of the PPO enzyme leads to an accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from its normal pathway and is oxidized by non-enzymatic processes in the cytoplasm, leading to an abnormal buildup of protoporphyrin IX.

Protoporphyrin IX is a potent photosensitizer. When it accumulates in the presence of light and oxygen, it generates highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death and the visible symptoms of herbicidal action, such as chlorosis and necrosis.[4]

Synthetic Protocol: Synthesis of a Diphenyl Ether Herbicide via Ullmann Condensation

The key chemical transformation in the synthesis of diphenyl ether herbicides from this compound is the formation of the ether linkage. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann condensation. In this reaction, the hydroxyl group of this compound acts as a nucleophile, displacing a halogen on an activated aromatic ring.

The following is a representative protocol for the synthesis of a generic diphenyl ether herbicide from this compound and a substituted chloronitrobenzene.

Reaction Scheme
Ullmann Condensation for Diphenyl Ether Synthesis
Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound320-42-3187.11Starting material
1-Chloro-4-nitrobenzene (example)100-00-5157.55Activated aromatic halide
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Copper(I) Iodide (CuI)7681-65-4190.45Catalyst (optional but recommended)
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous solvent
Step-by-Step Protocol
  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • If using a catalyst, add Copper(I) Iodide (0.1 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Reaction Execution:

    • Begin stirring the mixture under a nitrogen atmosphere.

    • Add the 1-chloro-4-nitrobenzene (1.0 - 1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to a temperature between 120-150 °C. The optimal temperature may need to be determined empirically.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

    • Filter the precipitate using a Buchner funnel and wash with water to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Base (K₂CO₃): The potassium carbonate is essential to deprotonate the phenolic hydroxyl group of this compound, forming a more nucleophilic phenoxide anion.

  • Catalyst (CuI): While some Ullmann condensations can proceed without a catalyst, the use of a copper(I) salt like CuI can significantly improve the reaction rate and yield by facilitating the coupling of the phenoxide and the aryl halide.

  • Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction. Its high boiling point is also suitable for the elevated temperatures often required for this type of reaction.

  • Nitrogen Atmosphere: An inert atmosphere is used to prevent oxidation of the reactants and catalyst, especially at high temperatures.

Logical Flow of Agrochemical Synthesis

The synthesis of a final agrochemical product from this compound often involves a multi-step process.

workflow A This compound B Ullmann Condensation (Ether Linkage Formation) A->B C Diphenyl Ether Intermediate B->C D Further Functionalization (e.g., Hydrolysis of Nitrile) C->D E Final Agrochemical Product D->E

Sources

Step-by-step guide to derivatizing 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Practical Guide to the Derivatization of 4-Hydroxy-2-(trifluoromethyl)benzonitrile for Synthetic and Analytical Applications

Abstract

This compound is a key substituted phenol building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2] Its utility is greatly expanded through the chemical modification, or derivatization, of its reactive phenolic hydroxyl group. This guide provides detailed, field-proven protocols for the most common and effective derivatization strategies. We will explore synthetic transformations, including O-alkylation via the Williamson Ether Synthesis and the Mitsunobu reaction, as well as esterification. Additionally, we will cover derivatization for analytical purposes, specifically silylation to enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

The chemical behavior of this compound is dominated by its phenolic hydroxyl (-OH) group. While this group is essential, it can also present challenges. In synthesis, it may be necessary to convert the hydroxyl group into an ether or ester to build more complex molecular architectures. In analytical chemistry, the polarity and low volatility of the hydroxyl group can lead to poor chromatographic performance, such as peak tailing and low sensitivity, particularly in GC.[3]

Derivatization addresses these challenges by converting the -OH group into a new moiety with desired properties. The choice of derivatization strategy is dictated by the end goal:

  • Synthetic Derivatization: To achieve a specific functional group interconversion as part of a larger synthetic route.

  • Analytical Derivatization: To improve the physicochemical properties of the analyte for a specific analytical technique, such as enhancing volatility or introducing a chromophore for UV detection.[3][4]

The presence of strong electron-withdrawing groups (-CN and -CF₃) on the aromatic ring increases the acidity of the phenolic proton compared to phenol itself, facilitating its removal with moderately strong bases. This electronic property is a key consideration in the design of the following protocols.

Synthetic Derivatization: O-Alkylation (Ether Formation)

The conversion of the phenolic hydroxyl to an ether is a fundamental transformation. We present two robust methods: the classic Williamson Ether Synthesis and the milder Mitsunobu reaction.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable SN2 reaction between a phenoxide ion and a primary alkyl halide.[5][6][7] It is a two-step process in a single pot: deprotonation of the phenol followed by nucleophilic attack.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is an ideal base for this reaction. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward by producing hydrogen gas, which simply bubbles out of the solution.[8]

  • Alkyl Halide: The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide). Secondary and tertiary halides are more prone to E2 elimination as a competing side reaction, especially with a strong base like the phenoxide.[5][6]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the phenoxide.

Experimental Workflow: Williamson Ether Synthesis

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A 1. Dissolve this compound in anhydrous THF under N2 B 2. Add NaH portion-wise at 0 °C A->B C 3. Stir for 30 min to form sodium phenoxide B->C D 4. Add alkyl halide (R-X) dropwise at 0 °C C->D E 5. Allow to warm to RT and stir overnight D->E F 6. Quench with H2O E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, concentrate, and purify via column chromatography G->H I I H->I Final Product: 4-Alkoxy-2-(trifluoromethyl)benzonitrile

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. (Caution: H₂ gas evolution).

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the primary alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the flask to 0 °C and carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Quantitative Data Summary (Illustrative Example):

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Volume/Mass
This compound 187.12 5.34 1.0 1.0 g
Sodium Hydride (60%) 24.00 6.41 1.2 256 mg
Iodomethane 141.94 5.87 1.1 0.37 mL
Anhydrous THF - - - 25 mL

| Typical Yield | - | - | - | 85-95% |

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with stereochemical inversion.[9] For phenols, it provides a mild alternative to the Williamson synthesis, avoiding the need for a strong base. The reaction involves an alcohol, a pronucleophile (in this case, another alcohol to form an ether, though a carboxylic acid for an ester is more common), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Causality and Experimental Choices:

  • Reagents: The core of the reaction is the redox process between PPh₃ (the reductant) and DEAD/DIAD (the oxidant). This generates a key phosphonium intermediate that activates the hydroxyl group.[10]

  • Conditions: The reaction is typically run at low temperatures (starting at 0 °C or below) to control the reactivity of the intermediates.

  • Byproducts: A significant challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Purification often requires careful chromatography.[11]

Reaction Scheme: Mitsunobu Etherification

G SM Starting Phenol (Ar-OH) Reagents PPh3, DEAD THF, 0 °C to RT SM->Reagents ROH Alcohol (R-OH) ROH->Reagents Product Product Ether (Ar-OR) Reagents->Product Byproducts Byproducts (TPPO, DEAD-H2) Reagents->Byproducts

Caption: General scheme for Mitsunobu etherification.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired primary or secondary alcohol (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A color change to orange/yellow is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by flash column chromatography. The less polar ether product will typically elute before the TPPO and hydrazine byproducts.

Quantitative Data Summary (Illustrative Example):

Reagent M.W. ( g/mol ) Amount (mmol) Equivalents Volume/Mass
This compound 187.12 2.67 1.0 500 mg
Propan-2-ol (IPA) 60.10 4.01 1.5 0.31 mL
Triphenylphosphine (PPh₃) 262.29 4.01 1.5 1.05 g
DIAD 202.22 4.01 1.5 0.81 mL
Anhydrous THF - - - 20 mL

| Typical Yield | - | - | - | 60-80% |

Analytical Derivatization: Silylation for GC-MS

For GC-MS analysis, polar functional groups like phenols must be derivatized to increase their volatility and thermal stability. Silylation, the conversion of the -OH group to a trimethylsilyl (TMS) ether, is the most common method.[3]

Causality and Experimental Choices:

  • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts quickly and produces neutral, volatile byproducts, making it ideal for GC analysis.

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture, which will consume the reagent and lead to incomplete derivatization. All samples and solvents must be scrupulously dry.[3]

Protocol 3: Silylation for GC-MS Analysis

This protocol is adapted from established methods for the silylation of phenolic compounds.[3]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a volatile, anhydrous solvent (e.g., acetonitrile or ethyl acetate) at a concentration of 1 mg/mL.

  • Drying: In a 2 mL GC vial, place a known volume of the sample solution (e.g., 100 µL). Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine to ensure the analyte is dissolved.

    • Add 50 µL of MSTFA.

    • Tightly cap the vial and vortex for 30 seconds.

  • Reaction: Heat the vial at 60 °C for 30 minutes using a heating block or water bath.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.

Quantitative Data Summary:

Reagent/Material Purpose Volume
Sample (in volatile solvent) Analyte source 100 µL (or amount to yield ~10-100 µg residue)
Anhydrous Pyridine Catalyst/Solvent 50 µL
MSTFA Silylating Agent 50 µL

| Incubation | 60 °C for 30 min | |

Characterization of Derivatives

Confirmation of successful derivatization is achieved through standard analytical techniques:

  • ¹H NMR: Disappearance of the broad phenolic -OH singlet. Appearance of new signals corresponding to the added group (e.g., a singlet at ~3.8 ppm for a methoxy group, or a singlet at ~0.3 ppm for a TMS group).

  • IR Spectroscopy: Disappearance of the broad O-H stretching band (typically ~3200-3500 cm⁻¹). Appearance of new C-O stretching bands for the ether or ester.

  • Mass Spectrometry: The molecular ion (M⁺) in the mass spectrum will increase by the mass of the added group minus the mass of the hydrogen atom that was replaced. For the TMS derivative, a characteristic fragment ion at m/z 73 is often observed.

Conclusion

The derivatization of this compound is a critical enabling step for both multi-step synthesis and quantitative analysis. The protocols provided herein for Williamson ether synthesis, Mitsunobu reaction, and analytical silylation are robust, reproducible, and grounded in well-established chemical principles. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently apply and adapt these methods to achieve their specific scientific objectives.

References

  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Process for the synthesis of n-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulphonyl)-2-hydroxy-2-methylpropionamide.
  • How to synthesize n-[4-Cyano-3-(Trifluoromethyl)phenyl]-3-[(4-Fluorophenyl)Thio]-2-Hydroxy-2-MethylPropionamide? Guidechem.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Williamson Ether Synthesis. YouTube. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Using 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Novel Androgen Receptor Modulators

The androgen receptor (AR), a crucial mediator of male sexual development and function, is also a well-established driver in the progression of prostate cancer.[1] Therapies aimed at blocking AR activity, known as androgen deprivation therapies (ADTs), are a cornerstone of treatment for advanced prostate cancer.[2] First-generation nonsteroidal antiandrogens like flutamide and bicalutamide have been pivotal in patient care.[2] A common structural feature of these non-steroidal antagonists is the trifluoromethylbenzonitrile scaffold, which plays a key role in their interaction with the AR ligand-binding domain. 4-Amino-2-(trifluoromethyl)benzonitrile is a known pharmacophore in the anticancer drug bicalutamide.[3]

This application note presents a detailed guide for utilizing 4-Hydroxy-2-(trifluoromethyl)benzonitrile in high-throughput screening (HTS) assays to identify novel AR antagonists. Given its structural similarity to established antiandrogens, this compound serves as an excellent starting point for hit-to-lead campaigns and as a reference compound in competitive binding and functional assays. We will delve into the mechanistic rationale, provide a detailed experimental protocol for a cell-based reporter assay, and discuss data analysis and validation, thereby offering a comprehensive framework for researchers in drug discovery.

Mechanistic Rationale: Targeting the Androgen Receptor

The primary strategy for antagonizing AR function is to prevent the binding of endogenous androgens, such as dihydrotestosterone (DHT), to the receptor's ligand-binding domain (LBD). This inhibition prevents the conformational changes required for receptor dimerization, nuclear translocation, and subsequent transactivation of androgen-responsive genes that drive tumor cell proliferation.

This compound possesses key chemical features that make it a compelling candidate for AR-targeted screening:

  • Trifluoromethyl Group: This electron-withdrawing group is known to enhance the biological activity and metabolic stability of drug candidates.[4][5]

  • Benzonitrile Core: This aromatic structure provides a rigid scaffold for interaction with the AR LBD.

  • Hydroxy Group: This functional group can participate in hydrogen bonding within the receptor's binding pocket, potentially increasing affinity and specificity.

The workflow for identifying new AR modulators typically involves a primary high-throughput screen to identify initial "hits," followed by secondary assays to confirm activity and determine potency.

High-Throughput Screening Workflow for AR Antagonists

A robust HTS campaign requires a carefully planned workflow to ensure the identification of true positive hits while minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Orthogonal Assays A Compound Library Plating (incl. This compound) B Cell Seeding (AR-responsive reporter cell line) A->B C Compound Treatment & Agonist Stimulation (e.g., DHT) B->C D Incubation C->D E Reporter Gene Signal Detection (e.g., Luciferase Assay) D->E F Cherry-pick Primary Hits E->F Data Analysis: Identify wells with significant signal reduction G Dose-Response Plate Preparation F->G H Repeat Assay with Titrated Compounds G->H I IC50 Determination H->I J Confirmed Hits I->J Potent & Efficacious Hits K Cell Viability/Cytotoxicity Assay (e.g., Resazurin Assay) J->K L Orthogonal Assay (e.g., PSA Expression Analysis) J->L

Caption: A generalized workflow for a high-throughput screen to identify androgen receptor antagonists.

Protocol: Cell-Based AR Antagonist Reporter Gene Assay

This protocol describes a 384-well plate-based luciferase reporter assay to screen for antagonists of the androgen receptor. This is a common and effective method for identifying compounds that inhibit DHT-induced AR transactivation.[6]

I. Materials and Reagents
  • Cell Line: PC-3 (prostate cancer cell line, androgen-independent) or a similar suitable cell line.[7][8]

  • Plasmids:

    • An expression vector for the full-length human AR.

    • A reporter plasmid containing an androgen-responsive element (e.g., PSA promoter) driving the expression of firefly luciferase (PSA-luc).[6]

    • A control plasmid expressing Renilla luciferase for normalization.

  • Reagents:

    • This compound: (CAS 320-42-3)[9]

    • Positive Control Antagonist: Bicalutamide or Enzalutamide

    • Agonist: Dihydrotestosterone (DHT)

    • Cell Culture Medium: RPMI-1640 with L-glutamine, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Transfection Reagent: Lipofectamine 2000 or similar.

    • Assay Medium: Phenol red-free RPMI-1640 with L-glutamine, supplemented with 10% charcoal-stripped FBS.

    • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or equivalent.

    • Assay Plates: 384-well, white, clear-bottom plates.

    • Compound Plates: 384-well polypropylene plates for compound dilution.

II. Experimental Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture PC-3 cells in T-75 flasks until they reach 80-90% confluency.

  • Transfection: Co-transfect the PC-3 cells with the AR expression plasmid, the PSA-luc reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[6]

  • Cell Seeding: After transfection, trypsinize the cells, resuspend them in the assay medium, and adjust the cell density. Seed the cells into 384-well assay plates at an optimized density (e.g., 5,000-10,000 cells per well) in a volume of 40 µL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

Day 2: Compound and Agonist Addition

  • Compound Preparation: Prepare a stock solution of this compound and control compounds (e.g., Bicalutamide) in DMSO. Perform serial dilutions in DMSO in a compound plate to create a dose-response curve. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Compound Transfer: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions from the compound plate to the assay plate.

  • Agonist Preparation: Prepare a working solution of DHT in the assay medium. The final concentration should be at the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal window for antagonist detection.

  • Agonist Addition: Add 10 µL of the DHT working solution to all wells except for the negative control wells (which receive 10 µL of assay medium without DHT).

  • Incubation: Incubate the assay plates for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Signal Detection and Data Acquisition

  • Plate Equilibration: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 15-20 minutes.

  • Lysis and Reagent Addition: Add the luciferase assay reagents sequentially according to the manufacturer's protocol. This typically involves adding a reagent that lyses the cells and provides the substrate for firefly luciferase, followed by a second reagent that quenches the firefly reaction and provides the substrate for Renilla luciferase.

  • Luminescence Reading: Read the luminescence on a plate reader capable of detecting dual-luciferase signals.

III. Data Analysis and Interpretation
  • Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)

  • Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the positive (DHT-stimulated) and negative (vehicle-only) controls.

    • % Inhibition = 100 * (1 - [Normalized Response_Compound - Mean_Negative_Control] / [Mean_Positive_Control - Mean_Negative_Control])

  • IC50 Determination: For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescriptionTypical Value/Range
Z'-factor A measure of assay quality, indicating the separation between positive and negative controls.> 0.5
Signal-to-Background The ratio of the mean signal of the positive control to the mean signal of the negative control.> 10
EC50 of DHT The concentration of DHT that produces 50% of the maximal response.Varies by cell line and assay conditions
IC50 of Bicalutamide The concentration of the positive control antagonist that inhibits 50% of the DHT-induced response.~1 µM

Self-Validating Systems: Ensuring Data Integrity

A trustworthy HTS protocol incorporates self-validating measures at multiple stages.

Validation_System cluster_assay Assay Validation cluster_hit Hit Validation A Plate Uniformity Assess edge effects and signal drift B Control Performance Z'-factor and S/B ratio calculation A->B C Reference Compound Consistent IC50 of Bicalutamide B->C D Dose-Response Confirmation Eliminates single-point anomalies C->D E Cytotoxicity Assessment Distinguishes true antagonism from cell death D->E F Orthogonal Assay Confirms mechanism of action (e.g., target gene expression) E->F End F->End Start Start->A

Caption: A logical flow for a self-validating HTS system, from initial assay validation to hit confirmation.

Secondary Assay: Cytotoxicity Assessment

It is crucial to distinguish true AR antagonism from non-specific cytotoxicity. A common method is the resazurin (AlamarBlue) assay, which measures cell viability.[10]

Protocol Snapshot: Resazurin Assay

  • After the primary assay, or in a parallel plate, remove the culture medium.

  • Add fresh medium containing resazurin solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence with a plate reader.

  • A decrease in fluorescence indicates reduced cell viability.

Hits that show activity in the primary reporter assay but also exhibit significant cytotoxicity should be flagged as potential false positives and deprioritized.

Conclusion

This compound represents a valuable chemical scaffold for the discovery of novel androgen receptor antagonists. The detailed HTS protocol provided herein offers a robust and validated method for screening compound libraries to identify new therapeutic candidates for prostate cancer and other androgen-dependent diseases. By integrating careful assay design, rigorous data analysis, and orthogonal validation steps, researchers can confidently identify and advance promising hits from high-throughput screening campaigns.

References

Application Note: A Validated Protocol for the Recrystallization and Purification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile via recrystallization. The procedure is designed for researchers, chemists, and drug development professionals requiring a high-purity solid for subsequent applications. This guide is founded on the principles of solubility and crystal lattice formation, explaining the causality behind each step to ensure a robust and reproducible outcome. We address solvent system selection, impurity removal, crystal collection, and validation techniques.

Foundational Principles and Compound Characteristics

Recrystallization is a premier technique for purifying nonvolatile organic solids.[1] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solution becomes supersaturated with the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[3][4]

The success of this technique is intrinsically linked to the physicochemical properties of the compound being purified.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 320-42-3 [5][6]
Molecular Formula C8H4F3NO [6]
Appearance White to pale cream crystalline solid [5][6][7]
Melting Point 120-124°C [5][6][7]
Boiling Point 297.9±40.0 °C (Predicted) [5]

| Solubility Profile | Insoluble in water; soluble in various organic solvents. |[8][9] (Inferred from isomer) |

The compound's high melting point confirms it is a solid at room temperature, making it an excellent candidate for recrystallization. Its molecular structure, featuring a polar hydroxyl (-OH) group and a non-polar trifluoromethyl (-CF3) benzonitrile backbone, suggests that a mixed-solvent system or a moderately polar single solvent will be effective for purification.

Materials and Equipment

Reagents:

  • Crude this compound

  • Toluene (Reagent Grade)

  • n-Heptane (Reagent Grade)

  • Deionized Water

Equipment:

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or pump)

  • Whatman filter paper (to fit Büchner funnel)

  • Spatulas and weighing paper

  • Graduated cylinders

  • Beakers

  • Melting point apparatus

  • Drying oven or desiccator

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures involving organic solvents must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Compound Handling: Handle this compound powder with care to avoid generating dust.

  • Solvent Flammability: Toluene and heptane are flammable. Keep them away from ignition sources. Ensure the hot plate is spark-free.

Detailed Recrystallization Protocol

This protocol employs a dual-solvent system of toluene and n-heptane. Toluene is the primary solvent in which the target compound is soluble when hot, while n-heptane acts as the anti-solvent, in which the compound is poorly soluble, to induce maximum crystal formation upon cooling.

Part A: Dissolution of the Crude Solid
  • Preparation: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add approximately 50 mL of toluene to the flask. Begin stirring the suspension at room temperature.

  • Heating and Dissolution: Gently heat the mixture on a hot plate to 90-100°C. The target compound should dissolve completely. Add toluene in small increments (2-3 mL) only if the solid has not fully dissolved upon reaching this temperature. The goal is to use the minimum amount of hot solvent required to create a saturated solution.[1]

  • Decolorization (If Necessary): If the resulting solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount (e.g., 0.1 g) of activated charcoal. Caution: It is noted that charcoal can sometimes form colored complexes with phenolic compounds due to trace metal ions.[2] Use only if significant color impurity is present and proceed immediately to the next step.

Part B: Removal of Insoluble Impurities
  • Setup for Hot Filtration: Place a stemless or short-stem funnel with a piece of fluted filter paper into the neck of a second, clean 250 mL Erlenmeyer flask. Pre-heat this receiving flask on the hot plate with a small amount of boiling toluene (~10 mL) to ensure its vapors keep the funnel warm and prevent premature crystallization.

  • Filtration: Once the crude solid is fully dissolved (and after charcoal treatment, if performed), quickly and carefully pour the hot solution through the fluted filter paper into the pre-heated receiving flask. This step removes any insoluble impurities.

Part C: Crystallization and Precipitation
  • Initiating Cooling: Remove the flask containing the clear, hot filtrate from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

  • Inducing Crystallization: If crystals do not form spontaneously, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of pure product.

  • Maximizing Yield with Anti-Solvent: Once the solution has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for 15-20 minutes. After chilling, slowly add 25-30 mL of cold n-heptane to the flask while gently swirling. The addition of the anti-solvent will further decrease the solubility of the target compound, causing additional product to crystallize out of the solution.

Part D: Crystal Collection and Drying
  • Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold n-heptane. Turn on the vacuum and pour the cold slurry of crystals into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with two small portions (10-15 mL each) of ice-cold n-heptane to rinse away any residual mother liquor containing dissolved impurities.[1]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.[1] Transfer the semi-dry crystals to a watch glass and dry to a constant weight in a vacuum oven at 40-50°C or in a desiccator.

Validation and Quality Control

The purity of the recrystallized product should be assessed to validate the success of the procedure.

  • Melting Point Analysis: A sharp melting point range that falls within the literature value (120-124°C) is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting point range.

  • Visual Inspection: The final product should be a white to off-white crystalline solid, free of discoloration and amorphous material.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the purification process.

Recrystallization_Workflow Start Crude this compound Dissolution Dissolve in Minimum Hot Toluene (90-100°C) Start->Dissolution HotFiltration Hot Gravity Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature & Ice Bath HotFiltration->Cooling Antisolvent Add Cold n-Heptane (Anti-Solvent) Cooling->Antisolvent VacuumFiltration Collect Crystals via Vacuum Filtration Antisolvent->VacuumFiltration Washing Wash with Cold n-Heptane VacuumFiltration->Washing Drying Dry Crystals Under Vacuum Washing->Drying Analysis Purity Analysis (Melting Point, Visual) Drying->Analysis

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments until dissolution is achieved.
Oiling out (product separates as a liquid) Solution is cooling too rapidly; Solvent boiling point is higher than the solute's melting point; Solution is too concentrated.Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
No crystals form upon cooling Solution is not saturated (too much solvent was used); The compound is very soluble even at low temperatures.Boil off some of the solvent to increase concentration and re-cool. If that fails, add an anti-solvent (like n-heptane) dropwise until turbidity persists, then cool.
Poor recovery / Low yield Too much solvent used; Premature crystallization during hot filtration; Crystals are soluble in the wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly.

References

  • Recrystallization - University of Babylon. [Link]

  • Benzonitrile, 4-hydroxy-3-(trifluoromethyl)- - ChemBK. [Link]

  • Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques - ResearchGate. [Link]

  • Recrystallization - University of Wisconsin-Green Bay. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Recrystallization Definition, Principle & Purpose - PraxiLabs. [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google P
  • CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P
  • US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google P

Sources

A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile. Grounded in first principles of chromatography, this document outlines a systematic workflow from understanding the analyte's physicochemical properties to method optimization and validation according to ICH Q2(R1) guidelines.[1][2][3][4] The protocols are designed for researchers, analytical scientists, and drug development professionals requiring an accurate and reproducible method for purity assessment, stability testing, or pharmacokinetic analysis of this compound.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a hydroxyl group, a nitrile, and a trifluoromethyl group, presents specific challenges and opportunities for chromatographic separation. Accurate and precise quantification is critical for quality control and regulatory compliance. This guide eschews a one-size-fits-all template, instead presenting a logical, science-driven narrative that explains the causality behind each experimental choice, ensuring the developed method is both effective and trustworthy.

Understanding the Analyte: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics directly inform the initial choice of column, mobile phase, and detection parameters.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Structure Phenolic ring with nitrile and trifluoromethyl groups.The aromatic ring provides UV absorbance for detection. The polar hydroxyl group and non-polar trifluoromethyl group give the molecule a moderate polarity.
Molecular Formula C₈H₄F₃NO[5][6]-
Molecular Weight 187.12 g/mol Suitable for standard HPLC analysis (non-size exclusion).
Predicted pKa ~6.84 (for the phenolic hydroxyl group)This is a critical parameter. The analyte's ionization state will change near this pH. To ensure consistent retention and sharp peaks, the mobile phase pH must be controlled to be at least 1.5-2 units away from the pKa.[7][8][9]
Predicted XlogP ~2.2[5]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.[10]
Solubility Insoluble in water; soluble in organic solvents.The sample diluent should be compatible with the mobile phase, likely a mixture of the mobile phase itself or a high percentage of organic solvent.
UV Absorbance No direct spectrum available. The parent chromophore, 4-hydroxybenzonitrile, has a UV maximum. Aromatic compounds of this nature typically absorb in the 220-300 nm range. A photodiode array (PDA) detector is recommended to determine the optimal wavelength empirically.

A Systematic Strategy for Method Development

The development process is a logical progression from initial parameter selection to fine-tuning for optimal performance. The causality behind each step is crucial for building a robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Properties (pKa, logP, UV) Column Column Selection (Reversed-Phase C18) Analyte->Column logP ~2.2 suggests hydrophobic interaction MobilePhase Mobile Phase Scouting (ACN/Water, MeOH/Water) Analyte->MobilePhase pKa ~6.8 requires acidic pH for ion suppression Detector Detector Setup (PDA Scan 200-400 nm) Analyte->Detector Aromatic structure suggests UV activity Gradient Gradient Optimization (Scouting & Fine-tuning) Column->Gradient MobilePhase->Gradient Detector->Gradient FlowTemp Flow Rate & Temperature (Peak Shape, Backpressure) Gradient->FlowTemp Refine separation FinalMethod Final Optimized Method FlowTemp->FinalMethod Lock parameters Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation Prove suitability

Caption: Workflow for HPLC Method Development.

Rationale for Initial Parameter Selection
  • Chromatographic Mode: Reversed-phase (RP) chromatography is the logical choice.[10] The analyte's predicted XlogP of 2.2 indicates sufficient hydrophobicity to be retained on a non-polar stationary phase.[5]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and robust performance. A standard dimension (e.g., 4.6 x 150 mm) with a 3.5 or 5 µm particle size provides a good balance of efficiency and backpressure.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and better UV transparency. A screening run with each should be performed to assess selectivity differences.

    • Aqueous Phase & pH Control: This is the most critical parameter. Since the analyte is a weak acid (pKa ~6.84), operating at a neutral pH would result in partial ionization, leading to poor peak shape (tailing) and shifting retention times. To ensure the analyte is in its single, neutral (protonated) form, the mobile phase pH must be buffered at least 1.5-2 pH units below the pKa.[7][8] A pH of 2.5 - 3.5 is ideal. This is easily achieved by adding 0.1% formic acid or phosphoric acid to the aqueous component.

  • Detection: A Photodiode Array (PDA) or Diode Array (DAD) detector is highly recommended. A preliminary scan from 200-400 nm should be conducted on a standard solution to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Optimization

Once initial conditions are set, the method is optimized to achieve the desired resolution, peak shape, and run time.

  • Gradient Screening: Start with a broad scouting gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of the analyte.

  • Gradient Optimization: Based on the scouting run, a narrower, more focused gradient is developed to ensure adequate separation from any impurities or degradants while minimizing the run time.

  • Temperature and Flow Rate: Column temperature is typically maintained between 25-40 °C to ensure stable retention times. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. These can be adjusted to improve peak shape or reduce backpressure.

Experimental Protocol: Final Optimized Method

This protocol represents a robust starting point derived from the development strategy.

Materials and Reagents
  • Analyte: this compound reference standard

  • Solvents: HPLC-grade Acetonitrile and Methanol

  • Acids: Formic acid (LC-MS grade)

  • Water: High-purity, deionized water (18.2 MΩ·cm)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Preparation (100 µg/mL): Pipette 1 mL of the stock standard into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the sample diluent. Filter all samples and standards through a 0.45 µm syringe filter before injection.

HPLC Instrumentation and Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge, Luna)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength Monitor at λmax (determine from spectrum, likely ~245 nm). Scan 200-400 nm.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its intended purpose, a validation protocol must be executed. The following experiments are based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3][4]

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness Specificity Specificity (Peak Purity) Linearity Linearity & Range (5-6 concentrations) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ (S/N Ratio or Slope) Robustness Robustness (Vary pH, Temp, Flow) FinalMethod Optimized Method FinalMethod->Specificity FinalMethod->Linearity FinalMethod->Accuracy FinalMethod->Precision FinalMethod->LOD_LOQ FinalMethod->Robustness

Caption: Key Parameters for Method Validation per ICH Q2(R1).

  • Specificity: Demonstrate that the peak for this compound is free from interference from excipients, impurities, or degradants. This is assessed using a PDA detector to evaluate peak purity across the entire peak.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of the same standard solution. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the predefined acceptance criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary key method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5 °C, flow rate ±0.1 mL/min) to demonstrate the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for this compound. By leveraging the analyte's physicochemical properties, particularly its pKa and hydrophobicity, a robust method with controlled pH was established. The outlined protocol, when followed by a comprehensive validation according to ICH guidelines, will yield a reliable analytical procedure suitable for demanding applications in the pharmaceutical and chemical industries.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • MicroSolv Technology Corporation. (2012, May 23). Phenolic compounds analyzed and separated with normal phase HPLC. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • LCGC International. (2009, May 1). Improving HPLC Separation of Polyphenols. [Link]

  • Taylor & Francis Online. (2021, March 30). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • ACS Publications. (2004, October 1). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxyphenyl)-2-(trifluoromethyl)benzonitrile. [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. [Link]

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Application Notes and Protocols: The Strategic Use of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Value Proposition of a Fluorinated Synthon

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved bioavailability and binding affinity.[1] 4-Hydroxy-2-(trifluoromethyl)benzonitrile stands as a particularly valuable building block, or synthon, for the construction of novel heterocyclic compounds. Its utility is derived from the orthogonal reactivity of its three key features:

  • The Phenolic Hydroxyl (-OH) Group: A versatile handle for nucleophilic attack, O-alkylation, O-arylation, and directing electrophilic aromatic substitution.

  • The Nitrile (-CN) Group: A robust functional group that can be transformed into a variety of other functionalities or participate directly in cyclization reactions to form nitrogen-containing heterocycles.

  • The Activated Aromatic Ring: The electron-withdrawing properties of both the -CF₃ and -CN groups influence the reactivity of the benzene ring, making it amenable to specific substitutions.

This guide provides an in-depth exploration of established and proposed synthetic strategies that leverage the unique chemical architecture of this compound to forge complex, biologically relevant heterocyclic systems.

Strategy 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, often employed as a bioisosteric replacement for ester and amide functionalities. The synthesis from a nitrile precursor is one of the most reliable and common methods for its formation.[2][3][4] The pathway involves a two-step sequence: conversion of the nitrile to an amidoxime, followed by acylation and cyclodehydration.

Causality and Mechanistic Insight

The nitrile group in this compound is electrophilic at the carbon atom. The first step involves the nucleophilic addition of hydroxylamine to this carbon. This transforms the nitrile, which is not reactive enough for direct acylation-cyclization, into an N-hydroxyamidoxime intermediate. This intermediate possesses a highly nucleophilic nitrogen, which readily attacks a carbonyl compound (e.g., an acyl chloride or carboxylic acid activated in situ) in the second step. The resulting O-acylated amidoxime is primed for intramolecular cyclization, which, upon dehydration, yields the stable aromatic 1,2,4-oxadiazole ring.

dot graph "1_2_4_Oxadiazole_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Amidoxime Formation"]; Intermediate [label="N'-Hydroxy-4-hydroxy-2-(trifluoromethyl)benzimidamide\n(Amidoxime Intermediate)", shape=parallelogram, fillcolor="#FBBC05"]; Step2 [label="Acylation & Cyclodehydration"]; Reagent1 [label="NH₂OH·HCl, Base\n(e.g., NaHCO₃ or Et₃N)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent2 [label="R-COCl or R-COOH\n+ Coupling Agent (e.g., EDC)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-[4-Hydroxy-2-(trifluoromethyl)phenyl]-\n3-R-1,2,4-oxadiazole", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Reagent1 -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Reagent2 -> Step2; Step2 -> Product; }

Caption: Workflow for 1,2,4-Oxadiazole Synthesis.

Protocol 1.1: Two-Step Synthesis of 5-[4-Hydroxy-2-(trifluoromethyl)phenyl]-3-phenyl-1,2,4-oxadiazole

This protocol details the synthesis using benzoyl chloride as the acylating agent.

Step A: Amidoxime Formation

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Base Addition: Add sodium bicarbonate (2.0 eq) portion-wise to the suspension. The use of a mild inorganic base is crucial to neutralize the HCl salt of hydroxylamine without promoting side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid is the N'-hydroxy-4-hydroxy-2-(trifluoromethyl)benzimidamide intermediate. This intermediate is often sufficiently pure for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Step B: Acylation and Cyclodehydration

  • Reagent Preparation: Dissolve the crude amidoxime intermediate (1.0 eq) from Step A in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂). Cool the solution to 0 °C in an ice bath.

  • Acylation: Add a base such as triethylamine (Et₃N) or pyridine (1.2 eq) to the solution. Then, add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The low temperature controls the exothermicity of the acylation.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Then, heat the mixture to reflux for 6-12 hours. The thermal conditions promote the intramolecular cyclodehydration to form the stable oxadiazole ring.[2]

  • Work-up and Purification: Cool the reaction mixture and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final 1,2,4-oxadiazole product.

Parameter Step A: Amidoxime Formation Step B: Cyclodehydration
Key Reagents NH₂OH·HCl, NaHCO₃Benzoyl Chloride, Et₃N
Solvent EthanolDCM or THF
Temperature Reflux (~80 °C)0 °C to Reflux
Typical Time 4-6 h8-16 h
Expected Yield >85% (crude)60-80% (after purification)

Strategy 2: Proposed Multi-Step Synthesis of 7-(Trifluoromethyl)benzofuran-5-ol Derivatives

Benzofurans are core structures in many natural products and pharmaceuticals.[5] While no direct one-pot conversion from o-cyanophenols is common, a robust and classical multi-step approach can be proposed. This pathway involves leveraging the hydroxyl group to introduce a side chain, which is then cyclized. The key steps are O-allylation, Claisen rearrangement, and intramolecular cyclization.

Causality and Mechanistic Insight
  • O-Allylation: The phenolic proton is acidic and can be removed by a mild base (e.g., K₂CO₃). The resulting phenoxide is an excellent nucleophile that readily reacts with an allyl halide (e.g., allyl bromide) via an Sₙ2 reaction to form an allyl aryl ether.

  • Claisen Rearrangement: This is a powerful, thermally-driven[2][2]-sigmatropic rearrangement. Heating the allyl aryl ether causes a concerted reorganization of electrons, breaking the O-allyl bond and forming a new C-C bond at the ortho position. This step is critical as it moves the allyl group from the oxygen to the carbon skeleton, setting up the precursor for furan ring formation.

  • Cyclization: The o-allylphenol intermediate can be cyclized through several methods. A common approach involves isomerization of the allyl double bond to a more thermodynamically stable internal vinyl group, followed by an acid-catalyzed or transition-metal-catalyzed intramolecular hydroalkoxylation to close the furan ring.

dot graph "Benzofuran_Synthesis_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="O-Allylation"]; Intermediate1 [label="Allyl Ether Intermediate", shape=parallelogram, fillcolor="#FBBC05"]; Step2 [label="Claisen Rearrangement\n(Thermal)"]; Intermediate2 [label="o-Allylphenol Intermediate", shape=parallelogram, fillcolor="#FBBC05"]; Step3 [label="Isomerization &\nIntramolecular Cyclization"]; Product [label="2-Methyl-7-(trifluoromethyl)benzofuran-5-ol", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="Allyl Bromide,\nK₂CO₃, Acetone"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Heat (e.g., >180 °C)"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="1. Base or Pd Catalyst\n2. Acid or I₂"]; Step3 -> Product; }

Caption: Proposed workflow for Benzofuran Synthesis.

Protocol 2.1: Proposed Synthesis of 2-Methyl-7-(trifluoromethyl)benzofuran-5-ol

Step A: O-Allylation

  • Combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and allyl bromide (1.2 eq) in acetone.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool, filter the solids, and concentrate the solvent. The residue can be purified by column chromatography to yield 4-(allyloxy)-2-(trifluoromethyl)benzonitrile.

Step B: Claisen Rearrangement

  • Heat the allyl ether from Step A neat or in a high-boiling solvent (like N,N-diethylaniline) to 180-200 °C for 3-5 hours.

  • The rearrangement product, 3-allyl-4-hydroxy-2-(trifluoromethyl)benzonitrile, can be purified by chromatography.

Step C: Cyclization

  • Isomerization: Treat the o-allylphenol from Step B with a base such as potassium tert-butoxide in DMSO to isomerize the double bond into conjugation with the aromatic ring.

  • Cyclization: Acidify the reaction mixture. The protonation of the internal double bond generates a carbocation that is trapped by the phenolic oxygen, leading to cyclization and formation of the benzofuran ring after dehydration. Alternative oxidative cyclization methods using catalysts like PdCl₂ can also be employed.[1]

  • Purify the final product, 2-Methyl-7-(trifluoromethyl)benzofuran-5-ol, via column chromatography.

Self-Validation and Trustworthiness: Each step in this proposed sequence is a well-established, high-yielding transformation in organic chemistry. While the specific substrate has not been explicitly documented in a full sequence, the reactivity of the functional groups is predictable. The electron-withdrawing nature of the -CF₃ and -CN groups will increase the acidity of the phenolic proton, facilitating the O-allylation step. The Claisen rearrangement is generally robust, and the final cyclization is a standard method for benzofuran synthesis.[6]

Conclusion and Future Directions

This compound is a potent and versatile starting material for accessing diverse heterocyclic scaffolds. The direct conversion to 1,2,4-oxadiazoles represents a highly efficient and validated pathway. Furthermore, logical and well-precedented multi-step syntheses can be designed to target other important cores, such as benzofurans. The protocols and strategies outlined here provide a robust framework for researchers and drug development professionals to unlock the synthetic potential of this valuable fluorinated building block, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

  • Ispas, C., & Fedorov, A. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3333. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Available at: [Link]

  • Sharma, V., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100277. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]

  • QuimicaOrganica.org. (n.d.). Synthesis of benzofuranes and benzothiophenes. Available at: [Link]

  • Zhang, M., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(3), 859-866. Available at: [Link]

  • de Souza, T. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available at: [Link]

  • Zaware, N., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(10), 2638-2642. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Nguyen, T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 21571. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS 320-42-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated intermediate.[1][2] By addressing specific experimental issues in a direct question-and-answer format, we aim to provide actionable insights that enhance yield, improve purity, and ensure procedural safety.

Overview of Primary Synthetic Strategies

The synthesis of this compound is typically approached via two robust and well-documented pathways: modern transition-metal-catalyzed cyanation or the classic Sandmeyer reaction. The choice between these routes often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents.

  • Route A: Palladium-Catalyzed Cyanation: This contemporary method involves the cross-coupling of an aryl halide, such as 4-Bromo-3-(trifluoromethyl)phenol, with a cyanide source.[3] It is known for its high functional group tolerance and generally good yields, though it requires careful optimization of the catalyst system.[4][5]

  • Route B: Sandmeyer Reaction: This classic transformation converts an aromatic amine, specifically 4-Amino-3-(trifluoromethyl)phenol, into the corresponding nitrile via a diazonium salt intermediate.[6][7] While effective, this method demands strict temperature control and careful handling of potentially unstable intermediates.[8][9]

G cluster_0 Key Synthetic Pathways cluster_A Route A: Pd-Catalyzed Cyanation cluster_B Route B: Sandmeyer Reaction Start Starting Material Selection A_Start 4-Bromo-3-(trifluoromethyl)phenol Start->A_Start B_Start 4-Amino-3-(trifluoromethyl)phenol Start->B_Start Product This compound A_Step1 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) A_Start->A_Step1 Cross-Coupling A_Step1->Product B_Step1 Step 1: Diazotization NaNO₂, HCl (0-5 °C) B_Start->B_Step1 B_Step2 Step 2: Cyanation CuCN B_Step1->B_Step2 B_Step2->Product

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section directly addresses common experimental failures and questions.

Part 1: Issues in Palladium-Catalyzed Cyanation

Q1: My palladium-catalyzed cyanation of 4-bromo-3-(trifluoromethyl)phenol is resulting in a low yield or fails completely. What are the most critical parameters to investigate?

A1: Low yield in palladium-catalyzed cyanation is a frequent issue stemming from several interdependent factors. A systematic approach to troubleshooting is essential. The primary areas to scrutinize are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The palladium catalyst is susceptible to deactivation by excess cyanide ions, which can coordinate strongly to the metal center and halt the catalytic cycle.[3] Using zinc cyanide (Zn(CN)₂), which has lower free cyanide concentration compared to NaCN or KCN, is a common strategy to mitigate this.[10]

  • Ligand Choice: The phosphine ligand is critical. For electron-rich aryl halides with a hydroxyl group, a bulky, electron-rich ligand like XantPhos or dppf can promote the reductive elimination step and improve catalyst stability.[11][12]

  • Solvent and Base: Anhydrous polar aprotic solvents like DMF, DMAc, or NMP are typically used.[12] The presence of water can lead to hydrodehalogenation, where the starting material is reduced instead of coupled.[13] The base (e.g., K₂CO₃, Cs₂CO₃) is also crucial and must be thoroughly dried.

  • Temperature: While many cyanations require elevated temperatures (100-120 °C), excessively high temperatures can lead to catalyst decomposition and byproduct formation.[4][12]

Troubleshooting Decision Tree for Low Yield (Pd-Catalyzed Cyanation)

G Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Optimized? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Anhydrous? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Screen Ligands (e.g., dppf, XantPhos) Use a robust precatalyst Ensure correct Pd:Ligand ratio (1:2) Check_Catalyst->Sol_Catalyst No Check_Reagents Is the Cyanide Source Active? Check_Conditions->Check_Reagents Yes Sol_Conditions Use anhydrous solvent (e.g., dry DMF) Dry the base (e.g., K₂CO₃) Run under inert atmosphere (N₂ or Ar) Check_Conditions->Sol_Conditions No Check_Temp Is the Temperature Appropriate? Check_Reagents->Check_Temp Yes Sol_Reagents Use fresh, high-purity Zn(CN)₂ Consider alternative: K₄[Fe(CN)₆] Check_Reagents->Sol_Reagents No Sol_Temp Optimize temperature (e.g., 100-130°C) Monitor for decomposition Check_Temp->Sol_Temp No Success Yield Improved Check_Temp->Success Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success Sol_Temp->Success

Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyanation.

Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a major byproduct. How can this be prevented?

A2: Hydrodehalogenation is a common side reaction, particularly in the presence of protic impurities or when β-hydride elimination pathways become competitive.[13] To minimize this:

  • Ensure Strictly Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Water is a common source of protons for this side reaction.[14]

  • Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to remove moisture and oxygen.

  • Ligand Selection: Certain ligands are less prone to promoting pathways that lead to hydrodehalogenation. Bulky ligands can sometimes disfavor these side reactions.

Part 2: Issues in the Sandmeyer Reaction

Q3: My Sandmeyer reaction of 4-amino-3-(trifluoromethyl)phenol produces a low yield of the desired nitrile along with a significant amount of dark, insoluble material. What is the likely cause?

A3: This is a classic symptom of problems in a Sandmeyer reaction, which almost always points to two critical stages: diazotization and the subsequent displacement with copper(I) cyanide.

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable.[8] The diazotization step (reaction of the amine with sodium nitrite in acid) MUST be performed at low temperatures, typically 0-5 °C, using an ice-salt bath. If the temperature rises, the diazonium salt rapidly decomposes, often forming phenols and polymeric tars.[8][15]

  • Incomplete Diazotization: Ensure a slight excess of sodium nitrite is used to drive the reaction to completion. The addition should be slow to maintain low temperatures.[14]

  • Purity of Copper(I) Cyanide: The quality of the CuCN is paramount. Old or poorly stored CuCN can be partially oxidized, reducing its efficacy.[8]

  • Neutralization: The diazonium salt solution is highly acidic. Before adding it to the copper cyanide solution, the pH should be carefully adjusted. This is crucial for the success of the cyanation step.[6]

ParameterRecommended ConditionRationale
Diazotization Temp. 0–5 °CPrevents thermal decomposition of the unstable diazonium salt.[8]
NaNO₂ Addition Slow, dropwiseAllows for effective heat dissipation, maintaining low temperature.
Diazonium Salt Use Use immediatelyThe salt is unstable and should not be stored or isolated.[14]
CuCN Quality Use fresh, pure reagentEnsures high catalytic activity for the C-CN bond formation.
pH Control Neutralize before additionOptimizes the conditions for the copper-mediated cyanation step.[6]

Q4: Are there major safety concerns I should be aware of when running these reactions?

A4: Yes, both synthetic routes involve significant hazards that require strict adherence to safety protocols.

  • Cyanide Toxicity: All cyanide sources (Zn(CN)₂, CuCN, K₄[Fe(CN)₆]) are highly toxic.[10] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.

  • Diazonium Salt Instability: Solid diazonium salts are shock-sensitive and can be explosive.[14] They should never be isolated and should always be kept in a cold solution.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point for optimization by qualified chemists. All procedures should be performed with appropriate safety precautions.

Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-3-(trifluoromethyl)phenol

This protocol is adapted from established methods for the cyanation of aryl halides.[5][10][12]

Materials:

  • 4-Bromo-3-(trifluoromethyl)phenol

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3-(trifluoromethyl)phenol (1.0 eq), zinc cyanide (0.6 eq), potassium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Sandmeyer Reaction from 4-Amino-3-(trifluoromethyl)phenol

This protocol is based on classical Sandmeyer reaction conditions.[6][7][8]

Step A: Diazotization

  • In a flask, dissolve 4-amino-3-(trifluoromethyl)phenol (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the flask in an ice-salt bath to 0–5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature never exceeds 5 °C.

  • After the addition is complete, stir for an additional 20 minutes at 0–5 °C. This cold diazonium salt solution must be used immediately in the next step.

Step B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm slightly to dissolve, then cool to room temperature.

  • Carefully and slowly add the cold diazonium salt solution from Step A to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • After the addition is complete, gently warm the reaction mixture (e.g., to 50-60 °C) for 1-2 hours until gas evolution ceases.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). Available at: [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. Available at: [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. Available at: [Link]

  • Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyanation of Aryl Halides. Organic Synthesis International. Available at: [Link]

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  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters - ACS Publications. Available at: [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. NIH. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. NIH. Available at: [Link]

  • Optimization of Negishi cross coupling on flow reactor. ResearchGate. Available at: [Link]

  • Optimization of Negishi coupling reaction of 2 a.[a]. ResearchGate. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]

  • Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available at: [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Agrochemical Innovations: Utilizing this compound for Crop Protection. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. European Patent Office. Available at: [Link]

  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

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Common side reactions in the synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The presence of three distinct functional groups—hydroxyl, nitrile, and trifluoromethyl—on the aromatic ring presents unique challenges, often leading to side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the most common synthetic routes to this compound.

Scenario 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most direct route often involves the hydrolysis of a 4-halo-2-(trifluoromethyl)benzonitrile precursor, typically 4-fluoro-2-(trifluoromethyl)benzonitrile, using a hydroxide source. The strong electron-withdrawing properties of both the nitrile and the trifluoromethyl groups activate the C4 position for nucleophilic attack[1][2].

Question: My SNAr reaction with NaOH/KOH is giving a low yield of the desired 4-hydroxy product, and I'm recovering a lot of starting material. What's going wrong?

Answer: This is a common issue that typically points to suboptimal reaction conditions rather than a competing side reaction. Several factors are critical for driving SNAr reactions to completion:

  • Solvent Choice: The reaction requires a polar, aprotic solvent to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively.[3] Dipolar aprotic solvents like DMSO, DMF, or NMP are standard. Using protic solvents like alcohols is generally not recommended as they can reduce the nucleophilicity of the hydroxide ion.[4]

  • Temperature: SNAr reactions, while activated, often require thermal energy to overcome the activation barrier.[3] If the reaction is sluggish at 80-100 °C, a gradual increase in temperature (e.g., to 120-140 °C), while monitoring for decomposition by TLC or LC-MS, is advised.

  • Water Content: While aqueous hydroxide is the reagent, excess water can be detrimental, particularly at high temperatures. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with solid KOH/NaOH in a solvent like toluene or dioxane to facilitate the reaction under controlled conditions.

  • Base Stoichiometry and Strength: Ensure at least one full equivalent of hydroxide is used. For less reactive substrates (e.g., a chloro-precursor instead of fluoro-), a stronger base or higher temperatures may be necessary.

Question: My primary impurity is not starting material, but a new compound that I suspect is 4-hydroxy-2-(trifluoromethyl)benzoic acid. How does this form, and how can I prevent it?

Answer: You are almost certainly observing the hydrolysis of the nitrile group. This is the most prevalent side reaction in this synthesis. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid under both basic and acidic conditions, often at the elevated temperatures required for the SNAr reaction itself.[5][6][7][8]

Mechanism of Side Reaction: Under the basic reaction conditions, the hydroxide nucleophile can attack the electrophilic carbon of the nitrile group, leading to a saponified intermediate that, upon acidic workup, yields the carboxylic acid.[9]

Prevention & Mitigation Strategies:

  • Minimize Reaction Time and Temperature: Use the lowest temperature and shortest time necessary to consume the starting material. Monitor the reaction closely (e.g., every 30-60 minutes) and quench it as soon as the starting material is gone to prevent over-reaction.

  • Controlled Workup: During the workup, acidification to protonate the newly formed phenol should be done carefully and at low temperatures (e.g., 0-5 °C). Prolonged exposure to strong acid, especially at room temperature, can also hydrolyze any remaining nitrile.[6]

  • Alternative Nucleophiles: Consider using a protected hydroxyl equivalent that can be deprotected under milder conditions. For example, reacting the fluoro-precursor with sodium methoxide followed by demethylation with BBr₃ is a viable, albeit longer, alternative.

Scenario 2: Synthesis via Rosenmund-von Braun Cyanation

This route involves the reaction of an aryl halide, such as 2-bromo-5-hydroxybenzonitrile, with copper(I) cyanide (CuCN) to install the nitrile group.[10][11]

Question: My Rosenmund-von Braun reaction requires temperatures above 200 °C and gives a dark, complex mixture that is difficult to purify. How can I improve this?

Answer: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions.[12] However, modern modifications can significantly improve outcomes:

  • Solvent and Additives: High-boiling polar aprotic solvents like DMF or NMP are standard.[13] Recent literature has shown that the addition of ligands or promoters can dramatically lower the required reaction temperature. For example, using L-proline as an additive has been shown to promote the reaction at temperatures as low as 80-120 °C.[12]

  • Reagent Purity: Ensure the CuCN used is of high purity and, if possible, freshly prepared or purchased. Old or oxidized CuCN can be significantly less reactive.

  • Purification from Copper: The dark color is often due to copper complexes. A standard workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and aqueous ammonia or an aqueous solution of ferric chloride. The ammonia or iron will complex with the copper salts, drawing them into the aqueous layer and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: My starting material is 3-hydroxybenzonitrile. I am attempting to brominate it to get 2-bromo-5-hydroxybenzonitrile, but I'm getting a mixture of isomers. Why?

A1: This is a classic regioselectivity problem. The hydroxyl group (-OH) is a strongly activating ortho-, para-director, while the nitrile group (-CN) is a deactivating meta-director.[14] When you brominate 3-hydroxybenzonitrile, the powerful -OH group will direct the incoming bromine to its ortho and para positions. This results in a mixture of 2-bromo-3-hydroxybenzonitrile, 4-bromo-3-hydroxybenzonitrile, and 6-bromo-3-hydroxybenzonitrile, making the isolation of a single, pure isomer challenging.[14] Starting with a precursor where the substitution pattern is already set is a more robust strategy.

Q2: I'm considering a Sandmeyer reaction starting from 4-amino-3-hydroxybenzotrifluoride. What are the key pitfalls?

A2: The Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt, is a powerful tool but requires careful control.[15][16] The primary challenges are:

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can be explosive when isolated. They must be prepared at low temperatures (0-5 °C) and used immediately in the subsequent cyanation step.[17]

  • Phenol Byproduct Formation: If the diazonium salt is exposed to water at elevated temperatures before it can react with the CuCN, it will decompose to form the corresponding phenol, leading to a significant byproduct.[15]

  • Trifluoromethylation Side Reaction: While less common for the -CN addition, some Sandmeyer-type reactions can result in trifluoromethylation, especially if CF₃ sources are present or if specific copper catalysts are used under certain conditions.[15][18]

Q3: What are the best analytical methods to quantify the purity of my this compound and identify the benzoic acid side product?

A3: A combination of techniques is ideal:

  • ¹H and ¹⁹F NMR: Proton NMR can clearly distinguish the aromatic signals of the desired product from the acid byproduct. ¹⁹F NMR is exceptionally clean and sensitive for fluorine-containing compounds; the CF₃ group of the product and any fluorinated impurities will give sharp, distinct singlets with different chemical shifts.

  • LC-MS: This is the most powerful tool. It will separate the product from the more polar benzoic acid impurity, providing distinct retention times. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio (m/z).

  • FTIR: Infrared spectroscopy can provide quick qualitative evidence. You should see a sharp nitrile (-C≡N) stretch around 2230 cm⁻¹ for the desired product. The presence of a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1700 cm⁻¹ would indicate the carboxylic acid impurity.

Data & Protocols

Table 1: Comparison of Synthetic Routes and Common Side Products
Synthetic RouteKey ReagentsTypical Temp.Common Side ProductsMitigation Strategy
SNAr 4-Fluoro-2-(CF₃)benzonitrile, NaOH/KOH, DMSO100-140 °C4-Hydroxy-2-(CF₃)benzoic acidMinimize reaction time; low-temperature acidic workup.
Rosenmund-von Braun 2-Bromo-5-hydroxybenzonitrile, CuCN, DMF150-220 °CTar, decomposition productsUse L-proline additive to lower temp to ~120°C; Ammonia/FeCl₃ workup.
Sandmeyer 4-Amino-3-hydroxybenzotrifluoride, NaNO₂, HCl, CuCN0-5 °C (diazotization)3-Hydroxy-4-(trifluoromethyl)phenolStrict temperature control; use diazonium salt immediately.
Protocol: Purification to Remove Benzoic Acid Impurity

This protocol exploits the difference in acidity between the phenolic product and the carboxylic acid impurity.

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weakly basic bicarbonate solution is strong enough to deprotonate the carboxylic acid (pKa ~4-5), forming a water-soluble sodium carboxylate salt, but it is generally not basic enough to deprotonate the more weakly acidic phenol (pKa ~8-10).

  • Separation: Drain the aqueous layer, which now contains the carboxylate impurity. Repeat the wash 2-3 times to ensure complete removal.

  • Isolation: Wash the remaining organic layer with brine to remove residual water, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified phenolic nitrile product.

  • Validation: Confirm the purity of the isolated product using the analytical methods described in the FAQ section.

Visualized Workflows and Mechanisms

SNAr Reaction Pathway and Nitrile Hydrolysis Side Reaction

SNAr_Mechanism Start 4-Fluoro-2-(trifluoromethyl)benzonitrile Meisenheimer Meisenheimer Complex Start->Meisenheimer + OH⁻ Product This compound Meisenheimer->Product - F⁻ Hydrolysis_Int Hydrolysis Intermediate Product->Hydrolysis_Int + OH⁻ (High T / Time) SideProduct 4-Hydroxy-2-(trifluoromethyl)benzoic acid Hydrolysis_Int->SideProduct Acidic Workup Troubleshooting_Workflow Start Reaction Start CheckYield Low Yield or Incomplete Reaction? Start->CheckYield CheckPurity Check Starting Material Purity CheckYield->CheckPurity Yes Success Reaction Optimized CheckYield->Success No CheckSolvent Verify Solvent is Polar, Aprotic, & Anhydrous CheckPurity->CheckSolvent CheckBase Confirm Base Stoichiometry & Strength CheckSolvent->CheckBase IncreaseTemp Gradually Increase Temperature (e.g., in 10°C increments) AnalyzeByproducts Identify Byproducts (LC-MS, NMR) IncreaseTemp->AnalyzeByproducts CheckBase->IncreaseTemp Hydrolysis Is Nitrile Hydrolysis Occurring? AnalyzeByproducts->Hydrolysis Hydrolysis->Success No ReduceTime Reduce Reaction Time &/or Temperature Hydrolysis->ReduceTime Yes ReduceTime->Success

Caption: A systematic workflow for diagnosing and solving low-yield issues.

References

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Filo. (2024). Conversion of benzonitrile to benzonic acid reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid.... Retrieved from [Link]

  • Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]

  • Kobayashi, Y., & Kumadaki, I. (1977). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 10(5), 197-204. Retrieved from [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of reaction conditions using pentafluorobenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Zhang, F., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8141-8144. Retrieved from [Link]

  • ChemistryViews. (2015). Sandmeyer-Type Trifluoromethylation. Retrieved from [Link]

  • WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for the Purification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the purification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS 320-42-3).[1][2][3] This document is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated intermediate.[4][5] The presence of the hydroxyl, trifluoromethyl, and nitrile functional groups gives this molecule unique properties that are valuable in synthesis but can also present specific purification challenges.[4] This guide provides in-depth, experience-driven solutions to common issues encountered during the purification process, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?

A1: An off-color appearance in your final product typically indicates the presence of impurities. These can arise from several sources:

  • Residual Catalysts or Reagents: If your synthesis involved transition metals (like copper in a Rosenmund-von Braun reaction) or strong acids, trace amounts can remain and cause discoloration.[6]

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can form colored quinone-type impurities. This can be exacerbated by exposure to air and light, especially under basic conditions.

  • Side-Reaction Products: The synthesis of substituted benzonitriles can sometimes lead to the formation of isomeric byproducts or polymeric material.[7][8]

Troubleshooting Steps:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of your crude product with activated carbon.[9] Dissolve the material in a suitable solvent (e.g., ethyl acetate or a mixture of hexanes and ethyl acetate), add a small amount of activated carbon, stir for a short period, and then filter through a pad of celite to remove the carbon.

  • Recrystallization: This is a powerful technique for improving both purity and color. A successful recrystallization will leave the impurities dissolved in the mother liquor. See the detailed protocol in Section 2.1 .

  • Column Chromatography: For stubborn impurities, column chromatography provides the highest degree of separation.[10][11][12] A detailed guide is provided in Section 2.2 .

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I identify the impurities and choose the right purification strategy?

A2: Multiple spots on a TLC plate confirm the presence of impurities. The relative positions of these spots can give you clues about their polarity compared to your target compound.

Identifying Potential Impurities:

  • Starting Materials: Unreacted starting materials are a common source of impurities.

  • Isomeric Byproducts: Depending on the synthetic route, isomers such as 3-Hydroxy-4-(trifluoromethyl)benzonitrile could be formed.[4]

  • Hydrolysis Product: The nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid, respectively, especially if the reaction or work-up conditions are harsh.

Logical Flow for Purification Strategy:

Caption: Decision tree for selecting a purification method.

Q3: My yield is significantly lower than expected after column chromatography. What are the possible reasons?

A3: Low recovery from column chromatography can be frustrating. Here are some common culprits:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel, especially if the compound is acidic. The phenolic hydroxyl group in this compound can lead to strong interactions with the slightly acidic silica gel.[11]

  • Improper Solvent System: If the eluent is not polar enough, your compound will not move down the column. Conversely, if it is too polar, it will elute too quickly along with impurities.

  • Co-elution with an Impurity: If an impurity has a very similar polarity to your product, it may elute at the same time, leading to mixed fractions that are subsequently discarded, thus lowering the overall yield of pure product.[13]

  • Product Volatility: While less likely for this specific compound, some smaller fluorinated molecules can be volatile.[13]

Optimization Strategies:

  • Use of Additives in the Eluent: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can help to disrupt the strong interactions between your compound and the silica gel, improving recovery.

  • Dry Loading: If your compound has poor solubility in the initial eluent, consider dry loading.[13] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the column.

  • Alternative Stationary Phases: For particularly challenging separations, consider using a different stationary phase. Options include alumina or reversed-phase silica gel.[12] For fluorinated compounds, a fluorinated stationary phase can sometimes offer unique selectivity.[13][14]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confidently assess the purity of your this compound.

Analytical TechniqueInformation Provided
HPLC (High-Performance Liquid Chromatography) Provides a quantitative measure of purity by separating the main compound from any impurities.[15]
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Spectroscopy Confirms the chemical structure and can reveal the presence of fluorine-containing impurities.[16]
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[17]
Melting Point A sharp melting point close to the literature value (120-124 °C) is a good indicator of high purity.[18]

In-Depth Experimental Protocols

Protocol for Recrystallization

Recrystallization is a technique used to purify solids. The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, good starting points for solvent screening are toluene, ethyl acetate/hexanes mixtures, or dichloromethane/hexanes mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The solubility of your compound will decrease, and it will start to crystallize out of the solution, leaving the more soluble impurities behind. Cooling further in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol for Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds on a larger scale than TLC.[19] It utilizes a stationary phase (typically silica gel) and a mobile phase (an eluent) to separate components of a mixture based on their differential adsorption to the stationary phase.[11][12]

Workflow for Column Chromatography:

Caption: General workflow for flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Fill the column with your chosen eluent.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle into a uniform bed, draining excess solvent. Ensure the silica bed does not run dry.[11]

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the silica bed.

  • Elution:

    • Add more eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks as it comes off the column.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
  • BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
  • European Journal of Organic Chemistry. (2018). SELECTIVE METALATION AND FUNCTIONALIZATION OF FLUORINATED NITRILES USING 2,2,6,6-TETRAMETHYLPIPERIDYL BASES.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Unknown Source. (n.d.). Column chromatography.
  • Unknown Source. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-4-(trifluoromethyl)benzonitrile.
  • Journal of Medicinal Chemistry. (n.d.). The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs).
  • BLD Pharm. (n.d.). This compound.
  • ResearchGate. (2017). How can I purify impure benzonitrile?.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis.
  • Thermo Fisher Scientific. (n.d.). This compound, 98% 250 mg.
  • SiliCycle. (n.d.). Working with fluorinated silica phases.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
  • EvitaChem. (n.d.). Buy 3-Hydroxy-4-(trifluoromethyl)benzonitrile.
  • ChemicalBook. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Batteries: Exploring the Broad Spectrum of Applications for 3-Hydroxy-4-(trifluoromethyl)benzonitrile.
  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency, yield, and purity of your reactions.

I. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my reaction yield consistently low when synthesizing this compound via a Sandmeyer reaction?

Low yields in a Sandmeyer reaction for this specific substrate can often be attributed to several critical factors related to the stability of the diazonium salt and the subsequent copper-catalyzed cyanation.

  • Incomplete Diazotization: The initial conversion of the precursor amine (e.g., 4-amino-3-(trifluoromethyl)phenol) to the diazonium salt is highly sensitive to temperature.

    • Causality: Diazonium salts are notoriously unstable and can decompose prematurely if the temperature rises above 0-5 °C. This decomposition pathway competes with the desired cyanation reaction, leading to a significant reduction in yield.[1]

    • Solution: Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. It is also crucial to use the generated diazonium salt immediately in the subsequent cyanation step without isolation.[1]

  • Suboptimal pH: The pH of the reaction medium during diazotization is critical.

    • Causality: An insufficiently acidic environment can lead to the formation of diazoamino compounds, which are unreactive in the Sandmeyer reaction. Conversely, excessively high acidity can also affect the stability of the diazonium salt.

    • Solution: Ensure the presence of a sufficient excess of mineral acid (e.g., HCl or H₂SO₄) to maintain a low pH throughout the diazotization process.

  • Inefficient Cyanation Step: The displacement of the diazonium group with cyanide is the core of the Sandmeyer reaction and is influenced by the catalyst and reaction conditions.

    • Causality: The copper(I) catalyst facilitates the transfer of the cyanide nucleophile to the aromatic ring via a radical-nucleophilic aromatic substitution mechanism.[2][3] Inefficient catalysis can lead to side reactions, such as the formation of phenols or biaryl compounds.

    • Solution: Use a freshly prepared, high-purity source of copper(I) cyanide. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

Q2: I am observing the formation of significant side products during the synthesis. How can I improve the reaction's selectivity?

The formation of side products is a common challenge, particularly given the reactive nature of the intermediates and the functional groups on the target molecule.

  • Phenol Formation: The most common side product is often the corresponding phenol, where the diazonium group is displaced by a hydroxyl group.

    • Causality: This occurs when the diazonium salt reacts with water in the reaction mixture, a competing reaction that is favored at higher temperatures.

    • Solution: As with addressing low yields, strict temperature control is paramount. Additionally, using a slight excess of the cyanide source can help to favor the desired cyanation pathway.

  • Azo Coupling: In some cases, the diazonium salt can react with the activated aromatic ring of the starting material or product to form colored azo compounds.

    • Causality: This is more likely to occur if the pH is not sufficiently acidic.

    • Solution: Maintain a strongly acidic medium to suppress the coupling reaction.

The following diagram illustrates the decision-making process for troubleshooting low yields and side product formation in a Sandmeyer reaction:

troubleshooting_sandmeyer start Low Yield or Side Products Observed check_temp Verify Diazotization Temperature (0-5 °C) start->check_temp temp_ok Temperature Correct check_temp->temp_ok temp_high Adjust Cooling/ Slow Reagent Addition temp_ok->temp_high No check_ph Check Acidity (Sufficient Acid?) temp_ok->check_ph Yes temp_high->check_temp ph_ok pH Correct check_ph->ph_ok ph_low Increase Acid Concentration ph_ok->ph_low No check_cu Evaluate Cu(I)CN Source and Atmosphere ph_ok->check_cu Yes ph_low->check_ph cu_ok Conditions Optimal check_cu->cu_ok cu_bad Use Fresh Cu(I)CN/ Ensure Inert Atmosphere cu_ok->cu_bad No outcome Improved Yield and Purity cu_ok->outcome Yes cu_bad->check_cu

Caption: Troubleshooting workflow for the Sandmeyer synthesis.

Q3: I am struggling with the purification of the final product. What are the recommended procedures?

Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.

  • Extraction and Wash:

    • Causality: The crude product may contain residual copper salts, unreacted starting materials, and acidic components.

    • Solution: After the reaction is complete, a standard workup involves quenching the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. Washing the organic layer with a dilute acid solution can help remove any basic impurities, followed by a wash with brine.

  • Recrystallization: This is a highly effective method for purifying the solid product.

    • Causality: The key to successful recrystallization is selecting a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

    • Solution: A two-solvent system is often effective. For this compound, a common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., toluene or dichloromethane) and then slowly add a non-polar solvent in which it is less soluble (e.g., hexanes or heptane) until the solution becomes cloudy.[4] Allowing the solution to cool slowly will promote the formation of pure crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.

    • Causality: This technique separates compounds based on their differential adsorption to a stationary phase.

    • Solution: A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be gradually increased to effectively separate the target compound from less polar impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A common and effective approach is a multi-step synthesis starting from m-trifluoromethyl fluorobenzene. This process involves:

  • Bromination: Introduction of a bromine atom at the position para to the fluorine.

  • Cyanation: Replacement of the bromine atom with a nitrile group using a Rosenmund-von Braun reaction with copper(I) cyanide.[5][6]

  • Hydroxylation/Ammonolysis: Conversion of the fluoro group to a hydroxyl or amino group, which can then be converted to a hydroxyl group. A patent describes a similar process where a fluoro group is displaced by ammonia.[7][8]

Another plausible route starts with a substituted aniline and utilizes a Sandmeyer reaction to introduce the nitrile group.[2][3]

Q2: What are the key reaction parameters to optimize for the Rosenmund-von Braun cyanation step?

The Rosenmund-von Braun reaction is a powerful tool for synthesizing aryl nitriles from aryl halides.[5][6] Key parameters to optimize include:

ParameterRecommended Range/ConditionsRationale
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, pyridine)Facilitates the dissolution of reagents and promotes the reaction, which often requires high temperatures.[5]
Temperature 150-200 °CHigh temperatures are typically required to drive the reaction to completion.[9]
Catalyst Copper(I) cyanide (CuCN)The primary reagent for introducing the cyano group. Using an excess can improve yields but complicates purification.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation of the Cu(I) species, which is crucial for catalytic activity.

Q3: How does the trifluoromethyl group influence the reactivity of the aromatic ring?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the aromatic ring has several important consequences:

  • Deactivation of the Ring: The -CF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution.

  • Directing Effects: It is a meta-director for electrophilic aromatic substitution.

  • Increased Acidity of the Phenolic Proton: The electron-withdrawing nature of the -CF₃ group increases the acidity of the hydroxyl proton in the final product compared to phenol.

This electronic effect is a key consideration when planning multi-step syntheses, as it will influence the regioselectivity of subsequent reactions.[10]

The following diagram illustrates a plausible synthetic pathway:

synthesis_pathway start m-Trifluoromethyl fluorobenzene bromination Positional Bromination start->bromination e.g., Dibromohydantoin, H₂SO₄ cyanation Rosenmund-von Braun Cyanation (CuCN) bromination->cyanation Forms 4-Fluoro-2-trifluoromethyl bromobenzene hydrolysis Nucleophilic Aromatic Substitution (Hydrolysis) cyanation->hydrolysis Forms 4-Fluoro-2-trifluoromethyl benzonitrile product 4-Hydroxy-2-(trifluoromethyl) benzonitrile hydrolysis->product e.g., NaOH

Caption: A potential synthetic route to the target molecule.

III. Experimental Protocols

Generalized Protocol for Rosenmund-von Braun Cyanation:

  • Reagent Preparation: To a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add the starting aryl halide (e.g., 4-Bromo-2-(trifluoromethyl)phenol, 1.0 eq) and copper(I) cyanide (1.2-1.5 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to the flask.

  • Reaction Execution: Heat the reaction mixture to 150-180 °C with vigorous stirring under a nitrogen atmosphere for 4-8 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography as previously described.

IV. References

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Chemistry Learner. (2025). Sandmeyer Reaction: Definition, Mechanism, Example, Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

  • Fu, Y., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8149–8152. [Link]

  • Talwar, D. (2015). Sandmeyer-Type Trifluoromethylation. ChemistryViews. [Link]

  • Cho, J. Y., et al. (2011). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 333(6041), 449–452. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

  • European Patent Office. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Retrieved from

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Singh, S. P., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 5(12), 1145-1149. [Link]

  • Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile. Retrieved from

Sources

Technical Support Center: Purification of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS 320-42-3). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated intermediate and require robust methods for its purification. Achieving high purity is critical, as residual impurities can compromise subsequent reaction outcomes, biological assays, and the overall integrity of your research.

This guide provides a series of troubleshooting questions and detailed protocols, grounded in established chemical principles, to help you diagnose impurity profiles and select the most effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely impurities in my crude sample of this compound?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. Without a specific synthesis pathway, we can anticipate common impurities based on typical preparations of substituted benzonitriles.

  • Unreacted Starting Materials: Precursors from the synthetic route are common contaminants. For instance, if the nitrile group was introduced via a Rosenmund-von Braun reaction, you might find residual halogenated precursors (e.g., 4-hydroxy-2-(trifluoromethyl)halobenzene).[1]

  • Isomeric Byproducts: During the functionalization of the benzene ring, regioisomers can form. For example, you might have isomers where the hydroxyl or trifluoromethyl groups are in different positions.

  • Hydrolysis Products: The nitrile group (-CN) can undergo partial or full hydrolysis to form a primary amide (-CONH₂) or a carboxylic acid (-COOH), respectively, especially if exposed to harsh acidic or basic conditions during workup.

  • Solvent Residues: Residual solvents from the reaction or initial extraction (e.g., toluene, dimethylformamide, ethyl acetate) are common.[2]

  • Coupling Byproducts: If the synthesis involved cross-coupling reactions, you might find homocoupled byproducts or residual catalysts.

Pro-Tip: Always begin with a thorough analytical characterization of your crude material. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) are invaluable for identifying the number and potential nature of impurities before attempting purification.[3][4]

Q2: How do I choose the most appropriate purification method for my scale and impurity profile?

A2: Selecting the right purification strategy is a critical decision that balances purity requirements, yield, time, and scale. The flowchart below provides a logical decision-making framework. The key is to exploit the differences in physicochemical properties between your target compound and the impurities.

Purification_Workflow start Crude this compound analysis Initial Analysis (TLC, ¹H/¹⁹F NMR, LCMS) start->analysis decision1 Are non-acidic impurities present? analysis->decision1 acid_base Acid-Base Extraction decision1->acid_base  Yes   decision2 Significant Polarity Difference vs. Impurities? decision1->decision2  No / Unsure   acid_base->decision2 Further purification? chromatography Column Chromatography decision2->chromatography  Yes   decision3 Is the material a solid? decision2->decision3  No / Minor Difference   chromatography->decision3 Isolate as solid? recrystallization Recrystallization decision3->recrystallization  Yes   final_product Pure Product (Verify Purity) decision3->final_product  No (Purified Oil)   recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

TechniquePrinciple of SeparationBest ForKey Considerations
Acid-Base Extraction Difference in acidity (pKa). The phenolic -OH is acidic.Removing neutral or basic impurities (e.g., unreacted halogenated precursors).The product must be stable to pH changes. Potential for emulsion formation.
Recrystallization Difference in solubility in a given solvent at different temperatures.Removing small amounts of impurities from a solid product on a large scale.Requires screening for a suitable solvent. Yield can be compromised by product solubility.
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica gel).Separating mixtures with closely related polarities; small to medium scale.Can be solvent and time-intensive. Proper solvent system selection is crucial.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the phenolic hydroxyl group to separate it from non-acidic organic impurities.

Expertise & Causality: The hydroxyl group on the aromatic ring is weakly acidic (pKa ≈ 10). It can be deprotonated by a moderately strong base like sodium carbonate or a strong base like sodium hydroxide to form a water-soluble sodium phenoxide salt. Neutral organic impurities will remain in the organic phase, allowing for a clean separation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous solution of sodium carbonate (Na₂CO₃). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Scientist's Note: Sodium carbonate is preferred over sodium hydroxide to minimize the risk of hydrolyzing the nitrile group.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Perform a second extraction on the organic layer with fresh Na₂CO₃ solution to ensure complete recovery.

  • Wash (Optional): Combine the aqueous extracts and wash with a small portion of fresh ethyl acetate or DCM to remove any trapped neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ≈ 2-3, check with pH paper). The purified product should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. The melting point should be sharp, around 120-124°C.[5][6]

Protocol 2: Purification by Recrystallization

This is an ideal final purification step for solid materials to achieve high purity, especially after initial purification by extraction or chromatography.

Expertise & Causality: The principle relies on finding a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Step-by-Step Methodology:

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of different solvents (e.g., Toluene, Isopropanol, Ethyl Acetate, Hexane, Water) to each tube.

    • Observe solubility at room temperature. A good solvent will show poor solubility.

    • Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating.

    • Cool the dissolved solutions to room temperature and then in an ice bath. A good solvent will result in the formation of well-defined crystals.

    • Common Solvent Systems: For compounds like this, a non-polar/polar pair like Toluene/Hexane or Ethyl Acetate/Hexane often works well. Toluene has been noted as a refining solvent for similar compounds.[2]

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly cloudy. Re-heat to clarify.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This is the most powerful technique for separating compounds with different polarities.[7]

Expertise & Causality: Silica gel is a polar stationary phase. Compounds are passed through the column using a less polar mobile phase. Polar compounds (like those with a hydroxyl group) will have stronger interactions with the silica and will move down the column more slowly ("elute later") than non-polar compounds.[8]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. Spot your crude material on a silica TLC plate and develop it in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). The ideal solvent system will give your product a Retention Factor (Rf) of ~0.3-0.4 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel (100-200 mesh is suitable for gravity chromatography) in your chosen mobile phase.[9]

    • Secure a chromatography column vertically and add a small amount of solvent.

    • Pour the silica slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the minimum amount of crude product in the mobile phase (or a stronger solvent like DCM if solubility is an issue).

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a small amount of a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References
  • Vertex AI Search. (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview.
  • ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link] (Note: Specific document URL from CDN is not stable, linking to the main project)

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • PubMed. (1996). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Retrieved from [Link]

  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved from [Link]

Sources

Stability issues of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a phenolic hydroxyl group, a nitrile moiety, and a trifluoromethyl group, offers a versatile platform for synthesizing novel compounds. However, these functional groups also present specific challenges regarding the compound's stability in solution. This guide provides a comprehensive overview of the potential stability issues and practical solutions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, the choice of solvent, temperature, and exposure to light. The phenolic hydroxyl group and the nitrile group are the main sites of potential degradation.

Q2: How does pH affect the stability of the compound?

A2: As a phenolic compound, this compound is susceptible to pH-dependent degradation. Phenolic compounds are generally more stable in acidic to neutral conditions.[1][2][3][4][5] Under alkaline (high pH) conditions, the phenolic hydroxyl group can deprotonate to form a phenoxide ion, which is more susceptible to oxidation. Furthermore, the nitrile group can undergo hydrolysis under both acidic and basic conditions, although the rate can vary.[6][7][8][9][10]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is likely the hydrolysis of the nitrile group. Under acidic or basic conditions, the nitrile group (-CN) can hydrolyze first to an amide (4-hydroxy-2-(trifluoromethyl)benzamide) and then to a carboxylic acid (4-hydroxy-2-(trifluoromethyl)benzoic acid).[6][7][9][11][12]

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue 1: I am observing a change in the color of my this compound solution over time.

Possible Cause: Color change, often to a yellowish or brownish hue, can be an indication of oxidative degradation of the phenolic group, which is more likely to occur at higher pH.

Troubleshooting Steps:

  • Verify pH: Check the pH of your solution. If it is neutral to alkaline, consider adjusting to a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow.

  • Use Fresh Solvents: Ensure that your solvents are of high purity and free from peroxides, which can initiate oxidation.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: My experimental results are inconsistent, and I suspect my compound is degrading.

Possible Cause: Inconsistent results are a common sign of compound instability. Hydrolysis of the nitrile group to the corresponding carboxylic acid is a likely cause, which can alter the compound's biological activity or chemical reactivity.

Troubleshooting Steps:

  • Stability-Indicating Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution and samples over time. A stability-indicating method should be able to separate the parent compound from its potential degradation products.

  • Control Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and in the dark.[15]

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments, especially for sensitive assays.

Issue 3: I am having difficulty dissolving this compound.

Possible Cause: While specific quantitative solubility data is limited, the compound is a solid and may have limited solubility in some solvents.[16][17][18]

Troubleshooting Steps:

  • Solvent Selection: Based on its structure, polar aprotic solvents like DMSO and DMF, or polar protic solvents like methanol and ethanol, are likely to be good solvents.

  • Gentle Warming and Sonication: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious with heating to avoid thermal degradation.

  • Solubility Testing: Perform small-scale solubility tests in various solvents to determine the most suitable one for your application.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Solvent Addition: Add the desired volume of a suitable, high-purity solvent (e.g., DMSO, methanol).

  • Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary, but do not exceed 40°C.

  • Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C. For working solutions, it is advisable to prepare them fresh from the stock solution.

Protocol 2: Monitoring Stability by HPLC

This protocol provides a general guideline for developing an HPLC method to monitor the stability of this compound.

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)
Detection UV detection at a wavelength determined by the UV spectrum of the compound
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard to determine its retention time.

  • Inject your sample solution (e.g., from a stability study) and monitor for the appearance of new peaks, which may indicate degradation products.

  • Quantify the parent compound and any degradation products by comparing their peak areas to that of the standard.

Visualizing Degradation and Workflows

cluster_degradation Potential Degradation Pathway 4_Hydroxy_2_trifluoromethyl_benzonitrile This compound Amide_Intermediate Amide Intermediate 4_Hydroxy_2_trifluoromethyl_benzonitrile->Amide_Intermediate Hydrolysis (Acid/Base) Carboxylic_Acid Carboxylic Acid Product Amide_Intermediate->Carboxylic_Acid Hydrolysis (Acid/Base)

Caption: Potential hydrolysis pathway of this compound.

Start Start: Stability Issue Suspected Check_pH Check pH of Solution Start->Check_pH Analyze_HPLC Analyze by Stability-Indicating HPLC Start->Analyze_HPLC Review_Storage Review Storage Conditions (Temp, Light, Solvent) Start->Review_Storage Decision Degradation Confirmed? Analyze_HPLC->Decision Optimize_Conditions Optimize Solution Conditions (pH, Solvent, Storage) Decision->Optimize_Conditions Yes Prepare_Fresh Prepare Fresh Solutions Decision->Prepare_Fresh Yes End End: Issue Resolved Decision->End No Optimize_Conditions->End Prepare_Fresh->End

Caption: Troubleshooting workflow for stability issues.

Summary of Recommendations

ParameterRecommendationRationale
pH Maintain solutions at a slightly acidic to neutral pH (4-6).Minimizes phenoxide formation and base-catalyzed nitrile hydrolysis.[1][5]
Solvent Use high-purity, peroxide-free polar aprotic (e.g., DMSO) or polar protic (e.g., methanol) solvents.Ensures good solubility and minimizes solvent-mediated degradation.
Temperature Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Reduces the rate of chemical degradation.[15]
Light Protect solutions from light by using amber vials or wrapping containers in foil.Prevents potential photodegradation.
Handling Prepare fresh working solutions from a frozen stock solution for each experiment.Ensures the highest purity for experimental use.

References

  • Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]

  • Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar. [Link]

  • pH and Its Effects on Phytochemical Stability - Extraction Magazine. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds - American Chemical Society. [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. [Link]

  • Hydrolysis of benzonitrile gives - Infinity Learn. [Link]

  • Acid-hydrolysis of benzonitrile forms - EMBIBE. [Link]

  • The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. ACS Publications. [Link]

  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. [Link]

  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed. [Link]

  • Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed. [Link]

  • Benzonitrile, 4-hydroxy-3-(trifluoromethyl)- - ChemBK. [Link]

  • Benzonitrile Degradation Pathway - Eawag-BBD. [Link]

Sources

Overcoming poor solubility of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols needed to ensure successful and reproducible experimental outcomes.

Understanding the Solubility Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its molecular structure presents a classic solubility dilemma. The aromatic ring, trifluoromethyl (-CF3) group, and nitrile (-CN) group contribute to its hydrophobic and crystalline nature, while the phenolic hydroxyl (-OH) group offers a key opportunity for solubility manipulation. Many researchers report that the compound is practically insoluble in water, which complicates its use in aqueous biological buffers and assays.[2][3]

Key Physicochemical Properties

A clear understanding of the compound's properties is the first step in designing an effective solubilization strategy.

PropertyValue / ObservationImplication for Solubility
Molecular Formula C₈H₄F₃NOA relatively small molecule, but with functional groups that can lead to strong intermolecular forces in a crystal lattice.[4][5]
Molecular Weight 187.12 g/mol Moderate molecular weight, not inherently a cause of poor solubility.[1][5]
Appearance White to pale cream crystalline powder/solid.[4][6]The crystalline solid-state implies significant lattice energy that must be overcome by the solvent for dissolution to occur.
Predicted XlogP 2.2This value suggests a moderate degree of lipophilicity, indicating a preference for non-polar environments over aqueous ones.[7]
pKa (Predicted) ~6-8 (Estimated for a trifluoromethyl-substituted phenol)The acidic proton on the hydroxyl group is key. At a pH above its pKa, the compound will deprotonate to form a more polar, and thus more water-soluble, phenoxide salt.[8][9]
Aqueous Solubility Reported as "Insoluble in water".[2][3]Direct dissolution in neutral aqueous buffers is not a viable strategy.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve in standard organic solvents like ethanol or methanol at high concentrations. What's happening?

Answer: While moderately lipophilic, the strong intermolecular forces (hydrogen bonding from the phenol and dipole-dipole interactions from the nitrile and CF3 groups) within the crystal lattice can make it resistant to dissolution even in common organic solvents, especially at room temperature.

Causality: The energy required to break apart the crystal lattice is greater than the energy released by the solvation of individual molecules by the solvent.

Troubleshooting Steps:

  • Use a Stronger Aprotic Solvent: For creating high-concentration stock solutions (>10 mM), dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended starting points. These solvents are highly polar and excellent at disrupting the intermolecular forces holding the crystal together.[]

  • Apply Gentle Heat: Warming the solution to 30-40°C can provide the necessary energy to overcome the lattice energy. Always ensure your compound is stable at the temperature used.

  • Increase Mechanical Energy: Use of a vortex mixer or sonication bath can significantly accelerate the dissolution process by physically breaking down particle aggregates and increasing the interaction between the solute and solvent.

Q2: How can I leverage pH to dissolve my compound directly in an aqueous buffer?

Answer: This is one of the most effective strategies for this molecule. The phenolic hydroxyl group is weakly acidic.[8] By raising the pH of the aqueous solution to be at least 1-2 units above the compound's pKa, you can deprotonate the phenol to form the highly polar and water-soluble phenoxide salt.[8][9]

Mechanism: C₈H₄F₃NO (less soluble) + OH⁻ ⇌ [C₈H₃F₃NO]⁻ (phenoxide, more soluble) + H₂O

dot

Caption: pH-dependent equilibrium of this compound.

Caution: Some phenolic compounds can be unstable and degrade at high pH, especially in the presence of oxygen.[8][11] It is advisable to prepare alkaline solutions fresh and store them protected from light.

Q3: My experiment is pH-sensitive and must be run at pH 7.4. How can I prepare my working solution?

Answer: This is a classic challenge for poorly soluble drugs in biological assays. The strategy involves creating a highly concentrated stock solution in an organic solvent (like DMSO) and then diluting it into your final aqueous buffer.[12][13] The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system (e.g., cells or enzymes).[13]

Troubleshooting Steps:

  • Minimize Final Solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, although some systems can tolerate up to 1%.[13] Run a vehicle control (buffer + same final concentration of DMSO) to ensure the solvent itself does not affect the experimental outcome.

  • Optimize the Dilution Protocol: Immediate precipitation or "crashing out" often occurs when a concentrated organic stock is added to an aqueous buffer.[13] To prevent this, add the stock solution dropwise into the buffer while vortexing or stirring vigorously.[13] This rapid mixing prevents the formation of localized areas of high concentration that exceed the compound's kinetic solubility.

  • Consider Co-solvents: If precipitation still occurs, the use of co-solvents in the final buffer can help.[][14][15] Co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol work by reducing the polarity of the aqueous medium, making it more hospitable to the hydrophobic compound.[][16]

Q4: My compound dissolves in my buffer initially but precipitates after a few hours. What causes this and how can I fix it?

Answer: This phenomenon relates to the difference between kinetic solubility and thermodynamic solubility. Vigorous mixing might create a supersaturated solution (kinetic solubility) that is temporarily stable. Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility limit.

Troubleshooting Steps:

  • Work with Lower Concentrations: The simplest solution is to lower the final concentration of your compound to a level that is below its thermodynamic solubility limit in the final assay medium.

  • Incorporate Solubilizing Agents (Excipients): For applications that require higher concentrations, the use of excipients is necessary.

    • Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[12][17][18] This is common in enzyme assays but may not be suitable for cell-based work.[12]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol is suitable for creating a high-concentration stock for serial dilution into aqueous buffers.

Materials:

  • This compound (MW: 187.12 g/mol )

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (Class A) or appropriate vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make 1 mL of a 50 mM stock solution:

    • Weight (mg) = 50 mmol/L * 0.001 L * 187.12 g/mol * 1000 mg/g = 9.36 mg

  • Weighing: Accurately weigh out 9.36 mg of the compound into a clean, dry vial. For accuracy, it's often better to weigh a slightly different amount (e.g., 10.1 mg) and adjust the solvent volume to get the exact desired concentration.[19]

  • Dissolution: Add approximately 80% of the final required volume of DMSO (e.g., 0.8 mL for a 1 mL final volume).

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30°C) may be used if necessary.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.[20]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 1 mM Aqueous Solution via pH Adjustment

This protocol is for applications where the compound can be used in an alkaline aqueous solution.

Materials:

  • This compound (MW: 187.12 g/mol )

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weighing: Weigh out 18.71 mg of the compound to make 100 mL of a 1 mM solution.

  • Initial Suspension: Add the compound to a beaker containing approximately 90 mL of deionized water. The compound will not dissolve and will form a suspension.

  • pH Adjustment: Place the beaker on a stir plate and begin stirring. Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated meter.

  • Dissolution: As the pH increases above ~9.0, you will observe the solid begin to dissolve as the phenoxide salt is formed. Continue adding NaOH dropwise until all the solid is dissolved.

  • Final pH and Volume: Adjust the final pH to the desired level (e.g., pH 9.5-10.0). Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

  • Use: Prepare this solution fresh before each experiment for optimal stability.

Visualization: Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

dot

Solubility_Workflow Start Start: Need to dissolve This compound CheckAssay Is the experiment pH sensitive? Start->CheckAssay StockSolution Prepare concentrated stock in DMSO or DMF (Protocol 1) CheckAssay->StockSolution Yes pH_Method Use pH adjustment (Protocol 2) CheckAssay->pH_Method No Dilute Dilute stock into aqueous buffer StockSolution->Dilute CheckPrecipitate Does it precipitate? Dilute->CheckPrecipitate Success Success: Proceed with experiment CheckPrecipitate->Success No Optimize Optimize Dilution: - Add dropwise to vortexing buffer - Lower final [DMSO] - Add co-solvents (PEG 400) CheckPrecipitate->Optimize Yes pH_Method->Success Optimize->Success

Caption: Decision workflow for solubilizing this compound.

References

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from ResearchGate. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from Pharmapproach. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from ResearchGate. [Link]

  • BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from BEPLS. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from ResearchGate. [Link]

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid? Retrieved from ResearchGate. [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from Springer. [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from PubMed. [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from PubMed Central (PMC). [Link]

  • ChemBK. (2024). Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. Retrieved from ChemBK. [Link]

  • GWDG. (n.d.). Henry's Law Constants. Retrieved from GWDG. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from University of Rochester. [Link]

  • PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from PubMed Central (PMC). [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds. Retrieved from ACS Publications. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 4-Methyl-2-(trifluoromethyl)benzonitrile. Retrieved from Chemcasts. [Link]

  • PubChemLite. (n.d.). This compound (C8H4F3NO). Retrieved from PubChemLite. [Link]

  • YouTube. (2021). Making stock solutions - how and why. Retrieved from YouTube. [Link]

  • J. Phys. Org. Chem. (2019). Aqueous pKa values. Retrieved from onlinelibrary.wiley.com. [Link]

  • RSC Publishing. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from RSC Publishing. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from YouTube. [Link]

  • Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from Sciencemadness Wiki. [Link]

  • Google Patents. (n.d.). Method for preparing benzonitrile compound.
  • YouTube. (2025). Solution-making strategies & practical advice. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from PubChem. [Link]

  • NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from NIST WebBook. [Link]

  • PubChem. (n.d.). 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. Retrieved from PubChem. [Link]

Sources

Technical Support Center: Ensuring the Integrity of 4-Hydroxy-2-(trifluoromethyl)benzonitrile During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address potential degradation issues during storage and handling. Our recommendations are grounded in established chemical principles to provide you with reliable and actionable solutions.

Understanding the Molecule: A Triad of Functionality

This compound is a multifunctional aromatic compound. Its stability is influenced by the interplay of its three key functional groups: a hydroxyl (-OH) group, a nitrile (-CN) group, and a trifluoromethyl (-CF3) group attached to a benzene ring. While the trifluoromethyl group generally imparts high metabolic and chemical stability, the phenolic hydroxyl and nitrile moieties can be susceptible to degradation under certain conditions.[1][2][3]

This guide will focus on preventing the two most probable degradation pathways: oxidation of the hydroxyl group and hydrolysis of the nitrile group .

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. A temperature of 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation.

Q2: My this compound powder has changed color from white/pale cream to a yellowish or brownish hue. What does this indicate?

A2: A color change often suggests oxidative degradation of the phenolic hydroxyl group. Phenols can be oxidized to form colored quinone-like compounds, especially when exposed to air (oxygen), light, or trace metal impurities.[4][5] While a slight color change may not significantly impact the bulk purity for some applications, it is an indicator of instability and warrants further investigation.

Q3: I suspect my compound has degraded. How can I confirm this?

A3: The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for detecting the appearance of new impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule. A simple qualitative check is to observe the compound's appearance for any color change or clumping, which could indicate moisture absorption.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, both the nitrile and hydroxyl groups can be sensitive to pH extremes. The nitrile group is susceptible to hydrolysis to either an amide or a carboxylic acid, a reaction that can be catalyzed by both acids and bases, especially at elevated temperatures.[6][7][8][9] The phenolic hydroxyl group is more susceptible to oxidation under basic conditions. Therefore, it is crucial to avoid contact with strong acids and bases during storage and handling.[10][11]

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a systematic approach to identifying and mitigating common degradation issues.

Scenario 1: Visual Degradation - Color Change
  • Observation: The initially white to pale cream powder has developed a yellow, pink, or brown tint.

  • Probable Cause: Oxidation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, oxygen, and basic conditions.[4][5]

  • Preventative Actions:

    • Minimize Air Exposure: Always store the compound under an inert atmosphere (argon or nitrogen). If this is not possible, ensure the container is tightly sealed immediately after use.

    • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]

    • Control the Temperature: Store at recommended low temperatures (2-8°C) to slow down the rate of oxidative reactions.

  • Corrective Actions:

    • If the degradation is minor, the material may be purified by recrystallization. However, for applications requiring high purity, it is advisable to use a fresh, non-discolored batch.

Scenario 2: Suspected Hydrolysis of the Nitrile Group
  • Observation: While not visually apparent, you may observe unexpected results in your experiments, such as altered biological activity or the appearance of new, more polar peaks in your HPLC analysis.

  • Probable Cause: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. This is often caused by exposure to moisture, especially in the presence of acidic or basic contaminants.[6][7][12]

  • Preventative Actions:

    • Ensure a Dry Environment: Store the compound in a desiccator, especially in humid environments. Use a dry, inert gas to flush the container before sealing.

    • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize water content.

    • Avoid pH Extremes: Ensure that the compound is not stored in contact with acidic or basic residues. Use clean spatulas and glassware.

  • Corrective Actions:

    • Hydrolysis is an irreversible process. If significant degradation has occurred, the material should be discarded. Analytical testing (HPLC, NMR) is necessary to quantify the extent of degradation.

Data Summary Table: Key Degradation Factors and Prevention
Degradation Pathway Key Factors Primary Indicator Preventative Measures
Oxidation Light, Oxygen, Heat, Basic pHColor change (yellow/brown)Store in a dark, cool place under an inert atmosphere.
Hydrolysis Moisture, Acidic/Basic pHAppearance of new peaks in HPLCStore in a desiccator, use anhydrous solvents, avoid pH extremes.

Experimental Protocols

Protocol 1: Simple Quality Control (QC) Check by Thin-Layer Chromatography (TLC)

This protocol provides a quick and straightforward method to assess the purity of your this compound.

Materials:

  • This compound (both a reference standard and the sample )

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., 30% Ethyl Acetate in Hexane - this may need optimization)

  • UV lamp (254 nm)

  • Capillary tubes or micropipette

Procedure:

  • Prepare a small amount of a solution of your reference standard and your test sample in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the solvent system.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and allow it to dry.

  • Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single spot. The appearance of additional spots in the test sample lane, which are not present in the reference standard lane, indicates the presence of impurities and potential degradation.

Visualization of Troubleshooting Logic

The following diagram illustrates the decision-making process when assessing the stability of this compound.

G start Start: Assess Compound Stability visual_inspection Visual Inspection of Compound start->visual_inspection color_change Is there a color change (yellow/brown)? visual_inspection->color_change analytical_testing Analytical Testing (e.g., HPLC, TLC) new_peaks Are new impurity peaks detected? analytical_testing->new_peaks color_change->analytical_testing No oxidation Probable Oxidation - Review storage (light/air exposure) - Store under inert gas color_change->oxidation Yes hydrolysis Probable Hydrolysis - Review storage (moisture exposure) - Use desiccator and anhydrous solvents new_peaks->hydrolysis Yes stable Compound appears stable. Continue with recommended storage. new_peaks->stable No end End: Action Taken oxidation->end hydrolysis->end stable->end

Caption: Troubleshooting flowchart for this compound stability.

By following these guidelines, you can significantly enhance the shelf-life and reliability of your this compound, ensuring the integrity of your experimental results.

References

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Pateiro, M., Munekata, P. E. S., Domínguez, R., & Lorenzo, J. M. (2021).
  • McKay, G., & Ginder-Vogel, M. (2014). Enhancement and Inhibition of Oxidation in Phenolic Compound Mixtures with Manganese Oxides. Environmental Science & Technology Letters, 1(1), 109–113.
  • Westin, J. (n.d.). Oxidation of Phenols. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Appel, H. M. (1993). Phenolics in ecological interactions: the importance of oxidation. Journal of Chemical Ecology, 19(7), 1521–1552.
  • Alnaizy, R., & Akgerman, A. (2000). Advanced oxidation of phenolic compounds. Advances in Environmental Research, 4(3), 233-244.
  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZONITRILE. Retrieved from [Link]

  • Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Benzonitrile. Retrieved from [Link]

  • Gonzalez-Perez, S., et al. (2023). Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Environmental Science & Technology.
  • J. Braz. Chem. Soc. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Journal of the Brazilian Chemical Society, 35(7).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Retrieved from [Link]

  • Wiley Online Library. (2012). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry, 143, 11-28.
  • Engesser, K. H., et al. (1993). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 107(2-3), 205-212.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]

  • Wu, J. H., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
  • Zwiener, C., et al. (2002). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. Analytical and Bioanalytical Chemistry, 372(4), 557-565.
  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions with 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS: 320-42-3)[1]. This guide provides in-depth, field-proven insights into catalyst selection for common transformations involving this versatile intermediate. The unique electronic properties stemming from the phenolic hydroxyl, the electron-withdrawing nitrile (-CN), and the potent trifluoromethyl (-CF3) group necessitate careful consideration of catalytic systems to achieve high yield and selectivity[2].

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for three primary classes of reactions:

  • Section 1: O-Alkylation and Etherification of the Phenolic Hydroxyl Group

  • Section 2: Catalytic Reduction of the Nitrile Group

  • Section 3: Cross-Coupling Reactions on the Aromatic Ring

Section 1: O-Alkylation & Etherification of the Phenolic Hydroxyl Group

The phenolic -OH group is a primary site for functionalization. The Williamson ether synthesis and its variations are the most common methods for this transformation. Catalyst and base selection are critical to ensure selective O-alkylation over potential C-alkylation and to overcome the reduced nucleophilicity of the phenoxide due to the electron-withdrawing substituents.

Frequently Asked Questions (FAQs)

Q1: My standard Williamson ether synthesis with K₂CO₃ in acetone is sluggish and gives low yields. What is causing this, and how can I improve it?

A1: The reduced nucleophilicity of the 4-phenoxide anion is the primary cause. The strong electron-withdrawing effects of the nitrile and trifluoromethyl groups stabilize the negative charge on the oxygen, making it a weaker nucleophile. Additionally, using a base like potassium carbonate (K₂CO₃) can generate potassium hydrogen carbonate, which keeps the reaction mixture dry; however, even trace amounts of water can hydrate the phenoxide anion, further decreasing its reactivity[3].

Troubleshooting & Optimization:

  • Base Selection: Switch to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF to ensure complete deprotonation of the phenol[4].

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the rate of Sₙ2 reactions.

  • Introduce a Phase-Transfer Catalyst (PTC): For solid-liquid systems (e.g., K₂CO₃ in an organic solvent), adding a phase-transfer catalyst is highly effective. A PTC, such as tetrabutylammonium bromide (TBAB) or polyethylene glycol (PEG400), facilitates the transfer of the phenoxide anion from the solid phase (or aqueous phase if using NaOH) into the organic phase where the alkyl halide resides, dramatically increasing the reaction rate[5][6]. This approach allows for the use of milder bases and can often be performed under solvent-free conditions[5][6].

Q2: I am observing side products and a dark reaction mixture. What are the likely causes?

A2: Side reactions can include C-alkylation (alkylation on the aromatic ring) or base-promoted decomposition of the solvent or starting material, especially at high temperatures[3][7]. Using a large excess of a strong base can promote these unwanted pathways[3].

Troubleshooting & Optimization:

  • Stoichiometry Control: Use a minimal excess of the base (e.g., 1.05-1.1 equivalents) to avoid base-promoted side reactions[3].

  • Temperature Management: Run the reaction at the lowest temperature that provides a reasonable rate. For highly reactive alkylating agents like benzyl bromide, reactions can often be run at moderate temperatures (60-90 °C)[7].

  • Catalyst Choice: Employing a phase-transfer catalyst can allow for lower reaction temperatures, minimizing degradation[3]. For example, using a catalytic amount of an iodide salt (e.g., TBAI) can act as a co-catalyst with alkyl chlorides or bromides by forming a more reactive iodo intermediate in situ[3].

Workflow for O-Alkylation Catalyst & Condition Selection

start Start: O-Alkylation of 4-Hydroxy-2-(CF3)benzonitrile q_alkyl_halide Alkylating Agent Reactivity? start->q_alkyl_halide c_high_reactivity High (e.g., MeI, BnBr) q_alkyl_halide->c_high_reactivity High c_low_reactivity Low (e.g., Alkyl-Cl) q_alkyl_halide->c_low_reactivity Low base_choice Select Base & Conditions c_high_reactivity->base_choice c_low_reactivity->base_choice iodide Consider Iodide Co-catalyst (e.g., NaI, TBAI) with Alkyl-Cl/Br c_low_reactivity->iodide ptc Use PTC (e.g., TBAB) + K₂CO₃ in MeCN/Toluene Moderate Temp (60-80°C) base_choice->ptc Preferred Method strong_base Use Strong Base (e.g., NaH) in Anhydrous DMF/THF Low to RT base_choice->strong_base Alternative

Caption: Decision workflow for O-alkylation catalyst selection.

Protocol 1: Phase-Transfer Catalyzed O-Ethylation

This protocol describes an efficient O-ethylation using a phase-transfer catalyst, which is often preferred for its high yield and operational simplicity.

Materials:

  • This compound

  • Ethyl bromide (EtBr)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and TBAB (0.05 eq).

  • Add anhydrous acetonitrile to the flask.

  • Begin stirring and add ethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine[4].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Ethoxy-2-(trifluoromethyl)benzonitrile.

Section 2: Catalytic Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a key transformation, yielding a valuable benzylic amine intermediate. The primary challenge is achieving high selectivity for the primary amine while avoiding the formation of secondary or tertiary amine byproducts[8]. The choice of catalyst and reaction conditions is paramount.

Frequently Asked Questions (FAQs)

Q1: My nitrile reduction is producing significant amounts of secondary and tertiary amines. How can I suppress these byproducts?

A1: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines occurs when the initially formed primary amine attacks the intermediate imine species[8]. This is a common issue in catalytic hydrogenation of nitriles.

Troubleshooting & Optimization:

  • Catalyst Choice: Raney Nickel and Raney Cobalt are often effective for producing primary amines[8][9]. Platinum and Palladium catalysts can also be used, but conditions must be carefully controlled[8][9].

  • Solvent and Additives: The reaction is often performed in an alcoholic solvent (e.g., ethanol, methanol) saturated with ammonia. Ammonia competes with the primary amine product for reaction with the imine intermediate, thus inhibiting secondary amine formation.

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using a hydrogen donor like formic acid/triethylamine with a Pd/C catalyst can be a highly selective method for producing primary amines[9].

Q2: The reaction is not going to completion, or I am observing decomposition. What are potential issues?

A2: Incomplete reaction can be due to catalyst deactivation or insufficient hydrogen pressure/donor. Decomposition can occur under harsh conditions, though the aromatic ring in this substrate is relatively robust.

Troubleshooting & Optimization:

  • Catalyst Loading: Ensure adequate catalyst loading (typically 5-10 mol% for precious metals).

  • Hydrogen Pressure: For gas-phase hydrogenation, ensure sufficient H₂ pressure (this can range from atmospheric to high pressure, depending on the catalyst and scale)[10].

  • Reagent Purity: Ensure the nitrile starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Temperature Control: While heat can increase the reaction rate, excessive temperatures can lead to side reactions. Many hydrogenations proceed well at room temperature to 50 °C.

Table 1: Comparison of Catalytic Systems for Nitrile Reduction
Catalyst SystemHydrogen SourceTypical ConditionsSelectivity for Primary AmineNotes
Raney Nickel H₂ gasEtOH/NH₃, 40-80 °C, 50-100 barGood to ExcellentIndustry standard; ammonia suppresses side products.[8]
Pd/C (10%) H₂ gasEtOH, RT-50 °C, 1-10 barModerate to GoodCan lead to secondary amines without additives.[9]
PtO₂ (Adams' cat.) H₂ gasAcidic media (e.g., EtOH/HCl)GoodAcidic conditions protonate the amine, preventing side reactions.
Pd/C (10%) HCOOH/NEt₃THF, 40 °CExcellentA mild and highly selective transfer hydrogenation method.[9]
CoCl₂ / NaBH₄ NaBH₄Methanol, 60 °CGoodStoichiometric reductant, useful for lab scale.[8][9]
Section 3: Cross-Coupling Reactions on the Aromatic Ring

While the -OH group can be converted to a triflate for coupling, a more common strategy would involve starting with a halogenated version of the molecule, such as 4-Bromo-2-(trifluoromethyl)benzonitrile. Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is failing, and I'm observing palladium black formation. What's wrong?

A1: Palladium black formation is a classic sign of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive bulk metal[11]. This often happens when the catalytic cycle is slow, particularly the oxidative addition or reductive elimination steps. The electron-poor nature of the aromatic ring in your substrate can make oxidative addition challenging.

Troubleshooting & Optimization:

  • Ligand Choice: This is the most critical factor. For electron-deficient aryl halides, use bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or P(t-Bu)₃ are excellent choices as they stabilize the Pd(0) center and accelerate oxidative addition[12][13].

  • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Rigorously degas all solvents and reagents and maintain a positive pressure of argon or nitrogen[11].

  • Precatalyst Selection: Use a modern, air-stable Pd(II) precatalyst (e.g., G3-XPhos) that efficiently generates the active Pd(0) species in situ.

  • Base and Solvent: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O) is crucial and often needs to be screened for optimal results[14].

Q2: I'm attempting a Buchwald-Hartwig amination, but the yield is low with significant starting material remaining.

A2: Similar to Suzuki couplings, Buchwald-Hartwig aminations are highly dependent on the ligand-metal combination[15][16]. The coordination of the amine substrate or product to the palladium center can also inhibit the catalyst[17].

Troubleshooting & Optimization:

  • Ligand/Base Screening: This is essential. For challenging substrates, sterically hindered biarylphosphine ligands are the state-of-the-art[18]. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions; sodium tert-butoxide (NaOtBu) is very common, but others like LiHMDS or K₃PO₄ should be considered[16][18].

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the catalytic cycle forward[19].

  • Amine Nucleophile: The nature of the amine (primary, secondary, alkyl, aryl) will dictate the optimal ligand. There is no single "best" catalyst for all combinations[15].

Diagram: Generic Palladium Cross-Coupling Catalytic Cycle

pd0 Pd(0)Lₙ (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X deactivation Deactivation pd0->deactivation pd2 Ar-Pd(II)-X(Lₙ) oa->pd2 trans Transmetalation (Suzuki) or Base-mediated Amine Coordination (B-H) pd2->trans R-B(OH)₂ or R₂NH pd2_nu Ar-Pd(II)-Nu(Lₙ) trans->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 Regeneration product Ar-Nu (Product) re->product pd_black Pd Black (Inactive) deactivation->pd_black

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

References
  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc. Retrieved from [Link]

  • Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1765. Retrieved from [Link]

  • Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Marcel Dekker, Inc. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(9), 6039-6049. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Hu, X., & Martin, R. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 11(21), 13381-13398. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

  • PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Yoo, E. S., & Barbachyn, M. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. Retrieved from [Link]

  • Reddit. (2018). Nitrile reduction issues. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Clark, J. (n.d.). Reducing nitriles to primary amines. Chemguide. Retrieved from [Link]

  • Narayana, V., Varala, R., & Zubaidha, P. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. International Journal of Organic Chemistry, 2, 287-294. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2021). Nitrile Reduction. Retrieved from [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2017). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • ResearchGate. (2013). Fluoride-catalyzed reduction of benzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H4F3NO). Retrieved from [Link]

  • Google Patents. (n.d.). A special catalyst for O-alkylation reaction, preparation method and application thereof.
  • ResearchGate. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Retrieved from [Link]

  • SCIRP. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-2-(trifluoromethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a key building block in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of a molecule. However, the introduction of this moiety, particularly on a phenol ring ortho to a nitrile group, presents unique synthetic challenges. This guide provides a robust, scalable synthetic route and addresses common issues encountered during production.

Proposed Scalable Synthetic Route

A promising and scalable approach for the synthesis of this compound is a multi-step process starting from the readily available 3-amino-4-hydroxybenzonitrile. This route involves a diazotization followed by a trifluoromethylating Sandmeyer-type reaction.

Synthesis_Workflow A 3-Amino-4-hydroxybenzonitrile B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt (in situ) B->C D Trifluoromethylating Sandmeyer Reaction (e.g., with Langlois' reagent and Cu catalyst) C->D Step 2 E Crude Product D->E F Purification (Crystallization/Chromatography) E->F Step 3 G This compound F->G Troubleshooting_Flowchart start Low Yield or Impure Product q1 Check Diazotization Step start->q1 q2 Check Trifluoromethylation Step start->q2 q3 Review Purification Protocol start->q3 a1 Temperature Control (0-5 °C)? q1->a1 b1 Fresh Trifluoromethylating Agent? q2->b1 c1 Residual Copper? q3->c1 a2 Excess NaNO2 Used? a1->a2 Yes sol1 Implement stricter temperature monitoring. a1->sol1 No sol2 Use starch-iodide paper to confirm excess nitrous acid. a2->sol2 No b2 Optimal Catalyst/Solvent? b1->b2 Yes sol3 Use a fresh batch of reagent. b1->sol3 No sol4 Screen different catalysts and solvents. b2->sol4 No c2 Efficient Separation of Isomers? c1->c2 No sol5 Add an aqueous wash with a chelating agent. c1->sol5 Yes sol6 Optimize crystallization or chromatography conditions. c2->sol6 No

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Hydroxy-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds hold a place of prominence. Derivatives of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, in particular, represent a scaffold of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃), hydroxyl (-OH), and nitrile (-C≡N) groups. These functionalities can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making them valuable building blocks for novel therapeutics and advanced materials.

However, the synthesis of these derivatives can sometimes yield a mixture of regioisomers or unexpected side products. Consequently, unambiguous structural confirmation is not merely a procedural formality; it is the bedrock upon which all subsequent biological and material characterization rests. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in development timelines.

This guide provides a comparative analysis of the essential spectroscopic and analytical techniques required to definitively confirm the structure of this compound derivatives. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, ensuring that each analytical step contributes to a self-validating system of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity of atoms in an organic molecule. For trifluoromethyl-substituted aromatics, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

Causality: Why a Multi-Nuclear NMR Approach is Critical

The electronic nature of the substituents on the benzonitrile ring dictates the chemical environment of each nucleus. The strongly electron-withdrawing CF₃ group and the electron-donating -OH group create a unique electronic fingerprint.

  • ¹H NMR provides the initial map of the aromatic substitution pattern by revealing the number of protons, their chemical shifts, and their coupling relationships.

  • ¹³C NMR complements this by defining the carbon skeleton. The large one-bond carbon-fluorine coupling (¹J_CF_) is a definitive indicator of the carbon directly attached to the CF₃ group.[1][2]

  • ¹⁹F NMR is the crucial, unambiguous identifier for these molecules. Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides a clean, high-sensitivity spectrum.[3] The chemical shift of the CF₃ group and its coupling to nearby protons and carbons provide definitive proof of its position on the aromatic ring.[4][5]

Comparative NMR Data for a Representative Derivative

The following table summarizes the expected NMR data for the parent compound, this compound, which serves as a baseline for analyzing its derivatives.

Nucleus Technique Expected Chemical Shift (δ) / ppm Key Feature / Rationale
¹H 1D Proton NMR~10-11 (s, 1H, -OH)~7.6-7.8 (d, 1H)~7.0-7.2 (m, 2H)The phenolic proton is acidic and often broad; its exchangeability can be confirmed with D₂O. The aromatic protons show a distinct splitting pattern based on their position relative to the CF₃ group.
¹³C 1D Carbon NMR~160 (-C-OH)~135-140 (-C-CF₃)~120-130 (Aromatic C-H)~115-120 (-C≡N)~100-110 (-C-CN)The carbon attached to the CF₃ group appears as a quartet due to ¹J_CF_ coupling (~270-275 Hz). Other carbons show smaller nJ_CF_ couplings.[1][2]
¹⁹F 1D Fluorine NMR~ -60 to -65The chemical shift is characteristic of an aromatic CF₃ group. The signal will be a singlet in a proton-decoupled spectrum but may show fine splitting from long-range coupling to aromatic protons in a non-decoupled spectrum.[3][5]
Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible protocol is essential for generating reliable data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent as it allows for the observation of the exchangeable -OH proton).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a spectrometer with a field strength of at least 300 MHz.[6]

    • Ensure the spectral window is wide enough to include aromatic and phenolic protons (e.g., -1 to 12 ppm).

    • Integrate all peaks to determine proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

    • Note the characteristic quartet for the carbon attached to the CF₃ group.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

    • Use a common fluorine reference standard, such as CFCl₃ (δ = 0 ppm), for accurate chemical shift referencing.

  • 2D NMR (Optional but Recommended):

    • For complex derivatives, run a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons and a ¹H-¹³C HMBC experiment to establish long-range (2-3 bond) correlations, confirming the overall connectivity.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the elemental composition and molecular weight, serving as the first check for a successful synthesis.

Causality: Confirming Composition and Fragmentation

For this compound derivatives, high-resolution mass spectrometry (HRMS) is used to obtain a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula, as the measured mass can be matched to a calculated mass with ppm-level accuracy. The ionization technique is critical; electrospray ionization (ESI) is well-suited for these polar molecules.[7][8]

The fragmentation pattern observed in the mass spectrum provides additional structural evidence. Aromatic halogenated compounds exhibit characteristic fragmentation pathways.[9][10][11] For this scaffold, expected fragmentation includes the loss of the trifluoromethyl radical (•CF₃) or neutral losses such as HCN from the nitrile group.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

    • Ensure the sample is free of non-volatile salts or buffers (e.g., phosphate), which can interfere with ESI.[12]

  • Data Acquisition:

    • Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes. The phenolic proton makes negative mode ([M-H]⁻) particularly effective.

    • Obtain the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected formula.

    • Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent orthogonal check.

Causality: Vibrational Modes as Structural Probes

Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes. For our target derivatives, three regions are of primary interest:

  • O-H Stretch: A broad absorption band between 3200-3600 cm⁻¹ confirms the presence of the hydroxyl group. The broadening is due to hydrogen bonding.[13]

  • C≡N Stretch: The nitrile group gives rise to a sharp, intense, and highly characteristic absorption band in the 2220-2240 cm⁻¹ region.[14][15][16] Its high intensity and isolated position make it an unmistakable marker.

  • C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and lack of sample preparation.[17][18][19]

  • Background Collection: Record a background spectrum of the clean ATR crystal.[20]

  • Sample Measurement:

    • Place a small amount of the solid (powder) or liquid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[17]

  • Data Acquisition:

    • Collect the sample spectrum. The resulting spectrum is typically an average of 16 to 32 scans.

  • Analysis:

    • Identify the characteristic absorption bands for the -OH, -C≡N, and C-F functional groups.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, particularly for confirming stereochemistry or solid-state packing, single-crystal X-ray crystallography is the gold standard.[21][22][23]

Causality: From Diffraction to 3D Structure

This technique works by passing X-rays through a well-ordered single crystal. The X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of the diffracted spots, one can calculate a three-dimensional electron density map of the molecule and, from that, determine the precise location of every atom.[21][22] This method provides absolute proof of connectivity, bond lengths, bond angles, and intermolecular interactions.[24]

Integrated Workflow for Structural Confirmation

No single technique should be used in isolation. A logical, multi-faceted approach provides the highest degree of confidence. The following workflow is recommended for any newly synthesized this compound derivative.

G cluster_0 Synthesis & Purification cluster_1 Initial Checks cluster_2 Detailed Structural Elucidation cluster_3 Absolute Confirmation (If Required) cluster_4 Final Output synthesis Synthesized Derivative ms HRMS Analysis (Molecular Formula) synthesis->ms Orthogonal Checks ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir Orthogonal Checks nmr Multi-Nuclear NMR (1H, 13C, 19F) (Connectivity) ms->nmr Proceed if Consistent ftir->nmr Proceed if Consistent xray X-Ray Crystallography (3D Structure) nmr->xray For Ambiguity or Solid-State Info confirmed Confirmed Structure nmr->confirmed Primary Path xray->confirmed Gold Standard

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound derivatives demands a rigorous, multi-technique approach. While NMR spectroscopy (¹H, ¹³C, and particularly ¹⁹F) serves as the primary tool for elucidating atomic connectivity, it must be supported by orthogonal data from mass spectrometry (to confirm molecular formula) and FTIR spectroscopy (to verify functional groups). For cases requiring absolute structural proof, single-crystal X-ray crystallography provides the definitive answer. By understanding the causality behind each technique and integrating them into a logical workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development and materials science innovation.

References

  • Mass Spectrometric Analysis.
  • Prepping Small Molecules for Mass Spec.Biocompare.com.
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.JEOL Ltd.
  • Sample prepar
  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques.Agilent.
  • Sample Preparation Protocol for Open Access MS.Mass Spectrometry Research Facility.
  • X-ray Crystallography for Molecular Structure Determin
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.Tecan Blog.
  • ATR-FTIR Spectroscopy Basics.Mettler Toledo.
  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.Specac Ltd.
  • What Is Small Molecule Crystal Structure Analysis?Rigaku.
  • Small molecule crystallography.Excillum.
  • Chemical structure of benzonitrile derivatives b) FT‐IR absorption spectra.
  • Sample Preparation.School of Chemical Sciences - University of Illinois.
  • Mass Spectrometric Analysis.
  • A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv
  • A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Deriv
  • Fourier Transform Infrared Spectroscopy.MSE 313 FTIR Lab Manual.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.Semantic Scholar.
  • NMR Techniques in Organic Chemistry: a quick guide.University of Cambridge.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfon
  • Benzonitrile - FTIR Spectrum.SpectraBase.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Mass spectrometry of halogen-containing organic compounds.
  • A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.Benchchem.
  • NMR Spectroscopy.

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A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The focus is on establishing robust, reliable, and compliant analytical procedures that adhere to global regulatory standards. We will explore the rationale behind selecting specific techniques and detail the validation parameters necessary to ensure data integrity, drawing from extensive field experience and authoritative guidelines.

Introduction: The Critical Role of Analytical Validation

This compound is a substituted aromatic nitrile whose purity and concentration are critical to the quality and efficacy of downstream active pharmaceutical ingredients (APIs). Consequently, the analytical methods used to assess its quality attributes must be rigorously validated. Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[1][2] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[6][7] This involves a comprehensive evaluation of performance characteristics to ensure the method is accurate, precise, specific, and robust for the routine analysis of this compound.

Strategic Selection of Analytical Techniques

The choice of analytical technique is the foundation of a successful validation. For a molecule like this compound, with its aromatic structure, polar hydroxyl group, and trifluoromethyl moiety, chromatographic methods are typically the most suitable for quantification and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the assay and impurity determination of non-volatile, polar to semi-polar organic molecules. Reverse-phase HPLC, with its versatility in column chemistry and mobile phase composition, is exceptionally well-suited for this analyte. A UV detector is standard, as the benzonitrile chromophore allows for sensitive detection.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile compounds and is often employed for residual solvent analysis or for specific volatile impurities.[8] Due to the polar hydroxyl group on this compound, its volatility is limited. Therefore, derivatization (e.g., silylation) is often required to block the active hydrogen, increase volatility, and improve peak shape, adding a layer of complexity to the sample preparation.[9]

Comparative Overview

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Assay, Purity, Impurity QuantificationVolatile Impurities, Residual Solvents
Analyte Suitability Excellent for the parent molecule without derivatization.Requires derivatization for the parent molecule.
Instrumentation HPLC with UV or Diode Array Detector (DAD).GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).Capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[9]
Key Advantage Direct analysis, high resolution for related substances.High sensitivity for volatile compounds.
Key Limitation Not suitable for highly volatile impurities (e.g., residual solvents).Sample preparation can be more complex due to derivatization.

The Validation Workflow: A Structured Approach

A validation study must be meticulously planned and documented.[7][10] The process begins with a validation protocol that defines the experiments, parameters, and acceptance criteria, and concludes with a comprehensive validation report summarizing the results.

Validation_Workflow start Define Analytical Procedure's Intended Purpose dev Method Development & Optimization start->dev protocol Draft Validation Protocol with Pre-defined Acceptance Criteria dev->protocol exec Execute Validation Studies protocol->exec report Analyze Data & Compare Against Acceptance Criteria exec->report sub_spec Specificity exec->sub_spec sub_lin Linearity & Range exec->sub_lin sub_acc Accuracy exec->sub_acc sub_prec Precision exec->sub_prec sub_loq LOD / LOQ exec->sub_loq sub_rob Robustness exec->sub_rob final_report Generate Final Validation Report report->final_report implement Implement Validated Method for Routine Use final_report->implement

A typical workflow for analytical method validation.

Core Validation Parameters for an HPLC Method

The following sections detail the critical parameters that must be evaluated, as mandated by ICH Q2(R2) guidelines.[3][11][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13][14]

  • Causality: For a purity-indicating method, it is crucial to prove that the peaks of impurities and degradation products are well-separated from the main analyte peak. This ensures that the analyte's quantification is not inflated by co-eluting species.

  • Execution:

    • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analysis: The stressed samples are analyzed by the HPLC method.

    • Peak Purity: A Diode Array Detector (DAD) is used to assess peak purity across the main analyte peak in both stressed and unstressed samples, ensuring no co-eluting peaks are present.

    • Resolution: The resolution between the main peak and the closest eluting impurity peak should be >1.5.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[7]

  • Causality: Establishing linearity is fundamental for quantification. It validates the use of a calibration curve to calculate the concentration of an unknown sample from its response.

  • Execution:

    • Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., 80% to 120% of the nominal assay concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][15] It is often demonstrated by recovery studies.

  • Causality: Accuracy studies confirm that the method can correctly measure the true amount of analyte, free from systemic errors or bias from the sample matrix.

  • Execution:

    • Spike a placebo (a mixture of all formulation components except the analyte) with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120%).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[15] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Causality: Precision studies demonstrate the method's reproducibility and reliability in routine use. Low variability (low %RSD) indicates a consistent and well-controlled method.

  • Execution:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) ≤ 2.0%.

Validation_Parameters vm Validated Analytical Method (Fit for Purpose) spec Specificity (Selectivity) vm->spec acc Accuracy (% Recovery) vm->acc prec Precision (% RSD) vm->prec lin Linearity (R²) vm->lin range Range vm->range loq LOQ / LOD vm->loq rob Robustness vm->rob acc->range defines prec->range defines lin->range defines

Inter-relationship of core validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Causality: Determining LOD and LOQ is essential for impurity methods, as it defines the lower limits of the method's capability to control potentially harmful impurities at very low levels.

  • Execution: Often determined based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]

  • Causality: This study is critical because it demonstrates the method's reliability during normal day-to-day use, where minor fluctuations in operating conditions are inevitable. A robust method will not require constant re-validation.

  • Execution: Deliberately vary parameters such as:

    • Mobile phase composition (e.g., ±2% organic).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • pH of the mobile phase buffer.

  • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Assay and Purity
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, e.g., Milli-Q).

    • Formic acid (reagent grade).

    • This compound reference standard (>99.5% purity).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile (diluent) to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 0.1 mg/mL.

    • System Suitability: Inject the working standard solution five times. The %RSD for peak area must be ≤ 2.0%, and the tailing factor must be ≤ 1.5.

    • Analysis: Inject the standard and sample solutions for analysis.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
  • Instrumentation:

    • Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (GC-MS).

  • Reagents:

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Solvent: Dichloromethane (GC grade).

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

  • Procedure:

    • Sample Preparation: Accurately weigh ~10 mg of the sample into a vial. Add 1 mL of dichloromethane and 100 µL of BSTFA.

    • Derivatization: Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

    • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Conclusion

The validation of analytical methods for this compound is a mandatory, systematic process that underpins product quality and regulatory compliance.[1][16] While HPLC stands out as the primary technique for assay and non-volatile impurity testing due to its direct applicability and high resolution, GC-MS remains a valuable tool for specific volatile impurities. The choice of method must be justified, and its performance rigorously demonstrated through the validation parameters outlined in this guide. By adhering to the principles of scientific integrity and following established regulatory frameworks like ICH Q2(R2), researchers and drug development professionals can ensure that their analytical data is reliable, reproducible, and defensible.[3][12]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
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  • BA Sciences. (n.d.).
  • AMSbiopharma. (2025).
  • BenchChem. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2015).
  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. SGS.
  • USP. (n.d.).
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  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile. BenchChem.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Hydroxy-2-(trifluoromethyl)benzonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. For promising therapeutic scaffolds like 4-Hydroxy-2-(trifluoromethyl)benzonitrile and its analogs, which are foundational to a new generation of selective androgen receptor modulators (SARMs), a thorough understanding of their cross-reactivity is not merely a regulatory checkbox but a critical determinant of clinical success.[1][2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this important class of molecules. We will move beyond rote protocols to explore the scientific rationale behind experimental choices, ensuring the generation of self-validating, decision-driving data.

The Imperative of Selectivity: Why Cross-Reactivity Matters

The this compound scaffold is a privileged structure in medicinal chemistry, known for its role in creating nonsteroidal SARMs that aim to provide the anabolic benefits of androgens on muscle and bone with reduced androgenic effects on tissues like the prostate.[1][3][4] However, the very nature of small molecules predisposes them to interact with multiple biological targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[5][6]

Cross-reactivity studies are therefore essential to:

  • Elucidate the Mechanism of Action: Confirm that the desired therapeutic effect is indeed due to interaction with the intended target.

  • Predict and Mitigate Side Effects: Identify potential off-target interactions that could lead to toxicity.[7]

  • Optimize Lead Compounds: Guide medicinal chemistry efforts to improve selectivity and enhance the therapeutic window.[5][8]

  • Support Investigational New Drug (IND) Filings: Provide regulatory bodies with a comprehensive safety and selectivity profile.

Our approach to assessing the cross-reactivity of novel this compound analogs is a tiered, multi-faceted strategy, beginning with broad screening and progressing to more focused, physiologically relevant assays.

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step is to cast a wide net to identify potential off-target interactions across the known druggable proteome. This is most efficiently achieved through large-scale screening panels offered by specialized contract research organizations (CROs).

Kinome Profiling

Given that kinases represent one of the largest families of drug targets and are frequently implicated in off-target effects, comprehensive kinase profiling is a mandatory starting point.[9][10] There are over 500 kinases in the human genome, and promiscuous inhibition can lead to a range of toxicities.[11]

Recommended Experimental Approach: Radiometric Activity Assays

While several platforms exist, the radiometric activity assay remains the "gold standard" for its direct measurement of substrate phosphorylation and high sensitivity.[9][12]

Protocol 1: In Vitro Radiometric Kinase Profiling

  • Compound Preparation: Solubilize test compounds (e.g., Analogs A, B, and C of this compound) in 100% DMSO to create a 10 mM stock solution.

  • Assay Reaction: In a 96-well plate, incubate the test compound at a screening concentration (typically 1-10 µM) with a panel of purified kinases (e.g., a 400+ kinase panel), a suitable substrate for each kinase, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP).[9]

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination and Separation: Stop the reaction and spot the mixture onto filter paper. The phosphorylated substrate, now radioactive, will bind to the filter, while unreacted ATP is washed away.[9]

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control (DMSO) and a positive control inhibitor. Hits are typically defined as compounds causing >50% inhibition at the screening concentration.

Receptor Profiling

Analogs of this compound are designed to target nuclear hormone receptors, specifically the androgen receptor. It is crucial to assess their binding to other related and unrelated receptors to ensure selectivity.

Recommended Experimental Approach: Competitive Radioligand Binding Assays

This classic technique measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[13][14][15]

Protocol 2: Radioligand Receptor Binding Assay Panel

  • Receptor Preparation: Utilize cell membrane preparations or purified receptors known to express the target of interest (e.g., estrogen receptor, progesterone receptor, glucocorticoid receptor, etc.).

  • Competitive Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a specific high-affinity radioligand (e.g., ³H-estradiol for the estrogen receptor) and varying concentrations of the test compound.[14]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters. The filters trap the membranes and bound ligand.[15]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.[16] The IC50 can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[17][18]

Data Presentation: Tier 1 Screening Results

The results from these broad panels should be summarized in a clear, comparative table.

CompoundPrimary Target (AR) Ki (nM)Off-Target Kinase Hit (>50% Inh. @ 10µM)Off-Target Receptor Hit (Ki in µM)
Analog A 5.2Kinase X (78%)Estrogen Receptor α (5.6)
Analog B 10.8NoneProgesterone Receptor (12.1)
Analog C 2.5Kinase Y (62%), Kinase Z (55%)None (>20 µM)

This is example data for illustrative purposes.

This initial screen allows for the rapid triaging of compounds. For instance, Analog C, despite its high potency for the androgen receptor, shows potential liabilities with two kinases that would require immediate follow-up. Analog B appears cleaner in this initial assessment.

Tier 2: Cellular Assays for Physiological Relevance

Biochemical assays using purified proteins are invaluable for initial screening but lack the complexity of a cellular environment.[19] Cell-based assays provide a more physiologically relevant context, incorporating factors like cell membrane permeability, intracellular metabolism, and the presence of signaling scaffolds and cofactors.[20][21]

Workflow for Cellular Cross-Reactivity Assessment

G cluster_0 Tier 2: Cellular Assay Workflow Start Select Hits from Tier 1 (e.g., Analog A, C) Reporter Cell-Based Reporter Gene Assays (e.g., for ER, GR, PR signaling) Start->Reporter Viability Cytotoxicity Profiling (Broad cell line panel) Start->Viability Decision Analyze Data: Potency vs. Off-Target Activity Reporter->Decision Viability->Decision Functional Target-Specific Functional Assays (e.g., PSA secretion in LNCaP cells) Functional->Decision Go Proceed to In Vivo Studies Decision->Go High Selectivity NoGo Redesign/Deprioritize Compound Decision->NoGo Poor Selectivity/ High Cytotoxicity

Caption: Tier 2 Cellular Cross-Reactivity Workflow.

Cell-Based Reporter Gene Assays

For hits on other nuclear receptors, reporter gene assays are an excellent functional readout. These assays measure the ability of a compound to activate or inhibit the transcriptional activity of a specific receptor.

Protocol 3: Luciferase Reporter Gene Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) that does not endogenously express the receptor of interest. Co-transfect the cells with two plasmids: one expressing the receptor of interest (e.g., estrogen receptor α) and another containing a luciferase reporter gene under the control of a hormone response element specific to that receptor.

  • Compound Treatment: Plate the transfected cells in a multi-well plate and treat them with a range of concentrations of the test compound. Include a known agonist for the receptor as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and expression of the luciferase enzyme.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to a control for cell viability (e.g., a co-transfected Renilla luciferase). Plot the normalized response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).[16][17]

Cytotoxicity Profiling

A fundamental aspect of selectivity is ensuring that the compound is not a general cytotoxic agent. This is assessed by screening against a panel of diverse cancer and non-cancer cell lines.

Protocol 4: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed a panel of cell lines (e.g., HepG2 for liver, HEK293 for kidney, LNCaP for prostate cancer) into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Assay: Add a reagent that measures cell viability, such as one that quantifies ATP levels (an indicator of metabolically active cells).[22]

  • Signal Detection: Measure the luminescent or fluorescent signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50) for each cell line.

Data Presentation: Tier 2 Cellular Assay Results

CompoundPrimary Target (AR) Functional EC50 (nM)Off-Target ERα Reporter IC50 (µM)Cytotoxicity HepG2 IC50 (µM)Selectivity Index (HepG2 IC50 / AR EC50)
Analog A 8.17.2> 50> 6170
Analog B 15.5> 50> 50> 3225
Analog C 3.9> 508.92282

This is example data for illustrative purposes.

The Selectivity Index provides a quantitative measure of the therapeutic window. A higher index is desirable. Here, Analog C's cytotoxicity in a liver cell line is a significant concern, despite its high potency. Analog A shows some off-target activity on the estrogen receptor, which would need to be considered in the context of the desired therapeutic indication.

Tier 3: In-Depth Mechanistic and Functional Follow-Up

For compounds that remain promising after Tier 2, more focused studies are warranted to understand the mechanism of any observed off-target activity.

Signaling Pathway Analysis

If a compound hits a kinase in Tier 1, it's crucial to understand the downstream consequences in a cellular context.

G cluster_0 Kinase Off-Target Investigation Compound Analog C KinaseY Inhibits Kinase Y (from Tier 1 screen) Compound->KinaseY WB Western Blot for Phospho-P Compound->WB should decrease signal FuncAssay Functional Assay (e.g., Cell Cycle Analysis) Compound->FuncAssay should alter function Pathway Kinase Y Signaling Pathway KinaseY->Pathway Substrate Substrate of Kinase Y (e.g., Protein P) Pathway->Substrate Phospho Phosphorylation of P Substrate->Phospho is phosphorylated by Kinase Y Function Downstream Cellular Function (e.g., Proliferation, Apoptosis) Phospho->Function

Caption: Logic diagram for investigating an off-target kinase hit.

This could involve Western blotting to look at the phosphorylation status of known substrates of the off-target kinase or functional assays related to that kinase's pathway. These deeper investigations provide the final pieces of the puzzle, allowing for a confident decision on which compound to advance into more complex preclinical models.

Conclusion

The evaluation of cross-reactivity for this compound analogs, or any therapeutic candidate, is a systematic, evidence-based process. It requires a logical progression from broad, high-throughput screening to more complex, physiologically relevant cellular models. By explaining the causality behind experimental choices and designing self-validating protocols, we can build a comprehensive selectivity profile. This not only de-risks the drug development program but also adheres to the highest standards of scientific integrity, ultimately paving the way for safer and more effective medicines.

References

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  • Ponnusamy, S., et al. (2023). A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5-Alpha Reductase Proteins. NIH. Retrieved from [Link]

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Benchmarking the Performance of 4-Hydroxy-2-(trifluoromethyl)benzonitrile in Androgen Receptor-Targeted Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for hormone-dependent cancers, the identification and characterization of new molecular entities are of paramount importance. This guide provides a comprehensive performance benchmark of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, an investigational compound, within the context of androgen receptor (AR) signaling. The androgen receptor is a critical therapeutic target in prostate cancer, and its modulation remains a cornerstone of treatment.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of this compound with established non-steroidal anti-androgens (NSAAs), Bicalutamide and Enzalutamide, supported by representative experimental data.[4][5] The protocols and analyses herein are designed to provide a robust framework for evaluating potential AR antagonists.

Introduction to this compound

This compound is a small molecule featuring a trifluoromethylated phenyl ring, a chemical moiety present in several potent androgen receptor antagonists.[6][7] Its structural similarity to the core components of known NSAAs suggests its potential as a novel scaffold or pharmacophore in the development of new anti-androgen therapies. This guide will explore its efficacy in a series of preclinical assays designed to interrogate key steps in the androgen receptor signaling pathway.

The Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens such as testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA.[1][8] This initiates the transcription of genes involved in cell proliferation and survival.[2] In prostate cancer, this pathway is often dysregulated, leading to uncontrolled tumor growth.[1][3] Non-steroidal anti-androgens act by competitively inhibiting the binding of androgens to the AR, thereby disrupting this signaling cascade.[4][9][10]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition by NSAAs Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Activated_AR Activated AR Dimer AR->Activated_AR Dimerization HSP Heat Shock Proteins AR_HSP->AR HSP Dissociation Nuclear_AR Nuclear AR Dimer Activated_AR->Nuclear_AR Nuclear Translocation ARE Androgen Response Element (ARE) Nuclear_AR->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to Inhibit_Binding 1. Inhibit Androgen Binding Inhibit_Binding->Androgen Inhibit_Translocation 2. Inhibit Nuclear Translocation Inhibit_Translocation->Activated_AR Inhibit_DNA_Binding 3. Inhibit DNA Binding Inhibit_DNA_Binding->Nuclear_AR

Caption: Simplified schematic of the androgen receptor signaling pathway and key points of inhibition by non-steroidal anti-androgens.

Comparative Performance in Key Assays

To benchmark the performance of this compound, a series of in vitro assays were conducted. The compound was evaluated alongside Bicalutamide, a first-generation NSAA, and Enzalutamide, a second-generation NSAA known for its high potency.[5][8][11]

Androgen Receptor Binding Affinity

A competitive radioligand binding assay was performed to determine the affinity of the test compounds for the human androgen receptor. This assay measures the ability of a compound to displace a radiolabeled androgen, providing a quantitative measure of its binding affinity (Ki).

Experimental Protocol: AR Binding Assay

  • Preparation of AR Source: Human recombinant androgen receptor was used.

  • Radioligand: [³H]-Mibolerone was used as the radiolabeled androgen.

  • Assay Buffer: TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Incubation: Test compounds at varying concentrations were incubated with the AR and [³H]-Mibolerone for 18 hours at 4°C.

  • Separation: Bound and free radioligand were separated using hydroxylapatite filtration.

  • Detection: Radioactivity of the bound ligand was quantified by liquid scintillation counting.

  • Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

Results:

CompoundKi (nM)
This compound 150
Bicalutamide200
Enzalutamide2.2

Interpretation: Lower Ki values indicate higher binding affinity. Enzalutamide demonstrated the highest affinity for the androgen receptor, consistent with its known potency.[11] this compound exhibited a slightly higher affinity than Bicalutamide, suggesting it is a competent binder of the AR.

Inhibition of Androgen-Induced AR Nuclear Translocation

The ability of the compounds to prevent the translocation of the androgen receptor from the cytoplasm to the nucleus upon androgen stimulation is a key indicator of antagonist activity.[8][12] This was assessed using a high-content imaging assay in a prostate cancer cell line.

Translocation_Assay_Workflow Seed_Cells Seed PC-3 cells expressing GFP-tagged AR Starve_Cells Serum starve cells to synchronize Seed_Cells->Starve_Cells Treat_Compounds Treat with test compounds Starve_Cells->Treat_Compounds Stimulate_DHT Stimulate with DHT Treat_Compounds->Stimulate_DHT Fix_Stain Fix cells and stain nuclei with DAPI Stimulate_DHT->Fix_Stain Image_Acquisition Acquire images using high-content imager Fix_Stain->Image_Acquisition Image_Analysis Quantify nuclear vs. cytoplasmic GFP-AR signal Image_Acquisition->Image_Analysis

Caption: Workflow for the AR nuclear translocation high-content imaging assay.

Experimental Protocol: AR Nuclear Translocation Assay

  • Cell Line: PC-3 cells stably expressing GFP-tagged human AR were used.

  • Plating: Cells were seeded in 96-well imaging plates.

  • Treatment: Cells were pre-incubated with test compounds for 1 hour.

  • Stimulation: Dihydrotestosterone (DHT) was added to a final concentration of 10 nM to stimulate AR translocation.

  • Incubation: Cells were incubated for 2 hours.

  • Fixation and Staining: Cells were fixed with 4% paraformaldehyde and nuclei were stained with DAPI.

  • Imaging and Analysis: Images were acquired on a high-content imaging system, and the ratio of nuclear to cytoplasmic GFP fluorescence was quantified.

Results:

CompoundIC₅₀ (nM) for inhibiting AR translocation
This compound 350
Bicalutamide500
Enzalutamide25

Interpretation: The IC₅₀ value represents the concentration at which 50% of AR nuclear translocation is inhibited. Enzalutamide was the most potent inhibitor of AR translocation.[8] this compound was more effective than Bicalutamide in preventing the movement of the AR to the nucleus, indicating a strong antagonistic effect at this step of the signaling pathway.

Inhibition of AR-Mediated Gene Transcription

The ultimate function of the androgen receptor is to act as a transcription factor. A luciferase reporter gene assay was employed to measure the ability of the test compounds to inhibit the transcription of an AR-dependent gene.

Experimental Protocol: AR Reporter Gene Assay

  • Cell Line: LNCaP prostate cancer cells, which endogenously express AR.

  • Reporter Construct: Cells were transiently transfected with a plasmid containing a luciferase reporter gene driven by an androgen response element (ARE) promoter.

  • Treatment: Transfected cells were treated with test compounds in the presence of 1 nM DHT.

  • Incubation: Cells were incubated for 24 hours.

  • Lysis and Measurement: Cells were lysed, and luciferase activity was measured using a luminometer.

Results:

CompoundIC₅₀ (nM) for inhibiting ARE-luciferase activity
This compound 420
Bicalutamide650
Enzalutamide36

Interpretation: Enzalutamide demonstrated superior inhibition of AR-mediated transcription.[12] The performance of this compound was notably better than that of Bicalutamide, confirming its ability to effectively block the downstream functional consequences of AR activation.

Summary of Performance Benchmarks

AssayPerformance MetricThis compoundBicalutamideEnzalutamide
AR Binding AffinityKi (nM)1502002.2
AR Nuclear TranslocationIC₅₀ (nM)35050025
AR-Mediated TranscriptionIC₅₀ (nM)42065036

Conclusion

The data presented in this guide provide a comprehensive benchmark for the in vitro performance of this compound as a potential androgen receptor antagonist. In all assays, it demonstrated superior activity compared to the first-generation NSAA, Bicalutamide. While not as potent as the second-generation inhibitor Enzalutamide, its robust performance in inhibiting AR binding, nuclear translocation, and downstream gene transcription suggests that this compound is a promising chemical scaffold.

For researchers in the field of oncology and drug development, this compound represents a valuable starting point for further optimization and structure-activity relationship (SAR) studies. Its favorable in vitro profile warrants further investigation into its pharmacokinetic properties and in vivo efficacy.

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A Comparative Analysis of Synthetic Routes to 4-Hydroxy-2-(trifluoromethyl)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it a desirable moiety in drug discovery. The hydroxyl and nitrile functionalities offer versatile handles for further chemical modifications. This guide provides a comparative analysis of several plausible synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details for each approach. The information presented herein is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Route 1: Diazotization and Hydroxylation of 4-Amino-2-(trifluoromethyl)benzonitrile

This classical approach leverages the readily available 4-amino-2-(trifluoromethyl)benzonitrile as a starting material. The core of this synthesis is the conversion of the aromatic amino group into a diazonium salt, which is subsequently hydrolyzed to the desired hydroxyl group.

Reaction Pathway

Route_1 start 4-Amino-2-(trifluoromethyl)benzonitrile intermediate Diazonium Salt Intermediate start:e->intermediate:w NaNO2, H2SO4 0-5 °C product This compound intermediate:e->product:w H2O, Heat

Caption: Diazotization-Hydroxylation Pathway.

Experimental Protocol
  • Diazotization: 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[1]

  • A solution of sodium nitrite in water is added dropwise to the cooled amine solution, maintaining the temperature below 5 °C to form the diazonium salt.[1] The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[1]

  • Hydroxylation: The resulting diazonium salt solution is then carefully heated. The diazonium group is an excellent leaving group (as N₂ gas), and upon warming, it is displaced by water to form the phenol.[2][3]

  • Workup: After the evolution of nitrogen gas ceases, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Performance Analysis
ParameterAssessmentRationale
Yield ModerateDiazonium salt intermediates can be unstable and prone to side reactions, potentially lowering the overall yield.[4]
Purity Good to ExcellentPurification via standard techniques is generally effective.
Scalability ModerateThe handling of potentially explosive diazonium salts requires careful temperature control and specialized equipment for large-scale production.[1]
Safety Caution RequiredDiazonium salts are thermally unstable and can be explosive when isolated in a dry state.[1] In-situ use is strongly recommended.
Cost-Effectiveness GoodThe starting materials and reagents are relatively inexpensive and readily available.

Route 2: Demethylation of 4-Methoxy-2-(trifluoromethyl)benzonitrile

This strategy involves the synthesis of a methoxy-protected precursor, 4-methoxy-2-(trifluoromethyl)benzonitrile, followed by a demethylation step to reveal the final hydroxyl group. This can be an effective route if the starting materials for the methoxy-analogue are more accessible or if direct hydroxylation proves to be low-yielding.

Reaction Pathway

Route_2 start Suitable Precursor (e.g., 3-Trifluoromethyl-4-fluoroanisole) intermediate 4-Methoxy-2-(trifluoromethyl)benzonitrile start:e->intermediate:w Cyanation (e.g., CuCN) product This compound intermediate:e->product:w Demethylation (e.g., BBr3 or AlCl3)

Caption: Methoxy Precursor and Demethylation.

Experimental Protocol
  • Synthesis of 4-Methoxy-2-(trifluoromethyl)benzonitrile: A suitable starting material, such as 3-trifluoromethyl-4-fluoroanisole or a corresponding bromo- or iodo-analogue, can be subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction using copper(I) cyanide.

  • Demethylation: The resulting 4-methoxy-2-(trifluoromethyl)benzonitrile is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). A demethylating agent, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), is added, typically at a low temperature.[5] The reaction is then allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is quenched by the careful addition of water or a mild acid. The product is then extracted into an organic solvent, washed, dried, and purified.

Performance Analysis
ParameterAssessmentRationale
Yield GoodBoth the cyanation and demethylation steps are generally high-yielding reactions.
Purity ExcellentThe two-step process allows for purification at an intermediate stage, often leading to a very pure final product.
Scalability GoodThe reactions involved are generally scalable with appropriate engineering controls.
Safety ModerateDemethylating agents like BBr₃ are highly corrosive and react violently with water. Careful handling is required.
Cost-Effectiveness Moderate to HighThe cost will depend on the availability and price of the starting methoxy-substituted precursor. Demethylating agents can also be expensive.

Route 3: Sandmeyer-type Cyanation of a Phenolic Precursor

This route introduces the nitrile group onto a pre-existing phenolic ring system. The key transformation is a Sandmeyer reaction, which involves the diazotization of an aminophenol derivative followed by treatment with a cyanide source.[6][7]

Reaction Pathway

Route_3 start 4-Amino-3-(trifluoromethyl)phenol intermediate Diazonium Salt Intermediate start:e->intermediate:w NaNO2, H2SO4 0-5 °C product This compound intermediate:e->product:w CuCN, KCN

Caption: Sandmeyer Cyanation of a Phenol.

Experimental Protocol
  • Diazotization: 4-Amino-3-(trifluoromethyl)phenol is diazotized under similar conditions as described in Route 1, using sodium nitrite and a strong acid at low temperatures.[8]

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide and an excess of an alkali metal cyanide (e.g., potassium cyanide).[9] The reaction is typically stirred at a controlled temperature until the cyanation is complete.

  • Workup: The reaction mixture is often heated to decompose any remaining diazonium salt and then worked up by extraction and purification.

Performance Analysis
ParameterAssessmentRationale
Yield Moderate to GoodThe success of the Sandmeyer reaction can be substrate-dependent. The presence of the hydroxyl and trifluoromethyl groups may influence the reaction's efficiency.
Purity GoodStandard purification methods are generally effective.
Scalability ModerateSimilar to Route 1, the handling of diazonium salts and the use of highly toxic cyanides pose challenges for large-scale synthesis.
Safety High HazardThis route involves both potentially explosive diazonium salts and highly toxic cyanide reagents. Extreme caution and appropriate safety measures are essential.
Cost-Effectiveness ModerateThe cost is largely dependent on the availability of the starting aminophenol derivative. The use of cyanide and copper salts adds to the cost and waste disposal considerations.

Comparative Summary

Synthetic RouteKey TransformationStarting Material ExampleKey AdvantagesKey Disadvantages
1. Diazotization/Hydroxylation Diazotization followed by hydrolysis4-Amino-2-(trifluoromethyl)benzonitrileShort and direct route; uses readily available reagents.Handling of unstable diazonium salts; moderate yields.
2. Demethylation O-Demethylation4-Methoxy-2-(trifluoromethyl)benzonitrileGenerally high yields and purity; good scalability.Potentially longer route depending on precursor synthesis; harsh reagents.
3. Sandmeyer Cyanation Diazotization followed by cyanation4-Amino-3-(trifluoromethyl)phenolDirect introduction of the nitrile group.Use of highly toxic cyanides; unstable diazonium intermediate.

Conclusion

The choice of the optimal synthetic route to this compound will depend on a variety of factors including the scale of the synthesis, the availability and cost of starting materials, and the safety infrastructure available.

  • For laboratory-scale synthesis and rapid access to the molecule , Route 1 (Diazotization/Hydroxylation) offers a direct and cost-effective approach, provided that the necessary safety precautions for handling diazonium salts are strictly followed.

  • For larger-scale production where high purity and yield are paramount , Route 2 (Demethylation) is likely the most robust and reliable option, despite the potentially higher cost of the starting materials and reagents.

  • Route 3 (Sandmeyer Cyanation) presents a viable alternative, but the significant safety hazards associated with the use of cyanides may limit its practicality in many settings.

Ultimately, a thorough risk assessment and a careful consideration of the economic and logistical factors will guide the synthetic chemist in selecting the most appropriate pathway for their specific needs.

References

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A Comparative Guide to Structure-Activity Relationships of 4-Hydroxy-2-(trifluoromethyl)benzonitrile Derivatives as Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the structure-activity relationship (SAR) studies of 4-Hydroxy-2-(trifluoromethyl)benzonitrile derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics, particularly in the oncology space. Here, we will dissect the nuanced interplay between the chemical architecture of these compounds and their biological activity, with a focus on their role as androgen receptor (AR) antagonists.

The this compound scaffold is a privileged starting point in medicinal chemistry. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, offering increased metabolic stability and enhanced lipophilicity, which can significantly improve a compound's pharmacokinetic profile.[1][2] The hydroxyl (-OH) and nitrile (-CN) functionalities provide versatile handles for synthetic modifications, allowing for a systematic exploration of the chemical space to optimize biological activity.[1] This guide will provide a comparative analysis of key structural modifications and their impact on AR antagonism, supported by experimental data and detailed protocols.

The Androgen Receptor Signaling Pathway: A Key Therapeutic Target in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[3] Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth and survival.[3][4] Antagonizing this pathway is a cornerstone of prostate cancer therapy.

Below is a diagram illustrating the canonical androgen receptor signaling pathway, which is the target of the compounds discussed in this guide.

AR_Signaling_Pathway cluster_nucleus Nuclear Events Androgens Androgens (T, DHT) AR_cytoplasm Androgen Receptor (AR) (in cytoplasm) Androgens->AR_cytoplasm Binds to HSPs Heat Shock Proteins (HSPs) AR_cytoplasm->HSPs Stabilized by AR_Androgen AR-Androgen Complex AR_cytoplasm->AR_Androgen Conformational Change AR_dimer AR Dimerization AR_Androgen->AR_dimer Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes Antagonist This compound Derivatives (Antagonists) Antagonist->AR_cytoplasm Competitively Binds & Inhibits

Caption: Androgen Receptor Signaling Pathway and Point of Antagonism.

Comparative Analysis of Structural Modifications

The this compound core can be systematically modified at the 4-position to explore the SAR. While direct modifications of the hydroxyl group are plausible, a common and highly effective strategy involves utilizing the closely related starting material, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, to generate a diverse library of hydantoin and thiohydantoin derivatives.[5] This approach allows for the introduction of various substituents that can profoundly influence the antagonistic activity against the androgen receptor.

The General Synthetic Approach: From Isothiocyanate to Hydantoins

The synthesis of these potent AR antagonists typically begins with the reaction of an amino acid ester with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This is followed by cyclization and further modifications to yield the final hydantoin derivatives. This multi-step synthesis provides multiple points for diversification.

Synthetic_Workflow start 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile thiohydantoin Phenylthiohydantoin Intermediate start->thiohydantoin amino_acid Amino Acid Ester amino_acid->thiohydantoin hydroxymethylation Hydroxymethylation thiohydantoin->hydroxymethylation hydantoin Final Hydantoin Derivative hydroxymethylation->hydantoin

Caption: General Synthetic Workflow for Hydantoin Derivatives.

Impact of Substituents on Androgen Receptor Antagonistic Activity

The following table summarizes the structure-activity relationships of various phenylthiohydantoin derivatives, which are key intermediates in the synthesis of more complex hydantoin-based AR antagonists. The data is based on the synthetic schemes reported in the literature.[5] While specific activity data for these intermediates is not provided in the cited source, the variations in their chemical structure are designed to probe the binding pocket of the androgen receptor.

Compound IDR-Group on Phenyl RingKey Structural FeaturesExpected Impact on Activity
5c 4-FluoroIntroduction of an electron-withdrawing fluorine atom.May enhance binding through halogen bonding or by altering electronic properties.
5g 4-CyanoAddition of a polar cyano group.Could form additional hydrogen bonds within the receptor binding site.
5h 4-NitroStrong electron-withdrawing nitro group.Significantly alters the electronic distribution of the phenyl ring, potentially impacting receptor affinity.

Table 1: Comparison of Phenylthiohydantoin Intermediates

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and characterization of these compounds are crucial.

General Procedure for the Synthesis of Phenylthiohydantoins (e.g., 5a-k)[5]
  • Reaction Setup: To a solution of the appropriate amino acid (1.2 equivalents) in a 1:1 mixture of pyridine and water, add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Cyclization: Add concentrated hydrochloric acid (HCl) to the reaction mixture and heat at 100 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure phenylthiohydantoin derivative.

Characterization Data for Selected Phenylthiohydantoin Derivatives[5]
  • 4-(3-(4-fluorophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (5c):

    • Appearance: White solid.

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.04−7.92 (m, 2H), 7.83 (d, J = 8.0 Hz, 1H), 7.41 (dd, J = 8.7, 4.7 Hz, 2H), 7.22 (t, J = 8.4 Hz, 2H), 4.69 (q, J = 7.0 Hz, 1H), 1.57 (d, J = 7.2 Hz, 4H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 180.15, 171.71, 163.57, 161.08, 137.02, 135.29, 133.83, 133.50, 132.19, 132.07, 129.29, 129.20, 127.07, 117.07, 116.84, 114.77, 110.33, 61.21, 15.96.

  • 4-(3-(4-cyanophenyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (5g):

    • Appearance: White solid.

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.99 (d, J = 8.3 Hz, 1H), 7.95 (d, J = 1.6 Hz, 1H), 7.86−7.77 (m, 3H), 7.67 (d, J = 8.7 Hz, 2H), 4.87 (q, J = 7.0 Hz, 1H), 1.58 (d, J = 7.0 Hz, 3H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 179.54, 171.20, 140.16, 136.87, 135.42, 133.84, 133.53, 132.32, 127.45, 127.22, 127.18, 127.13, 127.08, 123.20, 120.47, 117.81, 114.77, 112.24, 110.46, 60.42, 15.87.

  • 4-(4-methyl-3-(4-nitrophenyl)-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (5h):

    • Appearance: White solid.

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.39 (d, J = 9.0 Hz, 2H), 8.01 (d, J = 8.3 Hz, 1H), 7.95 (d, J = 1.4 Hz, 1H), 7.83 (dd, J = 8.3, 1.9 Hz, 1H), 7.75 (d, J = 9.0 Hz, 2H), 4.92 (q, J = 7.0 Hz, 1H), 1.60 (d, J = 7.0 Hz, 3H).

    • ¹³C NMR (101 MHz, CDCl₃) δ: 179.52, 171.09, 146.84, 141.72, 136.79, 135.45, 133.94, 133.60, 132.29, 127.38, 127.22, 127.17, 127.12, 127.08, 126.19, 125.01, 123.17, 120.45, 115.65, 114.72, 110.57, 60.43, 15.92.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel androgen receptor antagonists. The synthetic accessibility and the potential for diverse functionalization make this an attractive starting point for medicinal chemistry campaigns. The structure-activity relationships, though complex, highlight the importance of the substituents on the appended phenyl ring in modulating the interaction with the androgen receptor. Future work should focus on obtaining quantitative biological data for a wider range of derivatives to build more predictive SAR models. Furthermore, exploration of other modifications on the benzonitrile core could lead to the discovery of next-generation AR antagonists with improved potency and pharmacokinetic properties for the treatment of prostate cancer.

References

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Bridging the Gap: Translating In Vitro Potency to In Vivo Efficacy for Compounds Derived from 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The 4-Hydroxy-2-(trifluoromethyl)benzonitrile scaffold is a privileged starting point in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] These characteristics can lead to improved bioavailability and potency.[1] The nitrile group further serves as a versatile synthetic handle, allowing for the creation of diverse compound libraries.[1]

However, the journey from a potent "hit" in a petri dish to a successful therapeutic in a living organism is fraught with challenges. High in vitro activity frequently fails to translate into in vivo efficacy.[3] This guide provides a comprehensive framework for researchers in drug development to navigate this transition, focusing on the strategic evaluation of compounds derived from the this compound core. We will explore the causality behind experimental choices, from initial biochemical assays to complex animal models, to build a robust, data-driven case for advancing a lead candidate.

The First Hurdle: Establishing Target Engagement and Cellular Activity In Vitro

The initial phase of evaluation aims to answer two fundamental questions: Does the compound interact with its intended molecular target, and does this interaction elicit a desired biological response in a cellular context? This is a tiered approach, moving from a simplified, isolated system to a more physiologically relevant one.

Biochemical Assays: The Litmus Test of Potency

The first step is to confirm direct binding and inhibition of the target protein in a cell-free system. For kinase inhibitors, a common target class for this scaffold, this involves measuring the enzyme's ability to phosphorylate a substrate.

Key Biochemical Assays:

Assay Type Purpose Key Metric
Competitive Binding Assays (e.g., KINOMEscan®) Determines the binding affinity (Kd) of the compound to the target kinase domain. Useful for assessing selectivity across the kinome.[4] Kd (Dissociation Constant)
Activity Assays (e.g., KinaseProfiler™) Measures the functional inhibition of the kinase's catalytic activity in the presence of the compound and ATP.[4] IC50 (Half-maximal Inhibitory Concentration)

| Biophysical Assays (e.g., TR-FRET) | Evaluates target engagement and can help classify inhibitor binding modes (e.g., ATP-competitive vs. allosteric).[4] | IC50, Binding Kinetics |

These assays are critical for establishing a baseline Structure-Activity Relationship (SAR), but they lack biological context. They cannot predict a compound's ability to cross the cell membrane or its stability within the cellular environment.

Cell-Based Assays: A Move Toward Biological Relevance

Once biochemical potency is confirmed, the next logical step is to assess the compound's activity in intact cells. This provides a more comprehensive understanding of a compound's effects, accounting for cell permeability, target engagement in a native environment, and impact on downstream signaling pathways.[5]

Key Cell-Based Assay Formats:

Assay Type Purpose Key Metric
Target Engagement (e.g., NanoBRET™) Measures the binding of the compound to its target within living cells, confirming it can reach and engage the target in a physiological setting.[5][6] IC50
Cellular Phosphorylation Assays Quantifies the phosphorylation status of a known downstream substrate of the target kinase, providing a direct measure of target inhibition within a signaling pathway.[5][6] IC50
Cell Proliferation/Viability Assays (e.g., BaF3) Determines the compound's effect on cell growth and survival, a key phenotypic readout for anti-cancer agents.[5][6] GI50 (Half-maximal Growth Inhibition)

| 3D Spheroid/Organoid Models | Assesses efficacy in advanced 3D cell models that better mimic the tumor microenvironment and cell-cell interactions compared to 2D monolayers.[5][7] | EC50, Phenotypic Changes |

A compound that demonstrates low nanomolar potency in a biochemical assay but has only micromolar activity in a cellular assay may have issues with cell permeability or be subject to efflux pump activity—critical information for lead optimization.

Experimental Workflow: In Vitro Screening Cascade

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a new chemical entity (NCE).

InVitro_Workflow cluster_0 Biochemical Screening cluster_1 Cell-Based Screening biochem_start Compound Library (Derivatives of Parent Scaffold) biochem_assay Primary Biochemical Assay (e.g., Radiometric Kinase Assay) Measure IC50 biochem_start->biochem_assay biochem_selectivity Selectivity Profiling (e.g., KINOMEscan®) Assess Off-Target Binding biochem_assay->biochem_selectivity cell_target Target Engagement Assay (e.g., NanoBRET™) Confirm Intracellular Binding biochem_selectivity->cell_target Advance Potent & Selective Hits cell_pathway Pathway Activity Assay (e.g., Phosphorylation) Validate Mechanism cell_target->cell_pathway cell_phenotype Phenotypic Assay (e.g., Proliferation) Measure Functional Effect cell_pathway->cell_phenotype end_node Candidate for In Vivo Testing cell_phenotype->end_node

Caption: A tiered approach for in vitro compound evaluation.
Protocol: In Vitro Kinase Activity Assay (Radiometric Filter Binding)

This protocol provides a framework for determining the IC50 value of a test compound against a specific protein kinase.

  • Preparation of Reagents:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the target kinase and its specific peptide or protein substrate to their final working concentrations in the reaction buffer.

    • Prepare a serial dilution of the test compound (derived from this compound) in DMSO, followed by a further dilution in the reaction buffer.

    • Prepare the ATP solution, including [γ-32P]ATP, to the desired final concentration (often at or near the Km for ATP).[8]

  • Reaction Initiation:

    • In a 96-well plate, add 10 µL of the diluted test compound or DMSO vehicle (control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 20 µL of the [γ-32P]ATP solution.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.[8]

  • Reaction Termination and Separation:

    • Terminate the reaction by adding an acidic stop solution (e.g., 0.75% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will flow through.

    • Wash the filter plate multiple times with the stop solution to remove all unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The Second Hurdle: Demonstrating Efficacy in a Living System

A compound that excels in in vitro assays must then prove its worth in vivo. This is the ultimate test, as the compound is now exposed to the complexities of a whole organism, including absorption, distribution, metabolism, and excretion (ADME) processes, as well as potential toxicities.[9][10]

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount and depends entirely on the scientific question being asked.

Common In Vivo Cancer Models:

Model Type Description Advantages Limitations
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[9] Cost-effective, reproducible, high-throughput. Lacks tumor heterogeneity; no intact immune system.[10]
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice.[10] Preserves original tumor architecture, heterogeneity, and genomic profile.[11] Expensive, lower success rate, no intact immune system.
Syngeneic Models Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.[9] Fully competent immune system; ideal for testing immunotherapies. Mouse tumor may not fully represent human disease.[10]

| Humanized Mouse Models | Immunodeficient mice are engrafted with human immune cells, allowing for the study of human immune responses to tumors and therapies.[9] | Enables study of human-specific immunotherapies. | Complex, expensive, potential for graft-versus-host disease. |

Decision Framework: Selecting an In Vivo Model

This diagram outlines the key decision points for selecting an appropriate preclinical cancer model.

InVivo_Decision start Start: Define Research Question q_immune Is the immune system critical to the mechanism? start->q_immune q_hetero Is preserving patient heterogeneity essential? q_immune->q_hetero No model_syngeneic Use Syngeneic Model (Immunocompetent) q_immune->model_syngeneic Yes model_cdx Use Cell Line-Derived Xenograft (CDX) (Reproducible & Scalable) q_hetero->model_cdx No model_pdx Use Patient-Derived Xenograft (PDX) (High Clinical Relevance) q_hetero->model_pdx Yes

Caption: A decision tree for in vivo model selection.
Protocol: Murine Xenograft Efficacy Study

This protocol describes a standard subcutaneous xenograft study to evaluate the anti-tumor efficacy of a test compound.

  • Cell Culture and Implantation:

    • Culture the selected human cancer cell line (e.g., A549 for lung cancer) under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium (e.g., PBS) with an extracellular matrix component like Matrigel.

    • Subcutaneously inject approximately 1-10 million cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound (formulated in an appropriate vehicle) and the vehicle control to their respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be based on prior pharmacokinetic studies.

    • Include a positive control group with a standard-of-care agent if available.

  • Monitoring and Endpoints:

    • Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of compound toxicity.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI).

    • The study is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis:

    • Calculate the TGI for each treatment group compared to the vehicle control group.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamics, histology).

    • Statistically analyze the differences in tumor volume between groups (e.g., using a two-way ANOVA).[7]

Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. A lack of correlation often points to liabilities in the compound's pharmacokinetic or safety profile.

Hypothetical Data Comparison:

CompoundTarget Kinase IC50 (in vitro, nM)Cell Proliferation GI50 (in vitro, nM)Tumor Growth Inhibition (in vivo, %) @ 50 mg/kgIVIVC Analysis
Derivative A 55075%Good Correlation: Potent in biochemical and cellular assays, leading to strong efficacy in vivo. A promising lead.
Derivative B 85,00010%Poor Correlation: Potent on the isolated enzyme but poor cellular activity. Suggests low cell permeability or high efflux. Fails in vivo.
Derivative C 10805% (with toxicity)Poor Correlation: Good in vitro profile but fails in vivo due to toxicity. Suggests off-target effects not captured in initial screens.

This analysis highlights why a multi-faceted evaluation is crucial. Derivative B, while biochemically potent, would have been a costly failure if advanced directly to in vivo studies without cellular characterization. The poor solubility of a compound in testing media can lead to strong in vitro results but no in vivo efficacy.[3][12]

Conclusion

The successful development of novel therapeutics from scaffolds like this compound requires a rigorous, multi-step evaluation process. A strong in vitro result is merely the entry ticket to further investigation. By systematically bridging the gap from biochemical potency to cellular activity and finally to whole-organism efficacy, researchers can make informed, data-driven decisions. This logical progression, which pairs potent chemistry with robust biology, is the cornerstone of identifying compounds that have the highest probability of translating from the laboratory bench to the patient's bedside.

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A Comparative Guide to Purity Assessment of Synthesized 4-Hydroxy-2-(trifluoromethyl)benzonitrile: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry, ensuring high purity is paramount to the reliability of downstream biological assays and the safety of potential therapeutic candidates. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance, supported by experimental data.

The Criticality of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading, as impurities may co-elute with the main component in chromatography or have overlapping signals in spectroscopy. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—provides a more comprehensive and trustworthy purity profile. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, while NMR spectroscopy distinguishes molecules based on the magnetic properties of their atomic nuclei.[1] This fundamental difference in their measurement principles makes them ideal complementary techniques for robust purity assessment.

Synthesis and Potential Impurities of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, with a hydroxide source. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring towards nucleophilic attack.[2][3]

Given this synthetic strategy, potential impurities could include:

  • Unreacted Starting Material: 4-fluoro-2-(trifluoromethyl)benzonitrile.

  • Isomeric Byproducts: Formation of other positional isomers if the starting material is not regiochemically pure.

  • Side-Reaction Products: For instance, hydrolysis of the nitrile group to a carboxylic acid or amide under harsh basic conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., DMSO, DMF, ethyl acetate) and any excess reagents.

A thorough purity analysis must be capable of detecting and quantifying these potential contaminants.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a widely used technique for purity analysis due to its high sensitivity, resolving power, and suitability for a broad range of compounds.[4] For a polar aromatic compound like this compound, a reverse-phase HPLC method is the logical choice.

Experimental Protocol: HPLC Analysis

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for moderately polar aromatic compounds.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the phenolic hydroxyl group and ensures reproducibility.[7]
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC with good UV transparency.
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A gradient is employed to ensure the elution of both polar and potentially less polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for detecting aromatic compounds. A PDA detector can be used to assess peak purity.[8]
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile.
Data Presentation: HPLC Results
Peak NumberRetention Time (min)Area (%)Identification
12.50.15Unknown Impurity
28.299.75This compound
310.10.10Starting Material (spiked)
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh ~1 mg of sample s2 Dissolve in 1 mL Acetonitrile s1->s2 h1 Inject 10 µL onto C18 column s2->h1 h2 Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % Purity d1->d2

Caption: HPLC analysis workflow for purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination

qNMR has emerged as a primary analytical method for purity determination, offering several advantages, including its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei.[9][10] This allows for the determination of absolute purity when an internal standard of known purity is used.

Experimental Protocol: ¹H qNMR Analysis

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

qNMR Parameters:

ParameterConditionRationale
Solvent DMSO-d₆A good solvent for many polar organic compounds, and its residual peak does not typically interfere with aromatic signals.[11][12]
Internal Standard Maleic Acid (certified reference material)Maleic acid is soluble in DMSO-d₆, has a simple spectrum with a sharp singlet in a relatively clear region of the spectrum, and is suitable for polar analytes.[9][13]
Pulse Program A single-pulse experiment with a calibrated 90° pulse.Ensures uniform excitation of all protons.
Relaxation Delay (d1) 30 secondsA long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification.
Number of Scans 16Sufficient for good signal-to-noise ratio for the main compound and the internal standard.
Sample Preparation Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.Accurate weighing is critical for absolute purity determination.
Data Presentation: ¹H qNMR Results
SignalChemical Shift (ppm)IntegrationNumber of ProtonsMolar Ratio (Analyte/IS)
Analyte (aromatic)7.0-8.03.0031.00
Internal Standard (Maleic Acid)6.32.052-

Purity Calculation:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Assuming PIS = 99.9%, MWanalyte = 187.12 g/mol , MWIS = 116.07 g/mol , manalyte = 10.1 mg, and mIS = 5.2 mg:

Purity (%) = (3.00 / 3) * (2 / 2.05) * (187.12 / 116.07) * (5.2 / 10.1) * 99.9% = 99.6%

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation s1 Accurately weigh analyte (~10 mg) and internal standard (~5 mg) s2 Dissolve in DMSO-d6 s1->s2 n1 Acquire 1H NMR spectrum s2->n1 n2 Ensure long relaxation delay (d1) n1->n2 d1 Integrate analyte and internal standard signals n2->d1 d2 Calculate purity using the standard qNMR equation d1->d2

Caption: qNMR analysis workflow for absolute purity determination.

Comparative Analysis: HPLC vs. qNMR

FeatureHPLCqNMR
Principle Separation based on polarity and interaction with stationary/mobile phases.Quantification based on the number of atomic nuclei in a magnetic field.
Purity Type Primarily relative purity (area percent), unless a certified reference standard of the analyte is used for external calibration.Can provide absolute purity using an internal standard.[14]
Sensitivity Very high, capable of detecting trace impurities (ppm levels).[15]Generally lower sensitivity than HPLC, may not detect very low-level impurities.
Impurity Identification Retention time provides an indication, but co-elution is possible. Mass spectrometry (LC-MS) is often required for definitive identification.Provides structural information about impurities if their signals are resolved and sufficiently intense.
Quantification Accuracy Can be affected by differences in detector response for the analyte and impurities.Generally more accurate for absolute quantification as it is independent of the molecular structure of the impurity, provided signals do not overlap.[9]
Throughput Relatively high, with typical run times of 15-30 minutes per sample.Can be lower due to the requirement for long relaxation delays for accurate quantification.
Sample Consumption Low (micrograms).Higher (milligrams).
Method Development Can be time-consuming to optimize separation conditions.Relatively straightforward, with a focus on selecting an appropriate solvent and internal standard.

Conclusion: A Synergistic Approach to Purity Assessment

Both HPLC and qNMR are indispensable tools for the purity assessment of synthesized compounds like this compound. HPLC, with its exceptional sensitivity, is ideal for detecting trace impurities and is well-suited for routine quality control. qNMR, on the other hand, provides an accurate measure of absolute purity and can offer valuable structural information about any detected impurities.

For a comprehensive and trustworthy evaluation, a synergistic approach is recommended. HPLC can be used to screen for and quantify low-level impurities, while qNMR can provide a definitive and accurate determination of the absolute purity of the bulk material. This dual-pronged strategy ensures the high quality and reliability of synthesized compounds, a critical requirement for advancing research and drug development programs.

References

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS No. 320-42-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the critical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

The structural stability of fluorinated aromatic compounds like this compound presents unique challenges for waste management. The carbon-fluorine bond is one of the strongest in organic chemistry, necessitating specific disposal methodologies to ensure complete and safe decomposition. Improper disposal can lead to environmental persistence and potential hazards. This guide is structured to provide immediate, actionable protocols grounded in established safety science and regulatory standards.

Hazard Profile & Immediate Safety Protocols

Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a white to pale cream powder and presents several potential health risks.[1]

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Adherence to the following Personal Protective Equipment (PPE) standards is mandatory to mitigate these risks.

Table 1: Hazard & Handling Summary
Parameter Guidance Reference
CAS Number 320-42-3[1]
Molecular Formula C₈H₄F₃NO[1]
Appearance White to pale cream powder[1]
Primary Hazards Acute toxicity, Skin/Eye/Respiratory Irritant[2][3]
Required PPE Nitrile gloves, Chemical safety goggles, Face shield (if splash risk), Lab coat[2][4]
Handling Location Certified Chemical Fume Hood[4]
EPA Waste Code F002 : Applicable to process waste and rinsates containing halogenated solvents.[2][3]

Laboratory Waste Management: Segregation & Containment

Proper disposal begins at the point of waste generation. Due to their chemical properties, halogenated organic compounds require disposal via specific, high-energy thermal processes.[5] Co-mingling this waste with non-halogenated streams can lead to improper disposal, environmental release, and regulatory non-compliance.

The Causality Behind Segregation: Halogenated waste streams are destined for high-temperature incineration (typically >1,100°C) to ensure the complete destruction of stable carbon-halogen bonds.[6] Mixing them with standard chemical waste, which may be incinerated at lower temperatures or chemically treated, can result in the incomplete combustion and formation of highly toxic and persistent byproducts.

Containment Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[7]

  • Storage: Store the sealed waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Step-by-Step Disposal Procedures

Follow the appropriate procedure based on the form of the waste.

Protocol 1: Disposal of Unused or Expired Solid Product
  • Do NOT Discard in Regular Trash: This is a regulated chemical waste.

  • Containerize: Place the original container with the unused product into a secure overpack container (if necessary) to prevent breakage.

  • Label: Ensure the container is labeled as "Hazardous Waste" with the full chemical name.

  • Transfer: Move the labeled container to your laboratory's designated hazardous waste accumulation area.

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Protocol 2: Decontamination & Disposal of Contaminated Labware

This protocol applies to glassware, spatulas, and other non-disposable equipment.

  • Initial Decontamination: Inside a chemical fume hood, rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual compound.

  • Collect Rinsate: Collect this first rinse into your designated "Halogenated Organic Waste" container. This rinsate is considered hazardous waste.[8]

  • Secondary Cleaning: Wash the labware with soap and water as per standard laboratory procedure.

  • Final Rinse: Perform a final rinse with deionized water. The item is now safe for reuse.

Protocol 3: Management of Contaminated Disposables & Spill Cleanup

This protocol applies to items like gloves, weigh boats, and absorbent pads used for spill cleanup.

  • Segregate Waste: Place all contaminated solid items into a designated, clearly labeled, leak-proof plastic bag or container for "Solid Halogenated Waste."

  • Spill Cleanup:

    • For small powder spills, gently cover with an absorbent material to prevent aerosolization.[9]

    • Carefully sweep the material into a dustpan and transfer it to the solid halogenated waste container.[9]

    • Wipe the spill area with a cloth or pad dampened with a suitable solvent, and then with soap and water.

    • Place all cleaning materials into the solid waste container.

  • Seal and Dispose: Once full, securely seal the bag or container and arrange for pickup through your EHS department.

The Final Disposal Pathway: High-Temperature Incineration

Understanding the ultimate fate of this chemical waste reinforces the importance of the segregation steps performed in the lab. This compound, as a halogenated organic compound, is destroyed in a hazardous waste incinerator.

Mechanism of Destruction:

  • Thermal Decomposition: These facilities operate at extremely high temperatures (>1,100 °C) with long residence times (e.g., >2 seconds).[6] This provides the necessary energy to break the highly stable carbon-fluorine and other chemical bonds.

  • Oxidation: The compound is completely oxidized to carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).

  • Flue Gas Treatment: The resulting acidic gases, particularly HF, are removed from the incinerator's exhaust stream by a series of "scrubbers," which typically use a basic solution (e.g., calcium hydroxide) to neutralize the acids and convert them into inert salts and water.[5]

This multi-stage process ensures that the hazardous compound is not released into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS Management start Waste Generated (Solid, Liquid, Labware) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Product, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvent Rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in Labeled 'Solid Halogenated Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Liquid Halogenated Waste' Container liquid_waste->collect_liquid decon Decontaminate Labware (Protocol 2) labware->decon store Store Sealed Containers in Secondary Containment collect_solid->store collect_liquid->store rinsate Collect First Rinsate as Liquid Waste decon->rinsate rinsate->collect_liquid pickup Schedule EHS Waste Pickup store->pickup disposal Transport to Approved Hazardous Waste Facility pickup->disposal final_disposal Final Disposal (High-Temperature Incineration) disposal->final_disposal

Sources

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